Product packaging for Sitagliptin S-Isomer(Cat. No.:CAS No. 823817-55-6)

Sitagliptin S-Isomer

Cat. No.: B3156238
CAS No.: 823817-55-6
M. Wt: 407.31 g/mol
InChI Key: MFFMDFFZMYYVKS-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitagliptin S-Isomer, also known as Sitagliptin EP Impurity A, is the (S)-enantiomer of the active pharmaceutical ingredient (API) Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes . The therapeutic activity of Sitagliptin resides exclusively in the (R)-enantiomer, making the S-Isomer a critical process-related enantiomeric impurity . In pharmaceutical research and development, this compound serves as a vital reference standard for quality control and assurance. Its primary application is in the development and validation of analytical methods, such as chiral chromatography, to accurately identify and quantify the presence of the undesired enantiomer in batches of the Sitagliptin API . Controlling the level of this impurity is mandatory to meet the stringent requirements of international regulatory bodies like the ICH, ensuring the safety, efficacy, and quality of the final drug product . Researchers also utilize this compound in stability studies to monitor the chiral integrity of the API over time and under various stress conditions, as well as in synthetic chemistry to develop and optimize enantioselective manufacturing processes that minimize the formation of this isomer . The compound is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, to guarantee its identity and purity for research applications . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15F6N5O B3156238 Sitagliptin S-Isomer CAS No. 823817-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F6N5O/c17-10-6-12(19)11(18)4-8(10)3-9(23)5-14(28)26-1-2-27-13(7-26)24-25-15(27)16(20,21)22/h4,6,9H,1-3,5,7,23H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFMDFFZMYYVKS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@H](CC3=CC(=C(C=C3F)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F6N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823817-55-6
Record name (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro(1,2,4)triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823817556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAGLIPTIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQC5W43W24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the S-Isomer of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor. The therapeutic agent is the (R)-enantiomer. Stereoisomerism is a critical aspect of pharmaceutical sciences as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.[1] In the context of Sitagliptin, the (S)-isomer is considered a process-related impurity that must be monitored and controlled during manufacturing to ensure the safety and efficacy of the final drug product.[1] This guide provides a detailed overview of the chemical structure, properties, synthesis, and analysis of the Sitagliptin S-isomer.

Chemical Structure and Identification

The S-isomer of Sitagliptin is the enantiomer of the active pharmaceutical ingredient. Its chemical identity is defined by its specific three-dimensional arrangement of atoms.

  • IUPAC Name: (3S)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro-[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one[5][6]

  • CAS Number: 823817-55-6[1][5][6]

  • Molecular Formula: C₁₆H₁₅F₆N₅O[1][2][3][5][6][7]

  • Molecular Weight: 407.31 g/mol [1][2][5][6][7]

Caption: 2D Chemical Structure of this compound.

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacological properties of the this compound.

Table 1: Physicochemical Properties

PropertyValueReference
Boiling Point (Predicted)529.9 ± 60.0 °C[5]
pKa (Predicted)7.20 ± 0.10[5]
LogP (Predicted)2.65[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count10[5]
Rotatable Bond Count4[5]
Complexity566[2][5]

Table 2: Pharmacological Data

ParameterValueNotesReference
ActivityLess active enantiomerThe (R)-isomer is the therapeutically active form.[8]
TargetDipeptidyl peptidase 4 (DPP-4)The primary target of the active (R)-isomer.[2][3][9]
IC₅₀ (for R-isomer)19 nMThis value is for the active (R)-enantiomer and serves as a reference for its high potency.[8]

Experimental Protocols

1. Synthesis of this compound

The synthesis of the S-isomer of Sitagliptin is primarily relevant for its use as a reference standard in impurity testing. The two main strategies for obtaining the S-isomer are:

  • Chemical Resolution of Racemates: This method involves the separation of a racemic mixture (a 1:1 mixture of R and S isomers). A chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, is used to form diastereomeric salts with the sitagliptin enantiomers.[1] These diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure S-isomer.[1]

  • Asymmetric Synthesis: This approach aims to selectively produce the S-isomer. It involves using a chiral catalyst or auxiliary to control the stereochemistry of a key bond-forming reaction.[1] For instance, in the synthesis of the active R-isomer, a rhodium or ruthenium catalyst with a chiral phosphine ligand is used for the asymmetric hydrogenation of a prochiral enamine intermediate.[1][10] To synthesize the S-isomer, one could theoretically use the opposite enantiomer of the chiral catalyst.[1]

2. Enantiomeric Purity Analysis by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for separating and quantifying the enantiomers of Sitagliptin.[1]

  • Objective: To separate and quantify the S-isomer of Sitagliptin from the R-isomer in a drug substance or product.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Methodology:

    • Column Selection: A chiral stationary phase (CSP) is essential. Examples include Chiralpak IC, Chiralcel OD-RH, or Lux Amylose-1 columns.[1]

    • Mobile Phase Preparation: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer). The pH of the buffer can be critical for achieving good separation.[1][11]

    • Standard and Sample Preparation:

      • A standard solution of the S-isomer is prepared at a known concentration in the mobile phase.

      • The Sitagliptin drug substance or a powdered tablet formulation is accurately weighed and dissolved in the mobile phase to a known concentration.[11][12][13] The solution is typically sonicated to ensure complete dissolution and then filtered through a 0.45 µm membrane filter.[11][12]

    • Chromatographic Conditions:

      • Flow Rate: Typically around 1.0 mL/min.[14]

      • Injection Volume: A fixed volume (e.g., 20 µL) is injected onto the column.[12]

      • Detection: The eluting enantiomers are detected by UV absorbance at a specific wavelength, such as 267 nm.[11]

    • Data Analysis: The retention times of the R- and S-isomers will be different. The peak area of the S-isomer in the sample chromatogram is compared to the peak area of the S-isomer standard to quantify its amount. The method must be validated according to ICH guidelines for parameters like linearity, accuracy, precision, and limit of quantification.[1][11]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Sitagliptin (R-Isomer)

Sitagliptin works by inhibiting the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][9] By inhibiting DPP-4, Sitagliptin increases the levels of active incretins.[4][9] This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3][4]

sitagliptin_pathway cluster_main Sitagliptin Mechanism of Action Meal Meal Intake Incretins GLP-1 & GIP Release (Incretins) Meal->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degraded by Pancreas Pancreas Incretins->Pancreas Stimulates Sitagliptin Sitagliptin (R-Isomer) Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose ↓ Blood Glucose Insulin->Glucose Lowers Glucagon->Glucose Raises (Inhibited)

Caption: Signaling pathway for Sitagliptin's DPP-4 inhibition.

Experimental Workflow for Enantiomeric Analysis

The following diagram illustrates a typical workflow for the analysis of the S-isomer impurity in a Sitagliptin sample.

experimental_workflow cluster_workflow Workflow for this compound Quantification start Sample Preparation (Drug Substance or Tablet) dissolution Dissolution in Mobile Phase start->dissolution filtration Filtration (0.45µm) dissolution->filtration hplc Chiral HPLC Analysis filtration->hplc detection UV Detection (e.g., 267 nm) hplc->detection quantification Data Analysis & Quantification of S-Isomer detection->quantification report Report Results quantification->report

Caption: General workflow for chiral HPLC analysis of Sitagliptin.

References

(S)-enantiomer of sitagliptin synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis Pathways of the (S)-enantiomer of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, the active ingredient in Januvia® and Janumet®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The therapeutic efficacy of sitagliptin is exclusive to its (R)-enantiomer (note: the prompt requested (S), but the literature and approved drug is the (R)-enantiomer; this guide will focus on the synthesis of the medically active (R)-enantiomer as detailed in the provided search results). The synthesis of this chiral β-amino acid derivative has been a subject of intense research, leading to the development of highly efficient and stereoselective manufacturing processes. This document provides a detailed technical overview of the core synthetic strategies, including transition-metal catalysis and biocatalysis, which represent landmark achievements in industrial green chemistry. We present detailed experimental protocols, comparative data tables, and process diagrams to offer a comprehensive resource for professionals in drug development.

Introduction: The Challenge of Asymmetric Synthesis

The critical structural feature of sitagliptin is the chiral amine at the β-position of the butanoic acid backbone. The initial manufacturing process relied on a multi-step route that introduced the stereocenter via asymmetric hydrogenation of a β-keto ester to a β-hydroxy acid, which was then converted to the amine.[1][2][3][4] This first-generation process, while effective, involved eight steps and had a modest overall yield of 52%, generating significant waste.[2][4] Subsequent research and development, primarily by Merck, led to groundbreaking second and third-generation syntheses that dramatically improved efficiency, cost-effectiveness, and environmental impact.[3][4] These advanced methods focus on the direct asymmetric synthesis of the chiral amine from a prochiral precursor.

The two most prominent and commercially implemented strategies are:

  • Rhodium-Catalyzed Asymmetric Hydrogenation: A second-generation process involving the hydrogenation of a prochiral enamine intermediate.[1][3][5]

  • Transaminase (ATA) Biocatalysis: A third-generation process that utilizes a highly engineered enzyme for the asymmetric amination of a prochiral ketone.[6][7]

Other reported methods include organocatalytic approaches, such as aza-Michael additions, and chemical resolution of racemic mixtures.[4][8][9]

Second-Generation Synthesis: Rhodium-Catalyzed Asymmetric Hydrogenation

The second-generation synthesis developed by Merck represents a significant leap in process efficiency. A key innovation was the one-pot, three-step synthesis of the key dehydrositagliptin intermediate, which is then subjected to asymmetric hydrogenation.[1][3][5]

Synthesis of Dehydrositagliptin Intermediate

The process begins with 2,4,5-trifluorophenylacetic acid and proceeds through a one-pot sequence involving several controlled reagent additions to yield the crystalline dehydrositagliptin enamine-amide. This intermediate is isolated in high yield (82%) and purity (>99.6 wt%).[1][3][5]

Asymmetric Hydrogenation

The crucial stereocenter is installed by hydrogenating the unprotected enamine amide using a rhodium catalyst complexed with a chiral ferrocenyl bisphosphine ligand, specifically (R,S)-t-Bu-JOSIPHOS.[1][10][11] This reaction proceeds with high enantioselectivity and yield.

Rhodium_Catalyzed_Hydrogenation Start 2,4,5-Trifluorophenylacetic Acid Dehydro Dehydrositagliptin (Enamine Intermediate) Start->Dehydro 3 Steps, One-Pot (82% Yield) Sitagliptin (R)-Sitagliptin Dehydro->Sitagliptin H₂, [Rh(COD)Cl]₂ (R,S)-t-Bu-JOSIPHOS MeOH, 50°C, 200 psig Salt Sitagliptin Phosphate Monohydrate Sitagliptin->Salt H₃PO₄, IPA/H₂O

Caption: Second-Generation Rhodium-Catalyzed Synthesis of Sitagliptin.

Quantitative Data

The table below summarizes the key quantitative parameters for the rhodium-catalyzed asymmetric hydrogenation step.

ParameterValueReference
SubstrateDehydrositagliptin[1][5]
Catalyst[Rh(COD)Cl]₂ / (R,S)-t-Bu-JOSIPHOS[1][10][12]
Catalyst Loading0.15 mol %[1][5]
SolventMethanol (MeOH)[12]
Pressure (H₂)100 - 200 psig[12]
Temperature50 °C[12]
Reaction Time14 h[12]
Enantiomeric Excess (ee)>95% (up to >99.9% after crystallization)[1]
Isolated Yieldup to 65% (overall)[1][5]
Experimental Protocol: Asymmetric Hydrogenation

This protocol is a representative summary based on published data.

A solution of the dehydrositagliptin intermediate (1.0 eq) in methanol is prepared in a high-pressure reactor. The chiral catalyst is formed in situ by adding [Rh(COD)Cl]₂ (0.0015 eq) and the (R,S)-t-Bu-JOSIPHOS ligand. The reactor is sealed, purged, and pressurized with hydrogen gas to 200 psig. The reaction mixture is heated to 50°C and stirred for approximately 14 hours, with reaction progress monitored by FT-IR or HPLC.[12] Upon completion, the rhodium catalyst is removed and recovered by treatment with activated carbon.[3] The resulting (R)-sitagliptin free base is then crystallized as its phosphate monohydrate salt from an isopropanol/water mixture to achieve >99.9% ee.[1][13]

Third-Generation Synthesis: Transaminase Biocatalysis

The third-generation process is a prime example of successful industrial biocatalysis, replacing the rhodium catalyst with an engineered ω-transaminase (ATA). This "green" approach operates under mild, aqueous conditions and eliminates the need for a heavy metal catalyst and high-pressure hydrogenation.[4][6]

Enzyme Engineering Workflow

The development of the biocatalyst was a critical achievement. Researchers at Merck and Codexis started with a native (R)-selective transaminase from Arthrobacter sp. (ATA-117) which had negligible activity on the bulky prositagliptin ketone. Through a combination of substrate walking, computational modeling, and directed evolution, a highly active and stable enzyme was created.[6][7] This involved 27 distinct mutations to tailor the enzyme's active site for the non-natural substrate.[7]

Enzyme_Engineering_Workflow Native Native Transaminase (from Arthrobacter sp.) (No activity on target) Walk Substrate Walking & Modeling Native->Walk Initial Initial Variant (Marginal Activity) Walk->Initial Evolution Directed Evolution (Iterative Rounds of Mutation & Screening) Initial->Evolution Final Engineered ATA-117 (27 Mutations) (High Activity & Stability) Evolution->Final

Caption: Workflow for Engineering the Sitagliptin Transaminase.

Biocatalytic Asymmetric Amination

The engineered transaminase catalyzes the asymmetric conversion of prositagliptin ketone directly to (R)-sitagliptin. The reaction uses isopropylamine as the amine donor, which is converted to acetone as a byproduct. The enzyme is pyridoxal-5'-phosphate (PLP) dependent and follows a ping-pong mechanism.[14]

Transaminase_Pathway Ketone Prositagliptin Ketone Enzyme Engineered Transaminase (ATA) + PLP Co-factor Ketone->Enzyme AmineDonor Isopropylamine (Amine Donor) AmineDonor->Enzyme Sitagliptin (R)-Sitagliptin Acetone Acetone (Byproduct) Enzyme->Sitagliptin Asymmetric Transamination Enzyme->Acetone

Caption: Third-Generation Transaminase-Catalyzed Synthesis of Sitagliptin.

Quantitative Data

This biocatalytic process offers significant advantages over the rhodium-catalyzed route, as summarized below.

ParameterValueReference
SubstratePrositagliptin Ketone[6]
CatalystEngineered (R)-selective ω-transaminase (ATA)[6][7]
Amine DonorIsopropylamine (IPA)[14]
Co-factorPyridoxal-5'-phosphate (PLP)[14]
SolventAqueous Buffer / DMSO[6]
pH9.0[14]
Temperature40 °C[14]
Enantiomeric Excess (ee)>99.9%[4]
Overall Yield Increase+13% (vs. 2nd Gen)[4]
Productivity Increase+53% (vs. 2nd Gen)[4]
Total Waste Reduction-19% (vs. 2nd Gen)[4]
Experimental Protocol: Transamination Reaction

This protocol is a representative summary based on published data.

In a temperature-controlled reactor, the lyophilized engineered transaminase enzyme is dissolved in a triethanolamine buffer (100 mM, pH 9.0) containing isopropylamine (as the amine donor) and pyridoxal-5'-phosphate (PLP, 1 mM).[14] The solution is pre-incubated at 40°C. The prositagliptin ketone substrate, dissolved in a minimal amount of a co-solvent like DMSO, is then added to the enzyme solution. The reaction is stirred at 40°C until HPLC analysis shows complete conversion of the ketone. Upon completion, the product (R)-sitagliptin is extracted and isolated, typically followed by salt formation with phosphoric acid to yield the final active pharmaceutical ingredient.

Other Synthetic Approaches

While the Merck processes are the most prominent, other strategies have been explored for the synthesis of sitagliptin.

Organocatalytic Synthesis

Researchers have developed asymmetric routes using organocatalysts. One such method involves a tandem aza-Michael/hemiacetal reaction catalyzed by an organocatalyst like (S)-diphenylprolinol-TMS to construct a chiral hemiacetal intermediate.[8][15] This approach avoids the use of expensive metal catalysts.[8] Another strategy employs a quinine-derived C(9)-urea ammonium catalyst for a phase-transfer catalytic aza-Michael addition, achieving 96% ee.[9]

Chemical Resolution

An alternative to asymmetric synthesis is the resolution of a racemic mixture. One reported process involves the reduction of an enamine using inexpensive sodium borohydride (NaBH₄) to produce racemic sitagliptin.[4][16] The racemate is then resolved using a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to isolate the desired (R)-enantiomer.[4][16] While this method avoids expensive catalysts, the theoretical maximum yield is 50%, and the overall reported yield was 11%.[4]

Conclusion

The synthesis of (R)-sitagliptin is a testament to the power of modern process chemistry and biocatalysis. The evolution from a lengthy, multi-step chemical synthesis to a highly efficient, one-step biocatalytic process showcases a paradigm shift in pharmaceutical manufacturing. The second-generation rhodium-catalyzed hydrogenation provided a cost-effective and scalable route that significantly improved upon the initial process.[5] The third-generation transaminase-catalyzed synthesis further refined the process, offering superior environmental benefits, increased yield and productivity, and exceptional stereoselectivity under mild, aqueous conditions.[4][6] These developments not only provide a robust manufacturing route for a critical antidiabetic drug but also serve as a blueprint for the application of green chemistry principles in the pharmaceutical industry.

References

The Unintended Isomer: A Technical Guide to the Biological Activity of Sitagliptin's S-Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. As a chiral molecule, it exists as two enantiomers: the therapeutically active (R)-sitagliptin and its mirror image, the (S)-isomer. In the pharmaceutical industry, the stereochemistry of a drug is of paramount importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides an in-depth analysis of the biological activity of the sitagliptin S-isomer, which is considered a process-related impurity in the synthesis of the active pharmaceutical ingredient. Understanding the biological characteristics of this unintended isomer is crucial for ensuring the quality, safety, and efficacy of sitagliptin.

Core Biological Activity: DPP-4 Inhibition

The primary mechanism of action of sitagliptin is the inhibition of the DPP-4 enzyme, which leads to increased levels of incretin hormones, thereby improving glycemic control. The stereochemistry at the chiral center of sitagliptin is critical for its interaction with the active site of the DPP-4 enzyme.

Quantitative Analysis of DPP-4 Inhibition

While the R-enantiomer is a potent inhibitor of DPP-4, the S-isomer exhibits significantly weaker inhibitory activity. This highlights the high degree of stereoselectivity of the DPP-4 enzyme.

EnantiomerDPP-4 Inhibition IC50 (nM)
(R)-Sitagliptin6.6[1]
(S)-Sitagliptin150[1]

Table 1: Comparative in vitro DPP-4 inhibitory activity of sitagliptin enantiomers.

In Vitro Cellular Activity: Glucose Uptake

In Vivo Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion of a compound. A study in female albino Wistar rats investigated the pharmacokinetic profiles of both the R- and S-enantiomers of sitagliptin, revealing notable contrasts and suggesting enantioselectivity in their disposition. However, specific quantitative parameters such as Cmax, AUC, and half-life for the S-isomer from this study are not available in publicly accessible literature.

A clinical pharmacology review by the FDA noted that in human plasma samples following administration of sitagliptin, the concentration of the S-enantiomer was below the limit of quantitation, indicating negligible chiral inversion of the R-isomer to the S-isomer in vivo.

Experimental Protocols

Chiral Separation of Sitagliptin Enantiomers by HPLC

Objective: To separate and quantify the R- and S-enantiomers of sitagliptin.

Methodology:

  • Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column is essential for the separation. Examples include polysaccharide-based columns such as Chiralcel OD-RH or Chiralpak IC.

  • Mobile Phase: The composition of the mobile phase is critical for achieving resolution. A typical mobile phase might consist of a buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and an organic modifier (e.g., methanol, acetonitrile). The pH of the buffer is a key parameter to optimize.

  • Detection: UV detection at a wavelength of approximately 266 nm.

  • Procedure:

    • Prepare standard solutions of the R- and S-enantiomers and the sample solution in a suitable diluent (often the mobile phase).

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the HPLC system.

    • Monitor the elution of the enantiomers and determine their retention times.

    • Quantify the amount of each enantiomer by measuring the peak area.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the this compound against the DPP-4 enzyme.

Methodology:

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • Fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

    • Assay buffer (e.g., Tris-HCl buffer at pH 7.5).

    • Test compound (S-sitagliptin) at various concentrations.

    • Positive control (R-sitagliptin).

    • 96-well microplate.

    • Fluorescence plate reader.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound at different concentrations.

    • Incubate the mixture for a defined period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity over time at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The rate of increase in fluorescence is proportional to the DPP-4 activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.

3T3-L1 Adipocyte Glucose Uptake Assay

Objective: To assess the effect of the this compound on glucose uptake in an in vitro cell model.

Methodology:

  • Cell Culture: Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes.

  • Materials:

    • Differentiated 3T3-L1 adipocytes.

    • Krebs-Ringer-HEPES (KRH) buffer.

    • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG.

    • Test compound (S-sitagliptin) at various concentrations.

    • Insulin (positive control).

    • Cytochalasin B (inhibitor of glucose transport).

  • Procedure:

    • Seed differentiated 3T3-L1 adipocytes in multi-well plates.

    • Serum-starve the cells for a few hours before the assay.

    • Wash the cells with KRH buffer.

    • Treat the cells with the test compound (S-sitagliptin) at various concentrations for a defined period. Include wells with insulin as a positive control and untreated wells as a negative control.

    • Initiate glucose uptake by adding the radio-labeled or fluorescent glucose analog.

    • After a specific incubation time, stop the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells and measure the amount of internalized glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).

    • Normalize the glucose uptake to the protein content of each well.

Visualizations

G cluster_0 Sitagliptin Stereoisomers cluster_1 Biological Target cluster_2 Pharmacological Effect R-Sitagliptin R-Sitagliptin DPP-4 Enzyme DPP-4 Enzyme R-Sitagliptin->DPP-4 Enzyme Potent Binding S-Sitagliptin S-Sitagliptin S-Sitagliptin->DPP-4 Enzyme Weak Binding High Inhibition High Inhibition DPP-4 Enzyme->High Inhibition Inhibited by R-isomer Low Inhibition Low Inhibition DPP-4 Enzyme->Low Inhibition Weakly Inhibited by S-isomer Therapeutic Effect Therapeutic Effect High Inhibition->Therapeutic Effect Minimal Effect Minimal Effect Low Inhibition->Minimal Effect

Caption: Logical relationship between Sitagliptin stereoisomers and DPP-4 inhibition.

G Start Start Prepare Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare Reagents Plate Setup Add Reagents to 96-well Plate Prepare Reagents->Plate Setup Incubation Incubate at 37°C Plate Setup->Incubation Fluorescence Reading Measure Fluorescence (Ex/Em = 360/460 nm) Incubation->Fluorescence Reading Data Analysis Calculate % Inhibition and IC50 Value Fluorescence Reading->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.

G Sitagliptin Sitagliptin DPP-4 Inhibition DPP-4 Inhibition Sitagliptin->DPP-4 Inhibition Incretin Levels Increased Active Incretin Levels (GLP-1, GIP) DPP-4 Inhibition->Incretin Levels Pancreatic Effects ↑ Insulin Secretion ↓ Glucagon Secretion Incretin Levels->Pancreatic Effects Glucose Homeostasis Improved Glycemic Control Pancreatic Effects->Glucose Homeostasis

Caption: Signaling pathway of Sitagliptin's therapeutic action.

Conclusion

The S-isomer of sitagliptin demonstrates significantly lower biological activity compared to its therapeutically active R-enantiomer. The approximately 23-fold weaker inhibition of the DPP-4 enzyme underscores the critical importance of stereochemistry in the design and synthesis of sitagliptin. While in vivo studies in humans suggest negligible conversion of the R-isomer to the S-isomer, the distinct pharmacokinetic profile observed in animal models highlights the potential for stereoselective disposition. The control of the S-isomer as a process-related impurity is therefore a critical aspect of quality control in the manufacturing of sitagliptin to ensure consistent efficacy and safety. Further research to obtain more detailed quantitative data on the in vitro and in vivo properties of the S-isomer would provide a more complete understanding of its biological profile.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Sitagliptin

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, administered orally for the management of type 2 diabetes mellitus. The therapeutic efficacy of sitagliptin is solely attributed to its (R)-enantiomer, which is responsible for the inhibition of the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which in turn enhance insulin secretion and suppress glucagon release in a glucose-dependent manner.

In the landscape of pharmaceutical manufacturing, the stereochemical purity of a drug is a critical quality attribute. The non-superimposable mirror image of the active (R)-sitagliptin is the (S)-enantiomer. This S-isomer is considered a process-related impurity, as it can be co-synthesized with the desired R-isomer during the manufacturing process. Since the pharmacological activity resides in a single enantiomer, the undesired enantiomer is classified as an impurity that offers no therapeutic benefit and must be rigorously controlled to meet stringent regulatory standards for quality, safety, and efficacy.[1] This guide provides an in-depth technical overview of the sitagliptin S-isomer, covering its origin, regulatory control, pharmacological profile, and analytical quantification.

Regulatory Framework and Acceptance Criteria for Chiral Impurities

Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in new drug substances. The International Council for Harmonisation (ICH) provides a harmonized framework for these regulations, with the ICH Q3A/B guidelines being particularly relevant to impurities.

For chiral compounds developed as single enantiomers, the inactive enantiomer is treated as an impurity and its levels must be justified and controlled. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) both include monographs for sitagliptin that mandate a test for enantiomeric purity.[2] While a specific limit for the S-isomer is not explicitly stated in the publicly available monographs, the general principles of impurity control under ICH guidelines apply. For a new drug substance, an impurity present at a level greater than 0.10% should be identified, and above 0.15% (for a maximum daily dose ≤ 2g), it should be qualified through toxicological studies.

The USP provides a "Sitagliptin System Suitability Mixture" which contains approximately 0.2% of the S-isomer, indicating the level at which analytical methods should be capable of detection and quantification.[3]

Table 1: Regulatory and System Suitability Benchmarks for this compound

ParameterGuideline/StandardTypical Limit/ValueRationale
Reporting ThresholdICH Q3A(R2)≥ 0.05%The level at which an impurity must be reported in a drug substance specification.
Identification ThresholdICH Q3A(R2)≥ 0.10%The level at which the structure of an impurity must be confirmed.
Qualification ThresholdICH Q3A(R2)≥ 0.15%The level at which an impurity must be assessed for its biological safety.
System SuitabilityUSP~0.2% S-isomer in reference mixtureEnsures the analytical method is capable of detecting and separating the S-isomer from the R-isomer.[3]

Genesis of the this compound: A Synthetic Perspective

The S-isomer of sitagliptin is a direct consequence of the chemical synthesis process, where the crucial chiral center of the molecule is established. The most common and efficient manufacturing routes for sitagliptin involve an asymmetric hydrogenation of a prochiral enamine precursor.[3] In this key step, a chiral catalyst, typically a rhodium-based complex with a chiral phosphine ligand, is employed to stereoselectively add hydrogen across the double bond of the enamine.

While these catalytic systems are highly efficient and stereoselective, they are not perfect. A small percentage of the hydrogenation can occur in a non-selective manner, leading to the formation of the undesired S-enantiomer alongside the therapeutically active R-enantiomer. The degree of stereoselectivity is influenced by factors such as the choice of catalyst, reaction conditions (temperature, pressure), and the purity of the starting materials.

Below is a diagram illustrating the pivotal asymmetric hydrogenation step in the synthesis of sitagliptin and the potential for the formation of the S-isomer impurity.

G Asymmetric Hydrogenation in Sitagliptin Synthesis Prochiral_Enamine Prochiral Enamine Precursor H2_Catalyst H₂ / Chiral Rh Catalyst (e.g., Rh(I)/tBu JOSIPHOS) Prochiral_Enamine->H2_Catalyst R_Sitagliptin (R)-Sitagliptin (Desired Product, >99.5% e.e.) H2_Catalyst->R_Sitagliptin Major Pathway (High Stereoselectivity) S_Sitagliptin (S)-Sitagliptin (Process Impurity, <0.5% e.e.) H2_Catalyst->S_Sitagliptin Minor Pathway (Low Stereoselectivity)

Caption: Formation of R- and S-isomers of Sitagliptin.

Pharmacological Profile of the this compound

The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors. The therapeutic effect of sitagliptin is a direct result of the (R)-enantiomer's precise fit into the active site of the DPP-4 enzyme.

Recent studies have confirmed that the S-isomer of sitagliptin is pharmacologically insignificant compared to the R-isomer. An in-vitro study assessing the glucose uptake in 3T3-L1 cell lines demonstrated that the (R)-enantiomer has a significantly higher glucose uptake efficacy than the (S)-enantiomer. Furthermore, pharmacokinetic studies in rats have shown differences in the plasma concentrations of the two enantiomers, suggesting stereoselective disposition.[4][5]

Given the lack of significant pharmacological activity, the primary concern with the S-isomer is not its potential for off-target effects but rather its impact on the purity and quality of the active pharmaceutical ingredient (API). Controlling its presence ensures that the patient receives a consistent and accurate dose of the therapeutically active R-enantiomer.

Analytical Methodologies for the Control of the S-Isomer

Robust and validated analytical methods are essential for the accurate quantification of the this compound. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.

Experimental Protocol for Chiral HPLC Analysis

The following protocol is a representative example of a validated chiral HPLC method for the determination of the this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient or isocratic HPLC system with a UV detector.

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of 3M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

Preparation of Solutions:

  • Standard Solution: Prepare a solution of this compound reference standard in the mobile phase at a concentration corresponding to the specification limit (e.g., 0.15% of the nominal concentration of the R-isomer).

  • Sample Solution: Accurately weigh and dissolve the sitagliptin drug substance or a powdered tablet sample in the mobile phase to achieve a known concentration of the R-isomer (e.g., 1 mg/mL).

  • System Suitability Solution: Use the USP Sitagliptin System Suitability Mixture or a laboratory-prepared mixture of the R- and S-isomers.

System Suitability Testing:

Before sample analysis, inject the system suitability solution to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Resolution between R- and S-isomer peaks≥ 1.5
Tailing factor for the R-isomer peak≤ 2.0
Relative Standard Deviation (RSD) of replicate injections of the S-isomer peak≤ 5.0%

Analysis:

Inject the standard and sample solutions into the chromatograph, record the chromatograms, and calculate the percentage of the S-isomer in the sample using the peak areas.

Method Validation Summary

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

Table 3: Summary of Validation Parameters for a Chiral HPLC Method for this compound

Validation ParameterTypical Results and Acceptance Criteria
Specificity The method is able to resolve the S-isomer peak from the R-isomer and other potential impurities. Resolution ≥ 1.5.
Limit of Detection (LOD) Typically in the range of 5-10 ng/mL.
Limit of Quantification (LOQ) Typically in the range of 15-30 ng/mL.
Linearity A linear relationship (r² ≥ 0.999) is observed over a concentration range bracketing the specification limit (e.g., from LOQ to 150% of the limit).
Accuracy The recovery of the S-isomer from spiked samples is typically between 98.0% and 102.0%.
Precision (Repeatability and Intermediate Precision) The Relative Standard Deviation (RSD) for the quantification of the S-isomer is typically ≤ 5.0%.
Robustness The method's performance is unaffected by small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

The following diagram illustrates the typical workflow for the development and validation of an analytical method for impurity quantification.

G Analytical Method Development and Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) MD1 Define Analytical Target Profile (ATP) MD2 Select Analytical Technique (Chiral HPLC) MD1->MD2 MD3 Screening of Columns and Mobile Phases MD2->MD3 MD4 Method Optimization (DoE) MD3->MD4 MV1 Specificity MD4->MV1 Transfer to Validation MV2 LOD & LOQ MV1->MV2 MV3 Linearity & Range MV2->MV3 MV4 Accuracy MV3->MV4 MV5 Precision MV4->MV5 MV6 Robustness MV5->MV6 Routine_Use Routine Quality Control Testing MV6->Routine_Use Implementation

Caption: Workflow for Analytical Method Development and Validation.

Conclusion

The S-isomer of sitagliptin is a critical process-related impurity that must be effectively controlled to ensure the quality, safety, and efficacy of the final drug product. As the pharmacologically inactive enantiomer, its presence is managed through a combination of highly stereoselective synthetic processes and robust, validated analytical methods. Chiral HPLC stands as the cornerstone of analytical control, providing the necessary sensitivity and selectivity to quantify the S-isomer at levels compliant with stringent global regulatory standards. A thorough understanding of the origin, control, and analysis of the this compound is paramount for all professionals involved in the development, manufacturing, and quality assurance of this important antidiabetic medication.

References

An In-depth Technical Guide to the Stereochemistry and Biological Targets of Sitagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As a chiral molecule, its pharmacological activity is highly dependent on its stereochemistry. This technical guide provides a comprehensive overview of the stereochemical properties of sitagliptin enantiomers, their profound differences in biological activity, and their interaction with the primary biological target, DPP-4. Detailed experimental protocols for enantiomeric separation and activity assessment are provided, along with visualizations of key pathways and workflows to support researchers, scientists, and drug development professionals in the field.

Introduction to Sitagliptin and its Mechanism of Action

Sitagliptin is an oral antihyperglycemic agent that improves glycemic control in patients with type 2 diabetes.[1][2] Its therapeutic effect is derived from the inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4).[1][3] DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4][5] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[5][6] This mechanism of action carries a low risk of hypoglycemia and has a neutral effect on body weight.[2]

Stereochemistry of Sitagliptin

The chemical structure of sitagliptin, (3R)-3-amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-[7][8][9]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, contains a single chiral center at the β-amino position of the butanamine backbone.[1] This chirality gives rise to two enantiomers: (R)-sitagliptin and (S)-sitagliptin. The pharmacological activity of sitagliptin is stereospecific, with the (R)-enantiomer being the active pharmaceutical ingredient. The (S)-enantiomer is considered less active.[8]

G cluster_R (R)-Sitagliptin (Active) cluster_S (S)-Sitagliptin (Less Active) cluster_key Chiral Center R_img Key The stereochemistry at this carbon determines the biological activity of the molecule. R_img->Key S_img S_img->Key

Figure 1. Chemical Structures of (R)- and (S)-Sitagliptin Enantiomers.

Biological Target and Stereoselective Inhibition

The primary biological target for sitagliptin is the enzyme Dipeptidyl Peptidase-4 (DPP-4), also known as CD26.[3] This enzyme is a transmembrane glycoprotein that functions as a serine exopeptidase, cleaving X-proline or X-alanine dipeptides from the N-terminus of polypeptides.[10]

The inhibition of DPP-4 by sitagliptin is highly stereoselective. The (R)-enantiomer is a potent, competitive, and reversible inhibitor of DPP-4.[10] The β-amino group of (R)-sitagliptin forms crucial hydrogen bonding interactions with key residues, such as Tyr662, within the S2 sub-pocket of the DPP-4 active site. The trifluorophenyl moiety binds to the hydrophobic S1 pocket. This precise orientation and tight binding are responsible for its high inhibitory potency. The (S)-enantiomer, due to its different spatial arrangement, does not fit as effectively into the active site, resulting in significantly reduced inhibitory activity.

Quantitative Comparison of Enantiomer Activity

The difference in biological activity between the two enantiomers is substantial, as demonstrated by their half-maximal inhibitory concentration (IC50) values against DPP-4.

EnantiomerTrade Name (Active Form)DPP-4 IC50 (nM)Potency
(R)-SitagliptinJanuvia®18 - 19Potent Inhibitor[7][9][11]
(S)-SitagliptinN/A>> 19Significantly Less Active / Inactive[8]

Table 1: Comparative in vitro inhibitory activity of sitagliptin enantiomers against DPP-4.

Off-Target Activity

Sitagliptin exhibits excellent selectivity for DPP-4 over other related proteases like DPP-8 and DPP-9, which is a critical aspect of its safety profile.[7][12] Inhibition of DPP-8 or DPP-9 has been associated with toxicity in preclinical studies. The high selectivity of (R)-sitagliptin minimizes the risk of these off-target effects.

DPP-4 Signaling Pathway and Impact of Inhibition

Sitagliptin exerts its therapeutic effect by modulating the incretin signaling pathway. The inhibition of DPP-4 prevents the breakdown of GLP-1 and GIP, thereby amplifying their downstream effects.

DPP4_Pathway Meal Meal Intake Intestine Intestinal L-cells Meal->Intestine Stimulates GLP1_GIP Active Incretins (GLP-1, GIP) Intestine->GLP1_GIP Release DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degraded by Pancreas_Beta Pancreatic β-cells GLP1_GIP->Pancreas_Beta Stimulates Pancreas_Alpha Pancreatic α-cells GLP1_GIP->Pancreas_Alpha Inhibits Inactive Inactive Metabolites DPP4->Inactive Sitagliptin (R)-Sitagliptin Sitagliptin->DPP4 Inhibits Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas_Beta->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Leads to Glucagon ↓ Glucagon Secretion Pancreas_Alpha->Glucagon Liver Liver Glucagon->Liver Stimulates HGP ↓ Hepatic Glucose Production Liver->HGP HGP->Glucose Contributes to

Figure 2. The Incretin Signaling Pathway and the Role of Sitagliptin.

Experimental Protocols

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-sitagliptin is a critical manufacturing step. The most notable industrial method involves the asymmetric hydrogenation of a prochiral enamine precursor.

  • Key Process: Asymmetric hydrogenation of unprotected enamine amide using a rhodium catalyst with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS).

  • Starting Material: Dehydrositagliptin.

  • Catalyst: Rhodium complex of a chiral ferrocenyl diphosphine ligand.

  • Conditions: The reaction is typically run under hydrogen pressure in a suitable solvent like methanol.

  • Outcome: This process yields sitagliptin with high enantiomeric excess (>99% ee) of the desired (R)-enantiomer. The final product is then isolated as a phosphate monohydrate salt to improve stability.

Enantiomeric Purity Analysis by Chiral HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for quantifying the enantiomeric purity of sitagliptin bulk drug substance and formulations.

  • Objective: To separate and quantify (R)-sitagliptin and its unwanted (S)-enantiomer.

  • Chromatographic Column: A chiral stationary phase is required. A common choice is a polysaccharide-based column, such as Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: An optimized mobile phase is crucial for achieving resolution. An example composition is a mixture of potassium di-hydrogen phosphate buffer (e.g., 3M, pH 4.0), methanol, and acetonitrile in a ratio of approximately 60:30:10 (v/v/v).[13] The pH of the aqueous buffer is a key parameter for optimizing separation.[13]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 268 nm.

  • Validation Parameters (as per ICH guidelines):

    • Specificity: The method must demonstrate resolution between the two enantiomers and any other potential impurities.

    • Linearity: A linear relationship between the concentration of the (S)-enantiomer and the detector response should be established (e.g., over a range of 30-300 ng/mL).[13]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the (S)-enantiomer that can be reliably detected and quantified must be determined (e.g., LOD ~8 ng/mL, LOQ ~30 ng/mL).[13]

    • Accuracy and Precision: Determined by analyzing samples spiked with known amounts of the (S)-enantiomer.

In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the IC50 values of test compounds against DPP-4.

  • Principle: The assay measures the activity of DPP-4 using a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC). When DPP-4 cleaves the substrate, the highly fluorescent AMC molecule is released. An inhibitor will reduce the rate of AMC release, thus decreasing the fluorescence signal.

  • Materials:

    • Recombinant human DPP-4 enzyme.

    • DPP-4 substrate: Gly-Pro-AMC.

    • Assay Buffer: e.g., Tris-HCl buffer (50 mM, pH 8.0).

    • Test Compounds: (R)-sitagliptin and (S)-sitagliptin, dissolved in DMSO.

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of each sitagliptin enantiomer in assay buffer.

    • Enzyme Incubation: In a 96-well plate, add the assay buffer, DPP-4 enzyme solution, and the test compound dilutions (or DMSO for control wells).

    • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

    • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes.

    • Data Analysis:

      • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

      • Normalize the data to the control wells (100% activity) and background wells (0% activity).

      • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enantiomer.

workflow cluster_synthesis Synthesis & Separation cluster_testing Biological Evaluation cluster_analysis Data Analysis A1 Asymmetric Synthesis of Racemic Sitagliptin A2 Chiral HPLC Separation A1->A2 A3 Isolate (R)- and (S)- Enantiomers A2->A3 B1 Prepare Serial Dilutions of each Enantiomer A3->B1 Purified Enantiomers B2 In Vitro DPP-4 Fluorescence Assay B1->B2 B3 Measure Enzyme Inhibition B2->B3 C1 Plot Inhibition vs. Concentration Curves B3->C1 Raw Inhibition Data C2 Calculate IC50 Values C1->C2 C3 Compare Potency C2->C3

Figure 3. Experimental Workflow for Evaluating Sitagliptin Enantiomers.

Conclusion

The therapeutic efficacy of sitagliptin is exclusively attributed to its (R)-enantiomer, which potently and selectively inhibits the DPP-4 enzyme. The (S)-enantiomer is biologically inactive. This stark difference in pharmacological activity underscores the critical importance of stereochemistry in drug design and development. The successful production of sitagliptin as a single-enantiomer drug relies on robust asymmetric synthesis and precise analytical methods to ensure enantiomeric purity. The detailed protocols and pathways outlined in this guide provide a technical foundation for professionals engaged in the research and development of DPP-4 inhibitors and other chiral therapeutic agents.

References

The Unwanted Mirror Image: A Technical Guide to the Discovery and Isolation of the Sitagliptin S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and isolation of the S-isomer of Sitagliptin, a critical aspect in the manufacturing and quality control of this widely used dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. While the therapeutic efficacy of Sitagliptin is attributed to its R-enantiomer, the synthesis and control of its unwanted mirror image, the S-isomer, is a paramount challenge in pharmaceutical development. This document details the synthetic pathways that can lead to the formation of the S-isomer, the analytical methods for its detection and quantification, and the techniques employed for its separation.

Synthetic Origins of the Sitagliptin S-Isomer

The S-isomer of Sitagliptin is primarily a process-related impurity that can arise during the synthesis of the active (R)-enantiomer.[1] Its formation is intimately linked to the stereoselectivity of the key chiral-forming reactions. Two major synthetic strategies are employed for the large-scale production of Sitagliptin: asymmetric hydrogenation and biocatalytic transamination.

Asymmetric Hydrogenation

The initial manufacturing process for Sitagliptin relied on the asymmetric hydrogenation of a prochiral enamine intermediate.[2] This reaction, while highly efficient, is not perfectly enantioselective and can produce small quantities of the S-isomer. The use of rhodium-based chiral catalysts, such as those with t-Bu JOSIPHOS ligands, has been optimized to achieve high enantiomeric excess (e.e.), often exceeding 95%.[3][4] However, even with such high selectivity, trace amounts of the S-isomer are formed.

One of the key challenges in this approach is that the final product requires recrystallization to upgrade the enantiomeric excess to the required purity of >99.9%.[2][3] This multi-step process, which includes high-pressure hydrogenation, presents both economic and environmental concerns, such as the use of a precious metal catalyst and the generation of waste streams.[4][5]

Biocatalytic Transamination

To address the limitations of asymmetric hydrogenation, a more environmentally friendly and highly selective biocatalytic process was developed.[6] This method utilizes an engineered transaminase enzyme to directly aminate a prositagliptin ketone, yielding the desired R-enantiomer with exceptional enantiopurity.[2][6] This enzymatic approach significantly reduces the formation of the S-isomer, often to levels below the limit of detection, thereby streamlining the purification process and reducing waste.[6] The development of this biocatalyst involved a substrate walking, modeling, and mutation approach to evolve an enzyme with high activity and selectivity for the specific substrate.[6]

Chemical Resolution

Another method to obtain the desired R-enantiomer involves the chemical resolution of a racemic mixture of Sitagliptin. This process utilizes a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1][7] While this method can effectively isolate the R-enantiomer, it inherently also isolates the S-enantiomer in the mother liquor.[7] From a process perspective, this is inefficient as it discards half of the synthesized material unless a racemization and recycling process is implemented.[8]

Analytical Discovery and Quantification of the S-Isomer

The "discovery" of the S-isomer in a given sample is primarily an analytical challenge. Enantioselective analytical techniques are essential to differentiate and quantify the two enantiomers. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent method for this purpose.[1][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods have been extensively developed and validated for the separation of Sitagliptin enantiomers.[1][9][10] These methods rely on the differential interaction of the R- and S-isomers with a chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Key Parameters for Chiral HPLC Separation:

  • Chiral Stationary Phases (CSPs): Polysaccharide-based columns are commonly used, including Chiralcel OD-RH, Chiralpak IC, Chiralpak AD-RH, Chiralpak IA, and Lux Amylose-1.[1][9][10][11]

  • Mobile Phase: The mobile phase composition is critical for achieving good resolution and is typically a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium acetate) and organic modifiers like methanol and acetonitrile.[9][10][12] The pH of the buffer plays a significant role in chromatographic efficiency.[9]

  • Detection: A UV detector is commonly used for quantification, with the detection wavelength typically set around 265 nm.[10]

The developed methods are validated according to International Conference on Harmonisation (ICH) guidelines to ensure linearity, accuracy, precision, and robustness.[9][10][12]

Data Presentation

The following tables summarize the quantitative data from various synthetic and analytical methods related to the this compound.

Table 1: Enantiomeric Excess (e.e.) in Asymmetric Synthesis of Sitagliptin

Synthetic MethodCatalyst/EnzymeEnantiomeric Excess (e.e.) of R-isomerReference(s)
Asymmetric HydrogenationRh(I)/tBu JOSIPHOSUp to 95% (before recrystallization)[3]
Asymmetric HydrogenationRhodium-based chiral catalyst97%[2]
Enantioselective aza-Michael Add.Quinine-derived C(9)-urea ammonium catalyst96%[13][14]
Biocatalytic TransaminationEngineered Transaminase>99.95%[6]

Table 2: Chiral HPLC Methods for the Separation of Sitagliptin Enantiomers

Chiral Stationary PhaseMobile Phase CompositionResolution (Rs)Limit of Detection (LOD) of S-isomerLimit of Quantification (LOQ) of S-isomerReference(s)
Chiralcel OD-RH3M Potassium di-hydrogen phosphate buffer (pH 4.0) – methanol – acetonitrile (60:30:10, v/v/v)> 3.08 ng/mL30 ng/mL[9][10]
Chiralpak IC10 mM ammonium acetate with 0.05% Diethylamine – acetonitrile (40:60 v/v)< 3.00.0001 mg/mL0.0003 mg/mL[12]
Lux Amylose-1Dehydrated Alcohol:Chromatographic n-Heptane: Diethylamine:Water (600:400:1:1, v/v/v/v)1.69Not ReportedNot Reported[11]

Experimental Protocols

Protocol for Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the highly efficient synthesis described in the literature.[4][5]

Materials:

  • Dehydrositagliptin intermediate

  • Rh(I)/tBu JOSIPHOS catalyst (0.15 mol %)

  • Methanol (solvent)

  • Hydrogen gas

Procedure:

  • In a suitable high-pressure reactor, dissolve the dehydrositagliptin intermediate in methanol.

  • Add the Rh(I)/tBu JOSIPHOS catalyst to the solution.

  • Pressurize the reactor with hydrogen gas to 100 psig.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 14 hours).

  • Monitor the reaction for completion by a suitable analytical method (e.g., HPLC).

  • Upon completion, carefully depressurize the reactor.

  • The crude Sitagliptin is then typically isolated as its phosphate salt and may require recrystallization to achieve the desired enantiomeric purity.

Protocol for Chiral HPLC Analysis of Sitagliptin Enantiomers

This protocol is a general representation based on published methods.[9][10]

Materials and Equipment:

  • HPLC system with a UV detector

  • Chiralcel OD-RH column (150 mm × 4.6 mm, 5 μm)

  • Potassium di-hydrogen phosphate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Sitagliptin sample

  • Reference standard for S-Sitagliptin

Procedure:

  • Mobile Phase Preparation: Prepare a 3M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0 with orthophosphoric acid. The mobile phase consists of the buffer, methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)

    • Flow rate: Typically 1.0 mL/min

    • Column temperature: Ambient

    • Detection wavelength: 265 nm

    • Injection volume: 20 μL

  • Sample Preparation: Dissolve the Sitagliptin sample in a suitable diluent (e.g., the mobile phase) to a known concentration.

  • Analysis: Inject the sample and reference standards into the HPLC system.

  • Data Analysis: Identify the peaks corresponding to the R- and S-isomers based on their retention times compared to the reference standards. Quantify the amount of the S-isomer present in the sample using the peak area and a calibration curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic pathways and analytical workflows discussed in this guide.

Synthesis_Pathways Synthetic Routes to Sitagliptin and Formation of S-Isomer cluster_resolution Chemical Resolution Prochiral_Enamine Prochiral Enamine Intermediate R_Sitagliptin (R)-Sitagliptin (Active Isomer) Prochiral_Enamine->R_Sitagliptin Asymmetric Hydrogenation (e.g., Rh/JOSIPHOS) >95% e.e. S_Sitagliptin (S)-Sitagliptin (Impurity) Prochiral_Enamine->S_Sitagliptin <5% formation Prositagliptin_Ketone Prositagliptin Ketone Prositagliptin_Ketone->R_Sitagliptin Biocatalytic Transamination (Engineered Transaminase) >99.95% e.e. Racemic_Sitagliptin Racemic Sitagliptin Racemic_Sitagliptin->R_Sitagliptin Separation with Chiral Resolving Agent Racemic_Sitagliptin->S_Sitagliptin Isolated from mother liquor

Caption: Synthetic pathways leading to the formation of (R)- and (S)-Sitagliptin.

Analytical_Workflow Analytical Workflow for S-Isomer Detection and Quantification Sample Sitagliptin Bulk Drug (Contains R and potential S isomers) Sample_Prep Sample Preparation (Dissolution in mobile phase) Sample->Sample_Prep HPLC_Injection Injection into Chiral HPLC System Sample_Prep->HPLC_Injection Separation Enantiomeric Separation on Chiral Stationary Phase HPLC_Injection->Separation Detection UV Detection (e.g., 265 nm) Separation->Detection Data_Analysis Data Analysis (Peak identification and quantification) Detection->Data_Analysis Result Reported % of S-Isomer Data_Analysis->Result

Caption: Workflow for the analytical detection and quantification of the this compound.

References

physicochemical properties of Sitagliptin S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus. The therapeutic activity of Sitagliptin resides exclusively in its (R)-enantiomer. The (S)-enantiomer, a process-related impurity formed during synthesis, provides no therapeutic benefit and its presence in the final drug product must be strictly controlled to meet rigorous regulatory standards for safety and efficacy.[1] International Conference on Harmonisation (ICH) guidelines mandate that enantiomeric impurities like the Sitagliptin S-isomer be identified, quantified, and limited to ensure the quality and performance of the pharmaceutical product.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of the this compound, details the experimental protocols for its analytical determination, and presents logical workflows for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of the this compound are summarized below. These values are critical for understanding the molecule's behavior in various analytical and biological systems.

PropertyValueSource(s)
IUPAC Name (3S)-3-Amino-1-(3-(trifluoromethyl)-5,6-dihydro[2][3][4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one[5]
Synonyms Sitagliptin EP Impurity A, (S)-Sitagliptin[5][6]
CAS Number 823817-55-6[1][4]
Molecular Formula C₁₆H₁₅F₆N₅O[4][5]
Molecular Weight 407.31 g/mol [1][5]
Appearance White to Off-White Solid[7]
Melting Point 120.29 °C (for Sitagliptin base form)[8]
Boiling Point 529.9 ± 60.0 °C (Predicted)[4]
pKa 7.20 ± 0.10 (Predicted)[4]
LogP 0.7 (XLogP3)[4][9]

Experimental Protocols for Analysis

The primary challenge in characterizing the this compound is its separation from the therapeutically active (R)-enantiomer. Due to their identical physical and chemical properties in an achiral environment, specialized chiral analytical techniques are required.

Enantiomeric Separation by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for the separation and quantification of Sitagliptin enantiomers.[1][2] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.

A summary of validated chiral HPLC methods from the literature is presented below for comparison.

ParameterMethod 1Method 2Method 3 (USP Monograph)
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)Chiralpak IC (250 mm × 4.6 mm, 5 µm)Lux Amylose-1
Mobile Phase 3 M KH₂PO₄ buffer (pH 4.0)–Methanol–Acetonitrile (60:30:10, v/v/v)10 mM Ammonium Acetate with 0.05% Diethylamine–Acetonitrile (40:60 v/v)Not explicitly detailed in source
Flow Rate 0.5 mL/minNot specifiedNot specified
Column Temp. 25 °CNot specifiedNot specified
Resolution (Rs) ≥ 3.0< 3.0≥ 1.5 (Achieved 1.69)
LOD 8 ng/mLNot specifiedNot specified
LOQ 30 ng/mLNot specifiedNot specified
Reference(s) [2][3][10][11]

Detailed Experimental Protocol (Based on Method 1)

This protocol outlines a validated method for the quantitative determination of the (S)-enantiomer in Sitagliptin bulk drug.[2][3]

  • Preparation of Mobile Phase:

    • Prepare a 3 M potassium di-hydrogen phosphate (KH₂PO₄) buffer and adjust the pH to 4.0.

    • Mix the buffer, methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).

    • Filter the resulting mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Chromatographic Conditions:

    • Instrument: HPLC system with UV detection.

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 268 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the Sitagliptin sample in the mobile phase.

    • For quantitative analysis of the S-isomer impurity, prepare a standard solution of the this compound reference standard.

    • Spike the bulk drug sample with known concentrations of the S-isomer standard to determine accuracy and recovery.

  • Data Analysis:

    • The resolution (Rs) between the (R)- and (S)-enantiomer peaks must be not less than 3.0.

    • The limit of detection (LOD) and limit of quantification (LOQ) for the (S)-enantiomer were established as 8 ng/mL and 30 ng/mL, respectively.[3]

    • Validate the method according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[3]

General Workflow for Chiral HPLC Analysis

The logical workflow for analyzing the enantiomeric purity of a Sitagliptin sample is visualized below. This process ensures that the analytical method is suitable for its intended purpose and yields reliable, reproducible results.

G cluster_prep prep Sample and Standard Preparation system_setup HPLC System Setup (Column, Mobile Phase, Flow Rate) system_suitability System Suitability Test (Inject Standard, Check Resolution & S/N) system_setup->system_suitability suitability_check Is Rs ≥ 1.5 ? system_suitability->suitability_check analysis Inject Sample Solutions data_acq Data Acquisition (Chromatogram) analysis->data_acq integration Peak Integration and Quantification data_acq->integration report Final Report Generation (Purity Calculation) integration->report suitability_check->system_setup No (Troubleshoot) suitability_check->analysis Yes

General workflow for chiral HPLC analysis of Sitagliptin.
Other Characterization Techniques

While HPLC is central to quantification, other methods are used for structural confirmation.

  • Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to stereochemistry and is used to confirm the absolute configuration of the S-isomer by measuring the differential absorption of circularly polarized light.[1]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the overall chemical structure. The use of a chiral shift reagent can also help differentiate between enantiomers in a sample.[12][13]

  • Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition of the S-isomer.[5]

  • Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the compound.[5]

Conclusion

The this compound is a critical process-related impurity whose physicochemical properties and analytical behavior must be well understood. Its control is essential for ensuring the quality, safety, and efficacy of the final Sitagliptin drug product. The use of validated, robust analytical methods, particularly chiral HPLC, is paramount for the accurate quantification of this enantiomer. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of Sitagliptin.

References

A Technical Guide to the Role of Sitagliptin's S-Isomer in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Chirality in Modern Drug Development

In pharmaceutical sciences, the three-dimensional structure of a drug molecule is intrinsically linked to its pharmacological effect. A significant portion of drugs are chiral, existing as enantiomers—non-superimposable mirror images that, despite having identical chemical formulas, can interact differently with the chiral environment of the human body. This stereoselectivity can lead to profound differences in efficacy, toxicity, and pharmacokinetics between enantiomers. The active enantiomer is termed the "eutomer," while the less active or inactive counterpart is the "distomer."

Sitagliptin, a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, is a prime example of a chiral drug developed as a single enantiomer.[1] Marketed for the treatment of type 2 diabetes mellitus, the therapeutic activity resides exclusively in the (R)-enantiomer. Consequently, its mirror image, the (S)-enantiomer or S-isomer, is considered a chiral impurity. International Conference on Harmonisation (ICH) guidelines mandate that such enantiomeric impurities be rigorously identified, quantified, and controlled to ensure the drug product's quality, safety, and efficacy. This guide provides a detailed technical overview of the role of the Sitagliptin S-isomer, focusing on its pharmacological profile, stereoselective control strategies, and the analytical methodologies crucial for its regulation throughout the drug development lifecycle.

Pharmacological Profile of Sitagliptin Enantiomers

The therapeutic action of Sitagliptin is achieved through the potent and selective inhibition of the DPP-4 enzyme by the R-isomer. This inhibition prevents the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced glucose-dependent insulin secretion and suppressed glucagon production.[2]

Comparative DPP-4 Inhibition

The R-enantiomer of Sitagliptin is a highly potent inhibitor of DPP-4. In contrast, the S-isomer is considered the inactive distomer, with negligible activity against the target enzyme. This stark difference in pharmacological activity underscores the importance of producing Sitagliptin as an enantiopure drug.

EnantiomerTargetIC₅₀ (nM)Pharmacological Role
(R)-Sitagliptin DPP-4~18 - 19 nM[2]Eutomer (Active Drug)
(S)-Sitagliptin DPP-4Not Reported (Negligible Activity)Distomer (Chiral Impurity)
Table 1: Comparative in-vitro potency of Sitagliptin enantiomers against the DPP-4 enzyme.
DPP-4 Signaling Pathway

The following diagram illustrates the mechanism of action of Sitagliptin, highlighting the differential roles of the R- and S-isomers.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_blood Bloodstream cluster_pancreas Pancreas cluster_drug Drug Action Ingestion Meal Ingestion Incretins Active Incretins (GLP-1, GIP) Ingestion->Incretins Release DPP4 DPP-4 Enzyme Inactive Inactive Metabolites DPP4->Inactive Degradation Incretins_Blood->DPP4 Substrate Pancreas β-cells Incretins_Blood->Pancreas Stimulation Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose R_Sitagliptin (R)-Sitagliptin R_Sitagliptin->DPP4 Inhibition S_Sitagliptin (S)-Sitagliptin (Inactive) Synthesis_Logic Start Prochiral Precursor (Enamine) Racemate Racemic Sitagliptin (50% R, 50% S) Start->Racemate Racemic Route Asymmetric Asymmetric Hydrogenation (e.g., Rh/JOSIPHOS catalyst) Start->Asymmetric Direct Route Resolution Chiral Resolution (e.g., with Tartaric Acid derivative) Racemate->Resolution Enantiopure Enantiopure (R)-Sitagliptin (>99.5% ee) Asymmetric->Enantiopure High Yield Resolution->Enantiopure Waste (S)-Sitagliptin (Waste/Recycle) Resolution->Waste Analytical_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Sitagliptin API Bulk Sample Dissolve Dissolve in Mobile Phase Diluent Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Column Chiral Column (e.g., Chiralcel OD-RH) Inject->Column Detect UV Detection (e.g., 265 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (R- and S-isomers) Chromatogram->Integrate Quantify Quantify S-Isomer (% Area) Integrate->Quantify Result Compare to Specification (e.g., ≤ 0.15%) Quantify->Result

References

Understanding the Eudysmic Ratio of Sitagliptin Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the eudysmic ratio as it pertains to the enantiomers of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This document provides a comprehensive overview of the pharmacological activity, experimental determination of enantiomeric purity, and the underlying signaling pathways associated with sitagliptin's therapeutic action.

Introduction: The Significance of Chirality in Drug Design

Chirality is a fundamental concept in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The eudysmic ratio, defined as the ratio of the pharmacological activity of the more active enantiomer (eutomer) to that of the less active enantiomer (distomer), is a critical parameter in assessing the stereoselectivity of a drug. A high eudysmic ratio indicates that one enantiomer is predominantly responsible for the therapeutic effect, making the development of an enantiomerically pure drug highly desirable.

Sitagliptin is a chiral molecule and is commercially available as the single (R)-enantiomer.[1] The (S)-enantiomer is considered to be pharmaceutically inactive and an undesirable impurity.[1] This guide will delve into the quantitative basis for this significant difference in activity.

In the development of chiral drugs, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and guidelines from the International Council for Harmonisation (ICH) emphasize the importance of characterizing and controlling enantiomeric purity.[2][3][4] The ICH Q6A guidelines, for instance, specify that for a new drug substance developed as a single enantiomer, the control of the other enantiomer should be considered in the same manner as other impurities.[4][5]

Pharmacological Activity of Sitagliptin Enantiomers

The therapeutic effect of sitagliptin is derived from its potent and selective inhibition of the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

The pharmacological activity of the sitagliptin enantiomers is almost exclusively attributed to the (R)-enantiomer, the eutomer. The (S)-enantiomer, or distomer, is considered to be pharmaceutically inactive.[1]

Quantitative Analysis of DPP-4 Inhibition

The potency of a DPP-4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

The eudysmic ratio is calculated by dividing the IC50 of the distomer by the IC50 of the eutomer.

Eudysmic Ratio = IC50 (S)-sitagliptin / IC50 (R)-sitagliptin

EnantiomerTargetIC50 (nM)Reference
(R)-Sitagliptin (Eutomer) DPP-4~19[2]
(S)-Sitagliptin (Distomer) DPP-4Not Reported (Pharmaceutically Inactive)[1]

Given the lack of significant inhibitory activity of the (S)-enantiomer, the eudysmic ratio for sitagliptin is exceptionally high, justifying its development as a single-enantiomer drug.

Experimental Protocols

The determination of the eudysmic ratio and the assessment of enantiomeric purity rely on robust analytical and in vitro experimental methods.

Chiral Separation of Sitagliptin Enantiomers by HPLC

A validated High-Performance Liquid Chromatography (HPLC) method is essential for the separation and quantification of sitagliptin enantiomers.

Objective: To separate and quantify the (R)- and (S)-enantiomers of sitagliptin.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterCondition 1Condition 2
Chiral Column Lux® 5 µm Amylose-1 (250 x 4.6 mm)Chiralpak IC (250 mm × 4.6 mm, 5 µm)
Mobile Phase Dehydrated Alcohol: n-Heptane: Diethylamine: Water (600:400:1:1, v/v/v/v)10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/minNot specified
Detection Wavelength 268 nmNot specified
Column Temperature 35°CNot specified

Procedure:

  • Prepare standard solutions of (R)-sitagliptin and (S)-sitagliptin of known concentrations.

  • Prepare a system suitability solution containing both enantiomers.

  • Inject the system suitability solution to ensure adequate resolution between the two enantiomer peaks (Resolution (Rs) > 1.5).

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of each enantiomer by comparing the peak areas to the standard curve.

In Vitro DPP-4 Inhibition Assay

This assay is used to determine the IC50 values of the sitagliptin enantiomers.

Objective: To measure the inhibitory activity of (R)- and (S)-sitagliptin on DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • (R)-Sitagliptin and (S)-Sitagliptin

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of (R)-sitagliptin and (S)-sitagliptin in the assay buffer.

  • In a 96-well plate, add the DPP-4 enzyme to each well.

  • Add the different concentrations of the sitagliptin enantiomers to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).

  • Calculate the percentage of inhibition for each concentration of the enantiomers relative to the control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Core Concepts

Sitagliptin's Mechanism of Action: The Incretin Pathway

The following diagram illustrates the signaling pathway affected by sitagliptin.

Sitagliptin_Mechanism_of_Action Meal Meal Intake Gut Gut Meal->Gut GLP1_GIP Active Incretins (GLP-1, GIP) Gut->GLP1_GIP Release Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Inactive_Incretins Inactive Metabolites GLP1_GIP->Inactive_Incretins Degradation by Insulin ↑ Insulin Secretion (β-cells) Pancreas->Insulin Glucagon ↓ Glucagon Secretion (α-cells) Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Sitagliptin Sitagliptin ((R)-enantiomer) Sitagliptin->DPP4 Inhibits

Caption: Mechanism of action of (R)-sitagliptin in the incretin pathway.

Experimental Workflow for Eudysmic Ratio Determination

The logical flow for determining the eudysmic ratio of sitagliptin is depicted below.

Eudysmic_Ratio_Workflow start Start enantiomers Obtain Pure Enantiomers ((R)- and (S)-Sitagliptin) start->enantiomers chiral_sep Chiral HPLC Separation enantiomers->chiral_sep purity Confirm Enantiomeric Purity (>99.5%) chiral_sep->purity dpp4_assay In Vitro DPP-4 Inhibition Assay purity->dpp4_assay ic50_r Determine IC50 for (R)-Sitagliptin dpp4_assay->ic50_r ic50_s Determine IC50 for (S)-Sitagliptin dpp4_assay->ic50_s calculate_er Calculate Eudysmic Ratio (IC50_S / IC50_R) ic50_r->calculate_er ic50_s->calculate_er end End calculate_er->end

Caption: Workflow for the experimental determination of the eudysmic ratio.

Conclusion

The pronounced stereoselectivity of sitagliptin, with the (R)-enantiomer being a potent DPP-4 inhibitor and the (S)-enantiomer being essentially inactive, results in an exceptionally high eudysmic ratio. This stark difference in pharmacological activity underscores the importance of developing sitagliptin as an enantiomerically pure drug. The experimental protocols detailed in this guide provide a framework for the analytical and in vitro characterization of sitagliptin enantiomers, which is crucial for quality control and regulatory compliance in the pharmaceutical industry. The continued focus on single-enantiomer drugs like sitagliptin highlights the industry's commitment to optimizing therapeutic efficacy and minimizing potential off-target effects.

References

Preliminary Investigation of Sitagliptin S-Isomer Pharmacology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. As a chiral molecule, sitagliptin exists as two enantiomers: the therapeutically active (R)-sitagliptin and its counterpart, (S)-sitagliptin. The stereospecific nature of drug-receptor interactions necessitates a thorough understanding of the pharmacological profile of each enantiomer. This technical guide provides a preliminary investigation into the pharmacology of the S-isomer of sitagliptin, summarizing available data on its biological activity and pharmacokinetics. The document also outlines detailed experimental protocols for the comparative analysis of sitagliptin enantiomers and visualizes key pathways and workflows to support further research in this area.

Introduction: The Significance of Chirality in Drug Development

Chirality is a fundamental property of many drug molecules, with enantiomers often exhibiting distinct pharmacological and toxicological profiles. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, can lead to significant variations in efficacy and safety. Therefore, the stereoselective synthesis and pharmacological evaluation of individual enantiomers are critical aspects of modern drug development.

Sitagliptin is a prime example of a chiral drug where the desired therapeutic effect is attributed to a single enantiomer. The (R)-isomer is a potent inhibitor of DPP-4, an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (R)-sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. While the focus of development has been on the (R)-isomer, understanding the pharmacological properties of the (S)-isomer is crucial for a complete safety and efficacy profile, particularly as it may be present as a chiral impurity.

This guide delves into the preliminary pharmacological investigation of the (S)-isomer of sitagliptin, providing a resource for researchers in the field.

Comparative Pharmacology of Sitagliptin Isomers

The therapeutic action of sitagliptin is primarily mediated by the (R)-enantiomer's potent and selective inhibition of DPP-4. Emerging research has begun to characterize the pharmacological and pharmacokinetic properties of the (S)-isomer, revealing notable differences between the two enantiomers.

In Vitro Activity: DPP-4 Inhibition and Cellular Glucose Uptake

While comprehensive data on the DPP-4 inhibitory activity of the (S)-isomer is limited in publicly available literature, it is generally understood to be significantly less active than the (R)-isomer. The stereospecific binding pocket of the DPP-4 enzyme preferentially accommodates the (R)-enantiomer.

A key study by Spandana et al. investigated the in vitro effects of sitagliptin enantiomers on glucose uptake in 3T3-L1 cell lines using flow cytometry.[1][2][3] Although the precise quantitative results from this study are not detailed here, the research indicates a discernible difference in the biological activity of the two isomers at a cellular level. It is hypothesized that the (R)-isomer would demonstrate a significantly greater potentiation of glucose uptake compared to the (S)-isomer, in line with its DPP-4 inhibitory action.

In Vivo Pharmacokinetics in a Rat Model

Pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. A study by Spandana et al. evaluated the pharmacokinetic profiles of sitagliptin enantiomers in female albino Wistar rats, suggesting stereoselectivity in the drug's disposition.[1][2][3]

The following table summarizes the typical pharmacokinetic parameters that would be determined in such a study. Note: The values presented here are illustrative and based on the type of data generated in pharmacokinetic studies. For precise data, consulting the full text of the cited literature is recommended.

Parameter(R)-Sitagliptin(S)-Sitagliptin
Cmax (ng/mL) [Value][Value]
Tmax (h) [Value][Value]
AUC (ng·h/mL) [Value][Value]
t1/2 (h) [Value][Value]
Clearance (mL/h/kg) [Value][Value]
Volume of Distribution (L/kg) [Value][Value]
Table 1: Illustrative Pharmacokinetic Parameters of Sitagliptin Enantiomers in Rats.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative pharmacological investigation of sitagliptin isomers.

Chiral HPLC Method for Enantiomeric Separation

Objective: To separate and quantify the (R)- and (S)-isomers of sitagliptin in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based chiral column).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Purified water

  • (R)-Sitagliptin and (S)-Sitagliptin reference standards

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ammonium acetate buffer (e.g., 10 mM, pH adjusted with formic acid) and an organic modifier like acetonitrile or methanol in a specified ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve the (R)- and (S)-sitagliptin reference standards in a suitable diluent to prepare stock solutions. Prepare a series of working standard solutions by serial dilution.

  • Sample Preparation: Dissolve the sample containing sitagliptin in the mobile phase or a suitable solvent.

  • Chromatographic Conditions:

    • Column: Chiral column (specific type and dimensions as per validated method).

    • Mobile Phase: As prepared in step 1.

    • Flow Rate: Typically 0.5 - 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a specified wavelength (e.g., 268 nm).

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The (R)- and (S)-isomers will be separated as distinct peaks.

  • Quantification: Determine the concentration of each enantiomer in the sample by comparing the peak areas with those of the standard solutions.

In Vitro DPP-4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of sitagliptin isomers against the DPP-4 enzyme.

Materials:

  • Recombinant human DPP-4 enzyme.

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • (R)-Sitagliptin and (S)-Sitagliptin test compounds.

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the (R)- and (S)-sitagliptin test compounds in the assay buffer.

  • Assay Reaction:

    • In the wells of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound dilutions.

    • Include control wells with enzyme and buffer only (for 100% activity) and wells with buffer only (for background fluorescence).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 360 nm/460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.

    • Normalize the data to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

Objective: To assess the effect of sitagliptin isomers on glucose uptake in a relevant cell model.

Materials:

  • 3T3-L1 preadipocytes.

  • Cell culture reagents (DMEM, fetal bovine serum, penicillin-streptomycin).

  • Adipocyte differentiation cocktail (e.g., insulin, dexamethasone, IBMX).

  • Krebs-Ringer-HEPES (KRH) buffer.

  • 2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG).

  • (R)-Sitagliptin and (S)-Sitagliptin test compounds.

  • Insulin.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in growth medium until confluent.

    • Induce differentiation into mature adipocytes by treating the cells with the differentiation cocktail for several days, followed by maintenance in an insulin-containing medium.

  • Glucose Uptake Assay:

    • Wash the differentiated adipocytes with KRH buffer.

    • Incubate the cells in KRH buffer with or without the test compounds ((R)- or (S)-sitagliptin) for a specified period.

    • Stimulate glucose uptake by adding a submaximal concentration of insulin.

    • Add the radiolabeled or fluorescent glucose analog and incubate for a short period (e.g., 5-10 minutes).

    • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Measurement:

    • Lyse the cells to release the intracellular contents.

    • For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter.

    • For fluorescent glucose analogs, measure the fluorescence using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the glucose uptake values to the protein concentration in each well.

    • Compare the glucose uptake in cells treated with the sitagliptin isomers to the control (vehicle-treated) and insulin-stimulated cells.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of sitagliptin and the experimental procedures for its investigation.

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreatic Islet Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 Beta-cell Beta-cell Insulin Release Insulin Release Beta-cell->Insulin Release Alpha-cell Alpha-cell Glucagon Release Glucagon Release Alpha-cell->Glucagon Release Glucose Uptake Glucose Uptake Insulin Release->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Release->Hepatic Glucose Production Stimulates Active GLP-1->Beta-cell Stimulates Active GLP-1->Alpha-cell Inhibits DPP-4 DPP-4 Active GLP-1->DPP-4 Degradation Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Sitagliptin (R-isomer) Sitagliptin (R-isomer) Sitagliptin (R-isomer)->DPP-4 Inhibition Sitagliptin (S-isomer) Sitagliptin (S-isomer) Sitagliptin (S-isomer)->DPP-4 Weak/No Inhibition Blood Glucose Blood Glucose Glucose Uptake->Blood Glucose Lowers Hepatic Glucose Production->Blood Glucose Raises Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis (Rat Model) DPP-4 Inhibition Assay DPP-4 Inhibition Assay Comparative IC50 Determination Comparative IC50 Determination DPP-4 Inhibition Assay->Comparative IC50 Determination Glucose Uptake Assay (3T3-L1 cells) Glucose Uptake Assay (3T3-L1 cells) Cellular Activity Comparison Cellular Activity Comparison Glucose Uptake Assay (3T3-L1 cells)->Cellular Activity Comparison Oral Administration of Enantiomers Oral Administration of Enantiomers Blood Sampling at Timed Intervals Blood Sampling at Timed Intervals Oral Administration of Enantiomers->Blood Sampling at Timed Intervals Chiral HPLC Analysis of Plasma Chiral HPLC Analysis of Plasma Blood Sampling at Timed Intervals->Chiral HPLC Analysis of Plasma Pharmacokinetic Modeling Pharmacokinetic Modeling Chiral HPLC Analysis of Plasma->Pharmacokinetic Modeling Sitagliptin (R-isomer) Sitagliptin (R-isomer) Sitagliptin (R-isomer)->DPP-4 Inhibition Assay Sitagliptin (R-isomer)->Glucose Uptake Assay (3T3-L1 cells) Sitagliptin (R-isomer)->Oral Administration of Enantiomers Sitagliptin (S-isomer) Sitagliptin (S-isomer) Sitagliptin (S-isomer)->DPP-4 Inhibition Assay Sitagliptin (S-isomer)->Glucose Uptake Assay (3T3-L1 cells) Sitagliptin (S-isomer)->Oral Administration of Enantiomers

References

Methodological & Application

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. The commercially available drug is the R-enantiomer, which is pharmaceutically active. The S-enantiomer is considered an impurity and its presence must be controlled within specified limits. Therefore, a reliable and robust analytical method for the enantiomeric separation of sitagliptin is crucial for quality control during drug development and manufacturing. This application note provides detailed protocols for the chiral High-Performance Liquid Chromatography (HPLC) separation of sitagliptin enantiomers.

Experimental Protocols

Several chiral stationary phases (CSPs) and mobile phase compositions have been successfully employed for the enantiomeric resolution of sitagliptin. Below are detailed protocols for three distinct methods.

Method 1: Reversed-Phase Chiral HPLC on Chiralcel OD-RH

This method utilizes a reversed-phase chiral column for the separation.

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)[1]

  • Mobile Phase: 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 266 nm

  • Injection Volume: 20 µL[1]

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to achieve the desired concentration.

Method 2: Reversed-Phase Chiral HPLC on Chiralpak IC

This method employs an immobilized polysaccharide-based chiral stationary phase.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2][3]

  • Mobile Phase: 10 mM Ammonium acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v)[2][3]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 25°C[2]

  • Detection: UV at 266 nm[2]

  • Injection Volume: 20 µL[2][3]

  • Sample Preparation: Prepare the sitagliptin test solution (2.0 mg/mL) and the (S)-enantiomer solution (2.0 mg/mL) by dissolving the appropriate amounts in the mobile phase.[2]

Method 3: Normal-Phase Chiral HPLC on Lux Amylose-1 (USP Monograph Method)

This method follows the United States Pharmacopeia (USP) monograph for sitagliptin phosphate.[4]

  • Column: Lux Amylose-1 (250 x 4.6 mm, 5 µm)[4][5]

  • Mobile Phase: Dehydrated Alcohol : n-Heptane : Diethylamine : Water (600:400:1:1, v/v/v/v)[4]

  • Flow Rate: Not specified, but a resolution of not less than 1.5 is required.[4]

  • Column Temperature: Ambient

  • Detection: UV

  • Injection Volume: Not specified.

  • Sample Preparation: Reference solutions should be prepared as indicated in the USP Monograph for Sitagliptin Phosphate.[4]

Data Presentation

The following tables summarize the quantitative data from the validated chiral HPLC methods for sitagliptin enantiomeric separation.

Table 1: Chromatographic Performance Parameters

ParameterMethod 1 (Chiralcel OD-RH)Method 2 (Chiralpak IC)Method 3 (Lux Amylose-1)
Resolution (Rs) ≥ 3.0[1]< 3.0 (well resolved)[2][3]≥ 1.5 (achieved 1.69)[4]
Runtime Not Specified15 min[2]Not Specified

Table 2: Method Validation Parameters for the (S)-Enantiomer

ParameterMethod 1 (Chiralcel OD-RH)Method 2 (Chiralpak IC)
Linearity Range 30–300 ng/mL[1]0.0003–0.0045 mg/mL[2][3]
Correlation Coefficient (r²) 0.9996[1]0.9991[2][3]
Limit of Detection (LOD) 8 ng/mL[1]0.0001 mg/mL[2][3]
Limit of Quantification (LOQ) 30 ng/mL[1]0.0003 mg/mL[2][3]
Recovery 99.06–100.2%[1]95.7–101.7%[2][3]
Solution Stability 48 hours[1]48 hours[2][3]

Experimental Workflow and Diagrams

The general workflow for the chiral HPLC analysis of sitagliptin is depicted below.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare Sitagliptin Sample Solution hplc_system Equilibrate HPLC System prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system inject Inject Sample hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration & Analysis acquire->integrate report Generate Report integrate->report

Caption: Workflow for Chiral HPLC Analysis of Sitagliptin.

References

Application Note: Quantitative Determination of (S)-Enantiomer in Sitagliptin Bulk Drug

Author: BenchChem Technical Support Team. Date: November 2025

AN-SITA-2025

Abstract

This application note provides detailed protocols for the quantitative determination of the unwanted (S)-enantiomer in sitagliptin bulk drug substance using validated chiral High-Performance Liquid Chromatography (HPLC) methods. The presence of the (S)-enantiomer is a critical quality attribute that must be controlled to ensure the therapeutic efficacy and safety of sitagliptin.[1] Two distinct, robust, and accurate methods are presented, offering flexibility in column and mobile phase selection. The methods are validated according to the International Conference on Harmonisation (ICH) guidelines.[2][3]

Introduction

Sitagliptin is an oral hypoglycemic agent used for the treatment of type 2 diabetes. It is a dipeptidyl peptidase-4 (DPP-4) inhibitor, with the therapeutic activity residing in the (R)-enantiomer.[4] During the synthesis of the active pharmaceutical ingredient (API), the undesired (S)-enantiomer can be formed as a chiral impurity.[1] Regulatory agencies require stringent control over enantiomeric purity. Therefore, sensitive and accurate analytical methods are essential for the quantitative determination of the (S)-enantiomer in sitagliptin bulk drug.[1]

This document details two validated enantioselective HPLC methods for this purpose.

Experimental Protocols

Method 1: Reversed-Phase HPLC on Chiralcel OD-RH Column

This method utilizes a reversed-phase polysaccharide-based chiral stationary phase to achieve enantiomeric separation.

2.1. Instrumentation and Chemicals

  • Instrument: HPLC system with UV detector.

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).[2]

  • Chemicals: Potassium dihydrogen phosphate, Methanol (HPLC grade), Acetonitrile (HPLC grade), Sitagliptin reference standard, (S)-enantiomer reference standard.

2.2. Chromatographic Conditions The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[2]
Mobile Phase 3M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[2]
Flow Rate 0.5 mL/min[1]
Detection UV at 262 nm[4]
Column Temp. 25 °C[1]
Injection Vol. 20 μL[2]

2.3. Preparation of Solutions

  • Buffer Preparation: Prepare a 3M solution of potassium di-hydrogen phosphate and adjust the pH to 4.0.

  • Mobile Phase Preparation: Mix the buffer, methanol, and acetonitrile in the ratio of 60:30:10 (v/v/v). Filter and degas the solution.[2]

  • Standard Stock Solution of (S)-enantiomer: Accurately weigh and dissolve the (S)-enantiomer reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sitagliptin bulk drug sample in the mobile phase to a final concentration of 10 µg/mL.[1]

2.4. System Suitability Inject a solution containing both sitagliptin and the (S)-enantiomer. The resolution between the two enantiomer peaks should be not less than 3.0.[2]

Method 2: Reversed-Phase HPLC on Chiralpak IC Column

This method provides an alternative using a modified cellulose-based chiral stationary phase.

2.1. Instrumentation and Chemicals

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).[3]

  • Chemicals: Ammonium acetate, Diethylamine (DEA), Acetonitrile (HPLC grade), Sitagliptin reference standard, (S)-enantiomer reference standard.

2.2. Chromatographic Conditions The chromatographic conditions are summarized in the table below.

ParameterCondition
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm)[3][5]
Mobile Phase 10 mM Ammonium acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v)[3][5]
Flow Rate 1.0 mL/min (Assumed standard, adjust as needed)
Detection UV (Wavelength as per lab optimization, e.g., 266 nm[4])
Column Temp. Ambient or controlled (e.g., 35 °C[4])
Injection Vol. 20 μL[3]

2.3. Preparation of Solutions

  • Mobile Phase Preparation: Prepare a 10 mM solution of ammonium acetate containing 0.05% diethylamine. Mix with acetonitrile in a 40:60 (v/v) ratio. Filter and degas.[3][5]

  • Standard Stock Solution of (S)-enantiomer: Accurately weigh and dissolve the (S)-enantiomer reference standard in the mobile phase.

  • Sample Solution: Accurately weigh and dissolve the sitagliptin bulk drug sample in the mobile phase to a final concentration of 2.0 mg/mL.[3]

2.4. System Suitability Inject a solution containing both sitagliptin and the (S)-enantiomer. The resolution between the enantiomer peaks should be greater than 2.0.[3]

Data Presentation: Method Validation Summary

The following tables summarize the validation parameters for the described methods as per ICH guidelines.

Table 1. Comparison of Chromatographic Conditions.

ParameterMethod 1 (Chiralcel OD-RH)Method 2 (Chiralpak IC)
Stationary Phase Cellulose derivative (OD-RH)[2]Modified cellulose (IC)[3]
Mobile Phase KH₂PO₄ Buffer (pH 4.0) : MeOH : ACN (60:30:10)[2]10 mM NH₄OAc with 0.05% DEA : ACN (40:60)[3]
Resolution ≥ 3.0[2]> 2.0[3]
Sample Conc. 10 µg/mL[1]2.0 mg/mL[3]

Table 2. Quantitative Validation Data.

ParameterMethod 1 (Chiralcel OD-RH)Method 2 (Chiralpak IC)
Linearity Range 30–300 ng/mL[2]0.3–4.5 µg/mL (0.0003–0.0045 mg/mL)[3][5]
Correlation Coefficient (r²) 0.9996[2]0.9991[3][5]
LOD of (S)-enantiomer 8 ng/mL[2]0.1 µg/mL (0.0001 mg/mL)[3][5]
LOQ of (S)-enantiomer 30 ng/mL[2]0.3 µg/mL (0.0003 mg/mL)[3][5]
Accuracy (% Recovery) 99.06% to 100.2%[2]95.7% to 101.7%[3][5]
Solution Stability Stable for at least 48 hours[2]Stable for 48 hours[3][5]

Visualizations

Experimental Workflow

The general workflow for the quantitative determination of the (S)-enantiomer is depicted below.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Sample Solution (Sitagliptin Bulk Drug) F Inject Standard & Sample Solutions B->F C Prepare (S)-Enantiomer Standard Solutions C->F E Perform System Suitability Test D->E E->F G Integrate Chromatographic Peaks F->G H Calculate (S)-Enantiomer Concentration G->H I Report Results H->I

Caption: Workflow for (S)-Enantiomer Quantification.

Logical Diagram of HPLC System Components

The logical relationship between the core components of the HPLC system used in the analysis.

HPLC_System A Solvent Reservoir Mobile Phase B Pump High Pressure A->B flows to C Injector Sample Introduction B->C pumps to D Column Chiral Separation C->D injects onto E Detector UV Detection D->E elutes to F Data System Chromatogram & Results E->F sends signal to

Caption: Core Components of the HPLC System.

Conclusion

The described HPLC methods are proven to be simple, accurate, precise, and robust for the quantitative determination of the (S)-enantiomer in sitagliptin bulk drug samples.[2][3] Method 1, using a Chiralcel OD-RH column, demonstrates high sensitivity with an LOQ of 30 ng/mL.[2] Method 2, employing a Chiralpak IC column, is also highly effective and validated for its intended purpose.[3] The choice of method can be based on the availability of columns and laboratory preference. These application notes provide a comprehensive guide for researchers and quality control professionals to ensure the enantiomeric purity of sitagliptin.

References

Application Notes & Protocols: Analytical Method Development for Sitagliptin S-Isomer Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2][3] As a chiral drug, it is commercialized as a single R-enantiomer, which is the pharmacologically active form.[4] The S-enantiomer is considered an undesirable impurity.[4] Therefore, the development of sensitive and accurate analytical methods to detect and quantify the S-isomer is crucial for ensuring the quality, safety, and efficacy of Sitagliptin drug products.[5] This document provides detailed application notes and protocols for the chiral separation of Sitagliptin enantiomers using High-Performance Liquid Chromatography (HPLC).

Analytical Principle

The primary technique for the separation and quantification of the Sitagliptin S-isomer is chiral High-Performance Liquid Chromatography (HPLC).[6] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6] Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.[5][7] The separated enantiomers are then detected by a UV detector at a specific wavelength.

Experimental Workflow

The following diagram illustrates the general workflow for the analytical method development and validation for this compound detection.

Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_standard Standard Preparation (R- & S-Isomers) hplc HPLC System with Chiral Column prep_standard->hplc prep_sample Sample Preparation (Bulk Drug/Formulation) prep_sample->hplc prep_mobile Mobile Phase Preparation prep_mobile->hplc detection UV Detection hplc->detection integration Peak Integration & Quantification detection->integration validation Method Validation (ICH Guidelines) integration->validation report Reporting validation->report

Caption: Experimental workflow for this compound detection.

Quantitative Data Summary

Several chiral HPLC methods have been developed and validated for the detection of the this compound. The following tables summarize the key parameters from different studies for easy comparison.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[8][9]Chiralpak IC (250 x 4.6 mm, 5 µm)[7][10]Chiralpak IA (250 x 4 mm, 5 µm)[11]
Mobile Phase 3M KH2PO4 (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)[8][9]10 mM Ammonium Acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v)[7][10]Ethanol : Diethylamine (100:0.1, v/v) as Mobile Phase A; Methanol : Water (60:40, v/v) as Mobile Phase B (Gradient)[11]
Flow Rate 0.5 mL/min[5]1.0 mL/min[7]0.5 mL/min[11]
Detection Wavelength 268 nm[5]266 nm[7]265 nm[11]
Column Temperature 25 °C[5]25 °C[7]Not Specified
Injection Volume 20 µL[8][9]20 µL[7]10 µL[11]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range (S-Isomer) 30 - 300 ng/mL[8][9]0.3 - 4.5 µg/mL[7][10]0.5 - 13.6 µg/mL[11]
Correlation Coefficient (r²) 0.9996[8][9]0.9991[7][10]>0.99
LOD (S-Isomer) 8 ng/mL[8][9]0.1 µg/mL[7][10]Not specified
LOQ (S-Isomer) 30 ng/mL[8][9]0.3 µg/mL[7][10]0.017% of a 1 mg/mL solution[11]
Recovery (%) 99.06 - 100.2[8][9]95.7 - 101.7[7]95.1 - 98.4[11]
Resolution between Enantiomers ≥ 3.0[8]> 3.0[7][10]≥ 2.5[11]

Detailed Experimental Protocols

The following protocols are based on the validated methods found in the literature.

Protocol 1: Based on Method 1

1. Materials and Reagents:

  • Sitagliptin R-isomer and S-isomer reference standards

  • Potassium dihydrogen phosphate (KH2PO4)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Chiralcel OD-RH (150 x 4.6 mm, 5 µm) column

3. Preparation of Mobile Phase:

  • Prepare a 3M potassium dihydrogen phosphate buffer and adjust the pH to 4.0 with orthophosphoric acid.

  • Mix the buffer, methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Sitagliptin bulk drug or a powdered tablet sample in the mobile phase to obtain a final concentration of approximately 1 mg/mL.

5. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detection Wavelength: 268 nm

6. System Suitability:

  • Inject a system suitability solution containing both R- and S-isomers. The resolution between the two enantiomer peaks should be not less than 3.0.[8]

7. Analysis:

  • Inject the standard and sample solutions into the chromatograph.

  • Identify the S-isomer peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of S-isomer in the sample using the peak area and the calibration curve derived from the standard solutions.

Protocol 2: Based on Method 2

1. Materials and Reagents:

  • Sitagliptin R-isomer and S-isomer reference standards

  • Ammonium acetate

  • Diethylamine (DEA)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Chiralpak IC (250 x 4.6 mm, 5 µm) column[7]

3. Preparation of Mobile Phase:

  • Prepare a 10 mM ammonium acetate solution and add 0.05% diethylamine.

  • Mix the ammonium acetate solution with acetonitrile in a ratio of 40:60 (v/v).[7]

  • Degas the mobile phase before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Prepare a stock solution of the S-isomer in the mobile phase.

  • Sample Solution: Prepare a 2 mg/mL solution of the Sitagliptin sample in the mobile phase.[7]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 25 °C[7]

  • Injection Volume: 20 µL[7]

  • Detection Wavelength: 266 nm[7]

6. System Suitability:

  • The resolution between the Sitagliptin and S-isomer peaks should be greater than 3.0.[7][10]

7. Analysis:

  • Follow the analysis procedure as described in Protocol 1.

Logical Relationships in Method Development

The selection of the chiral stationary phase and the optimization of the mobile phase are critical steps in developing a successful enantioselective HPLC method.

MethodDevelopment cluster_csp Chiral Stationary Phase (CSP) Selection cluster_mobile Mobile Phase Optimization cluster_performance Performance Metrics csp Polysaccharide-based CSPs (e.g., Chiralcel, Chiralpak) resolution Resolution (Rs) csp->resolution organic Organic Modifier (Acetonitrile, Methanol) organic->resolution retention Retention Time (Rt) organic->retention buffer Aqueous Buffer (Phosphate, Acetate) buffer->retention peak_shape Peak Shape buffer->peak_shape ph pH of Buffer ph->resolution ph->peak_shape additive Additive (e.g., Diethylamine) additive->peak_shape validation_gate validation_gate resolution->validation_gate Rs > 1.5? final_method Final Validated Method validation_gate->final_method Yes cluster_mobile cluster_mobile validation_gate->cluster_mobile No

Caption: Key relationships in chiral method development.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the analytical method development and validation for the detection of the this compound. By utilizing the described HPLC methods, researchers, scientists, and drug development professionals can accurately and reliably quantify this critical impurity, ensuring the quality and safety of Sitagliptin products. The methods are demonstrated to be reproducible, accurate, and robust for the quantitative determination of the S-enantiomer in bulk drugs.[7][8]

References

Application Notes and Protocols for the Enantioselective Synthesis of Sitagliptin (S-isomer)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The therapeutic efficacy of sitagliptin is attributed to its (S)-enantiomer. This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the (S)-isomer of sitagliptin, focusing on two primary industrial methods: Rhodium-catalyzed Asymmetric Hydrogenation and Biocatalytic Transamination. An alternative organocatalytic approach is also discussed.

Rhodium-Catalyzed Asymmetric Hydrogenation

This method involves the asymmetric hydrogenation of a prochiral enamine precursor of sitagliptin. It is a highly efficient process that has been implemented on a manufacturing scale.[1]

Data Presentation
ParameterValueReference
Catalyst Rh(I)/tBu JOSIPHOS[1]
Substrate Dehydrositagliptin[1]
Catalyst Loading As low as 0.15 mol %[1]
Overall Isolated Yield Up to 65%[1]
Enantiomeric Excess (e.e.) >99%[2]
Chemical Purity >99.6 wt %[1]
Pressure High pressure (e.g., 250 psi)[3]
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the principles of the highly efficient synthesis developed for industrial production.[1]

Materials:

  • Dehydrositagliptin intermediate

  • Rh(I)/tBu JOSIPHOS catalyst

  • Methanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure hydrogenation reactor

Procedure:

  • Preparation of the Dehydrositagliptin Intermediate: The key dehydrositagliptin intermediate is prepared in a three-step, one-pot synthesis, which can yield the intermediate in 82% yield and >99.6 wt % purity.[1]

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with the dehydrositagliptin intermediate and the Rh(I)/tBu JOSIPHOS catalyst (0.15 mol %) under an inert atmosphere.

  • Solvent Addition: Add degassed methanol to the reactor.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 250 psi)[3].

  • Reaction: Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Work-up: Carefully depressurize the reactor. Remove the catalyst by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude sitagliptin can then be purified.

  • Salt Formation: Isolate the final product as its phosphate salt to ensure high optical and chemical purity.[1]

Logical Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

cluster_prep Intermediate Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_purification Purification and Isolation start Starting Materials one_pot One-Pot Synthesis (3 steps) start->one_pot intermediate Dehydrositagliptin (82% yield, >99.6% purity) one_pot->intermediate reactor High-Pressure Reactor intermediate->reactor reaction Hydrogenation Reaction reactor->reaction catalyst Rh(I)/tBu JOSIPHOS (0.15 mol%) catalyst->reactor h2 H2 (250 psi) h2->reactor workup Work-up & Catalyst Removal reaction->workup purification Purification workup->purification salt Phosphate Salt Formation purification->salt product Sitagliptin Phosphate (>99% e.e.) salt->product

Caption: Workflow for the Rh-catalyzed synthesis of sitagliptin.

Biocatalytic Transamination

This "green" chemistry approach utilizes an engineered transaminase enzyme to convert a prochiral ketone precursor directly into the desired (S)-sitagliptin. This method offers significant environmental and economic advantages over traditional chemical routes.[2][4]

Data Presentation
ParameterValueReference
Enzyme Engineered (R)-selective transaminase (e.g., from Arthrobacter sp.)[2][4]
Substrate Pro-sitagliptin ketone[2][5]
Substrate Concentration 200 g/L[2]
Enzyme Loading 6 g/L[2]
Co-solvent 50% DMSO[2]
Yield 92%[2]
Enantiomeric Excess (e.e.) >99%[2][5]
Amino Donor Isopropylamine (IPA)[6]
Experimental Protocol: Transaminase-Mediated Synthesis of Sitagliptin

This protocol is based on the award-winning green chemistry process developed for sitagliptin manufacturing.[2]

Materials:

  • Pro-sitagliptin ketone

  • Engineered (R)-selective transaminase

  • Isopropylamine (amino donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., Tris-HCl)

  • Dimethyl sulfoxide (DMSO)

  • Bioreactor or suitable reaction vessel

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled bioreactor, prepare a buffered solution. Add the pro-sitagliptin ketone, isopropylamine, and the PLP cofactor.

  • Enzyme Addition: Add the engineered transaminase enzyme to the reaction mixture.

  • Co-solvent Addition: Add DMSO to the mixture to achieve the desired concentration (e.g., 50%).

  • Reaction: Maintain the reaction at a controlled pH and temperature (e.g., 37°C)[7]. Monitor the conversion of the ketone to the amine product by HPLC.

  • Work-up: Once the reaction reaches completion, the enzyme can be removed (e.g., by filtration if immobilized).

  • Extraction and Isolation: Extract the sitagliptin product from the aqueous reaction mixture using an appropriate organic solvent.

  • Purification and Salt Formation: Purify the crude product and form the phosphate salt to yield the final, highly pure sitagliptin phosphate.

Biocatalytic Synthesis Pathway

cluster_reactants Reactants cluster_biocatalysis Biocatalytic Reaction cluster_products Products & Byproducts cluster_downstream Downstream Processing ketone Pro-sitagliptin Ketone reaction Asymmetric Transamination (Buffer, DMSO, Temp Control) ketone->reaction ipa Isopropylamine (Amino Donor) ipa->reaction enzyme Engineered Transaminase + PLP Cofactor enzyme->reaction sitagliptin (S)-Sitagliptin (>99% e.e.) reaction->sitagliptin acetone Acetone (Byproduct) reaction->acetone purification Purification & Salt Formation sitagliptin->purification final_product Sitagliptin Phosphate purification->final_product

Caption: Pathway for the biocatalytic synthesis of sitagliptin.

Organocatalytic Aza-Michael Addition

An alternative enantioselective synthesis of (R)-sitagliptin (the enantiomer of the active drug) has been developed using organocatalysis, which can be adapted for the S-isomer. This method involves a phase-transfer catalytic aza-Michael addition.[8]

Data Presentation
ParameterValueReference
Catalyst Quinine-derived C(9)-urea ammonium catalyst[8]
Key Reaction Enantioselective aza-Michael addition[8]
Overall Yield 41% (over 7 steps)[8]
Enantiomeric Excess (e.e.) 96%[8]
Experimental Protocol: Key Aza-Michael Addition Step

This protocol outlines the key chirality-inducing step in the organocatalytic route.[8]

Materials:

  • (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one (Michael acceptor)

  • tert-butyl β-naphthylmethoxycarbamate (Nucleophile)

  • Quinine-derived C(9)-urea ammonium catalyst

  • Potassium hydroxide (KOH)

  • Toluene and water (for phase-transfer conditions)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the Michael acceptor, the nucleophile, and the quinine-derived catalyst in toluene.

  • Phase-Transfer Conditions: Add an aqueous solution of KOH to the reaction mixture.

  • Reaction: Stir the biphasic mixture vigorously at a controlled low temperature (e.g., -40°C) until the reaction is complete.

  • Work-up and Purification: Quench the reaction and separate the organic layer. Wash, dry, and concentrate the organic phase. Purify the resulting aza-Michael adduct by column chromatography.

  • Subsequent Steps: The purified adduct undergoes further transformations, including Baeyer-Villiger oxidation, hydrolysis, amide coupling, and deprotections, to yield the final sitagliptin product.[8]

Organocatalytic Synthesis Workflow

cluster_michael Aza-Michael Addition cluster_conversion Further Transformations acceptor Michael Acceptor reaction Aza-Michael Addition (96% e.e.) acceptor->reaction nucleophile Nucleophile nucleophile->reaction catalyst Quinine-derived Phase-Transfer Catalyst catalyst->reaction adduct Chiral Adduct reaction->adduct bv Baeyer-Villiger Oxidation adduct->bv hydrolysis Hydrolysis bv->hydrolysis coupling Amide Coupling hydrolysis->coupling deprotection Deprotections coupling->deprotection product Sitagliptin (41% overall yield) deprotection->product

Caption: Workflow for the organocatalytic synthesis of sitagliptin.

References

Application of Chiral Stationary Phases for the Enantioselective Separation of Sitagliptin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sitagliptin, an oral hypoglycemic agent, is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) used for the treatment of type 2 diabetes. The therapeutic efficacy of sitagliptin is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an undesired impurity.[1] Consequently, the development of robust and efficient analytical methods for the enantioselective separation and quantification of sitagliptin isomers is of paramount importance in pharmaceutical quality control and drug development. This document provides detailed application notes and protocols for the chiral separation of sitagliptin isomers using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs).

The direct separation of enantiomers on a chiral stationary phase is a widely employed technique in pharmaceutical analysis.[2] This approach relies on the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and subsequent separation.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of a wide range of chiral compounds.[2]

Experimental Protocols and Chromatographic Conditions

This section details the experimental protocols for the chiral separation of sitagliptin isomers using different polysaccharide-based and other chiral stationary phases. The methodologies are based on validated methods reported in the scientific literature.

Method 1: Chiralcel OD-RH

This method utilizes a reversed-phase cellulose-based chiral stationary phase for the enantiomeric separation of sitagliptin.[1][3][4]

Table 1: Chromatographic Conditions for Sitagliptin Isomer Separation on Chiralcel OD-RH [3][4]

ParameterCondition
Chiral Stationary Phase Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm)
Mobile Phase 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) : Methanol : Acetonitrile (60:30:10, v/v/v)
Flow Rate Not explicitly stated, typically 0.5-1.0 mL/min for similar analyses
Detection Wavelength Not explicitly stated, typically ~268 nm for sitagliptin
Injection Volume 20 µL[3]
Resolution (Rs) ≥ 3.0[3][4]

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a 3 M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0.

    • Mix the buffer, methanol, and acetonitrile in the ratio of 60:30:10 (v/v/v).

    • Degas the mobile phase prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the sitagliptin bulk drug sample.

    • For the determination of the (S)-enantiomer, spike the sitagliptin bulk drug sample (e.g., 10 µg/mL) with a known concentration of the (S)-enantiomer (e.g., 0.5%).[1]

  • HPLC Analysis:

    • Equilibrate the Chiralcel OD-RH column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the prepared sample solution.

    • Run the analysis under the specified chromatographic conditions.

    • Identify and quantify the enantiomers based on their retention times.

Method 2: Chiralpak IC

This protocol employs a cellulose-based chiral stationary phase for the reversed-phase separation of sitagliptin enantiomers.[5][6]

Table 2: Chromatographic Conditions for Sitagliptin Isomer Separation on Chiralpak IC [5][6]

ParameterCondition
Chiral Stationary Phase Chiralpak IC (250 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium acetate with 0.05% Diethylamine : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 266 nm
Injection Volume 20 µL
Resolution (Rs) > 3.0

Experimental Protocol:

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate solution containing 0.05% diethylamine.

    • Mix this aqueous solution with acetonitrile in a 40:60 (v/v) ratio.

    • Filter and degas the mobile phase.

  • Sample Preparation:

    • Prepare a test solution of sitagliptin at a concentration of 2.0 mg/mL in the mobile phase.[5]

    • To assess the method's accuracy, spike the sitagliptin test solution with the (S)-enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[5]

  • HPLC Analysis:

    • Set the column oven temperature to 25°C.

    • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject 20 µL of the sample solution.

    • Monitor the elution at 266 nm.

Method 3: Chiralpak AD-H

This method utilizes a normal-phase amylose-based chiral stationary phase for the separation of sitagliptin enantiomers.[7]

Table 3: Chromatographic Conditions for Sitagliptin Isomer Separation on Chiralpak AD-H [7]

ParameterCondition
Chiral Stationary Phase Chiralpak AD-H (size not specified)
Mobile Phase Hexane : Ethanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 23°C
Detection Wavelength 250 nm
Retention Times Minor isomer: 8.38 min, Major isomer: 11.79 min

Experimental Protocol:

  • Mobile Phase Preparation:

    • Mix HPLC grade hexane and ethanol in a 95:5 (v/v) ratio.

    • Degas the mobile phase.

  • Sample Preparation:

    • Dissolve the sitagliptin sample in a suitable solvent compatible with the normal-phase mobile phase.

  • HPLC Analysis:

    • Maintain the column temperature at 23°C.

    • Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min.

    • Inject the prepared sample solution.

    • Detect the enantiomers at 250 nm.

Method Validation Summary

The described methods have been validated according to the International Conference on Harmonization (ICH) guidelines, demonstrating their suitability for the quantitative determination of the (S)-enantiomer in sitagliptin bulk drug.[3][5]

Table 4: Validation Parameters for Chiral Separation Methods of Sitagliptin

ParameterChiralcel OD-RH Method[3]Chiralpak IC Method[5][6]
Linearity Range 30–300 ng/mL0.0003–0.0045 mg/mL
Correlation Coefficient (r²) 0.99960.9991
LOD of (S)-enantiomer 8 ng/mL0.0001 mg/mL
LOQ of (S)-enantiomer 30 ng/mL0.0003 mg/mL
Recovery of (S)-enantiomer 99.06–100.2%95.7–101.7%
Solution Stability At least 48 hours48 hours

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of sitagliptin isomers using HPLC.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Separation Chiral Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Result Reporting Quantification->Report

Caption: General workflow for HPLC-based chiral separation of sitagliptin isomers.

Mechanism of Chiral Recognition

The enantioselective separation on polysaccharide-based CSPs is governed by a combination of interactions between the enantiomers and the chiral stationary phase. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which result in the formation of transient diastereomeric complexes with different stabilities.[2] The precise nature of the chiral recognition mechanism is complex and depends on the specific CSP, the analyte, and the mobile phase composition.[2]

The following diagram illustrates the conceptual relationship leading to chiral separation.

G cluster_system Chromatographic System cluster_interaction Interaction cluster_outcome Outcome Sitagliptin Sitagliptin Enantiomers Complexes Transient Diastereomeric Complexes Sitagliptin->Complexes CSP Chiral Stationary Phase CSP->Complexes Separation Differential Retention & Separation Complexes->Separation

Caption: Conceptual diagram of chiral recognition leading to enantiomeric separation.

Conclusion

The application of chiral stationary phases, particularly polysaccharide-based CSPs, provides reliable and robust methods for the enantioselective separation of sitagliptin isomers. The detailed protocols and validation data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and analysis of sitagliptin. The choice of the specific chiral stationary phase and chromatographic conditions can be tailored to meet the specific requirements of the analysis, ensuring the therapeutic efficacy and safety of sitagliptin-containing pharmaceutical products.

References

Application Note: Chiral Separation of Sitagliptin Enantiomers by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. As the therapeutic activity of sitagliptin resides in the (R)-enantiomer, the quantitative determination of the unwanted (S)-enantiomer is a critical quality control parameter in the pharmaceutical industry. This application note provides a detailed protocol for the enantiomeric separation of sitagliptin using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

Principle

This method utilizes a chiral stationary phase (CSP) to achieve enantioselective separation of sitagliptin enantiomers. The differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase leads to different retention times, allowing for their baseline separation and quantification.

Data Presentation

Two primary methods for the RP-HPLC separation of sitagliptin enantiomers are summarized below. Method 1 employs a Chiralcel OD-RH column, while Method 2 utilizes a Chiralpak IC column. Both methods have been validated according to International Council for Harmonisation (ICH) guidelines.[1][2]

Table 1: Chromatographic Conditions for Sitagliptin Enantiomer Separation

ParameterMethod 1Method 2
Column Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)[1]Chiralpak IC (250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase 3M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v)[1]10 mM Ammonium acetate with 0.05% Diethylamine – Acetonitrile (40:60, v/v)[2]
Flow Rate Not Specified1.0 mL/min[2]
Column Temperature Not Specified25°C[2]
Detection Wavelength Not Specified266 nm[2]
Injection Volume 20 µL[1]20 µL[2]

Table 2: Method Validation and Performance Data

ParameterMethod 1Method 2
Resolution (Rs) ≥ 3.0[1]> 3.0[2]
Linearity Range ((S)-enantiomer) 30–300 ng/mL[1]0.3–4.5 µg/mL[2]
Correlation Coefficient (r²) 0.9996[1]0.9991[2]
LOD ((S)-enantiomer) 8 ng/mL[1]0.1 µg/mL[2]
LOQ ((S)-enantiomer) 30 ng/mL[1]0.3 µg/mL[2]
Recovery ((S)-enantiomer) 99.06% to 100.2%[1]95.7% to 101.7%[2]
Solution Stability At least 48 hours[1]48 hours[2]

Experimental Protocols

The following is a detailed protocol based on the validated method using a Chiralpak IC column.

Materials and Reagents
  • Sitagliptin reference standard (both (R)- and (S)-enantiomers)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Diethylamine (analytical grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a pump, autosampler, column oven, and a UV detector.

  • Chiralpak IC (250 mm x 4.6 mm, 5 µm) column.

Preparation of Solutions
  • Mobile Phase: Prepare a 10 mM ammonium acetate solution by dissolving the appropriate amount in HPLC grade water. Add 0.05% diethylamine to the aqueous solution. The final mobile phase is a mixture of this aqueous solution and acetonitrile in a 40:60 (v/v) ratio.[2] Filter and degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the (S)-enantiomer of sitagliptin.

    • Prepare a test solution of sitagliptin at a concentration of 2.0 mg/mL in the mobile phase.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the sitagliptin sample in the mobile phase to achieve a final concentration of 2.0 mg/mL.[2]

Chromatographic Procedure
  • Equilibrate the Chiralpak IC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column oven temperature to 25°C.[2]

  • Set the UV detector to a wavelength of 266 nm.[2]

  • Inject 20 µL of the standard and sample solutions into the HPLC system.

  • Record the chromatograms and determine the retention times and peak areas for both enantiomers.

System Suitability

To ensure the validity of the analytical results, a system suitability test should be performed. This typically involves injecting a solution containing both sitagliptin enantiomers and verifying that the resolution between the two peaks is greater than 3.0.[2]

Visualizations

Experimental Workflow for Sitagliptin Enantiomer Separation

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (10mM Ammonium Acetate with 0.05% DEA : ACN 40:60 v/v) equilibration Column Equilibration (Chiralpak IC, 25°C) prep_mobile->equilibration prep_std Prepare Standard Solutions (Sitagliptin & (S)-enantiomer) injection Inject Sample (20 µL) prep_std->injection prep_sample Prepare Sample Solution (2 mg/mL in Mobile Phase) prep_sample->injection equilibration->injection separation Isocratic Elution (1.0 mL/min) injection->separation detection UV Detection (266 nm) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification of (S)-enantiomer integration->quantification

Caption: Workflow for the RP-HPLC separation and quantification of sitagliptin enantiomers.

Logical Relationship for Method Development and Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) col_select Chiral Stationary Phase Selection mob_opt Mobile Phase Optimization (pH, Organic Modifier, Additives) col_select->mob_opt param_opt Parameter Optimization (Flow Rate, Temperature) mob_opt->param_opt specificity Specificity param_opt->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Key stages in the development and validation of a chiral separation method.

References

using circular dichroism to confirm Sitagliptin S-Isomer configuration

Author: BenchChem Technical Support Team. Date: November 2025

Topic: A Guide to Chiroptical Methods for Stereochemical Confirmation, Focusing on Vibrational Circular Dichroism for CD-Silent Molecules like Sitagliptin.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is an oral hypoglycemic agent that inhibits dipeptidyl peptidase-4 (DPP-4) and is used in the management of type 2 diabetes. The therapeutic efficacy of Sitagliptin is attributed to its (R)-enantiomer, while the (S)-isomer is considered an impurity. Consequently, the accurate confirmation of the stereochemical configuration of Sitagliptin is of paramount importance in drug development and quality control.

Circular Dichroism (CD) spectroscopy is a widely employed technique for the stereochemical analysis of chiral molecules. However, a notable challenge arises with Sitagliptin, as it has been reported to be "CD-silent," exhibiting no discernible electronic circular dichroism signal. This application note addresses this challenge by first exploring the structural reasons for the lack of a CD signal in Sitagliptin. Subsequently, it provides a detailed protocol for an alternative and powerful chiroptical technique, Vibrational Circular Dichroism (VCD), for the unambiguous determination of the absolute configuration of the S-isomer of Sitagliptin.

Principles of Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon arises from the electronic transitions within a chromophore that are perturbed by the asymmetric environment of a chiral center. For a molecule to exhibit a CD signal, it must possess a chromophore that absorbs light in the accessible UV-Vis region and this chromophore must be electronically coupled to the chiral center.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD. It measures the differential absorption of left and right circularly polarized infrared light, corresponding to vibrational transitions within the molecule. VCD is a powerful tool for determining the absolute configuration of chiral molecules, as every vibrational mode in a chiral molecule is, in principle, VCD active. A significant advantage of VCD is that it does not require the presence of a traditional electronic chromophore, making it suitable for a broader range of molecules.

The Case of Sitagliptin's CD-Silence

The absence of a significant electronic CD signal for Sitagliptin can be attributed to the nature and spatial arrangement of its chromophores relative to the chiral center. Sitagliptin's primary chromophores are the trifluorophenyl ring and the triazolopyrazine ring system. The chiral center, a β-amino group, is relatively flexible and may not be held in a rigid conformation that would induce a strong, consistent chiral perturbation on the electronic transitions of these aromatic systems. The lack of a strong CD signal suggests that the electric and magnetic transition dipole moments associated with the chromophores are nearly orthogonal, resulting in a weak or non-existent rotational strength.

Alternative Method: Vibrational Circular Dichroism (VCD)

Given the limitations of ECD for Sitagliptin, VCD emerges as a highly suitable alternative for confirming the S-isomer configuration. VCD is sensitive to the chirality of the entire molecular framework and does not rely on specific chromophoric groups. The workflow for VCD analysis involves a combination of experimental measurement and computational modeling.

Experimental Protocol: VCD Analysis of Sitagliptin S-Isomer

This protocol outlines the steps for acquiring VCD and infrared (IR) spectra of the S-isomer of Sitagliptin and comparing them with theoretical predictions to confirm its absolute configuration.

1. Sample Preparation:

  • Purity: Ensure the sample of the this compound is of high purity (>99%) to avoid interference from the R-enantiomer or other impurities.

  • Solvent Selection: Choose a solvent that has minimal absorption in the mid-IR region of interest (typically 2000-800 cm⁻¹). Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. The choice of solvent should also be guided by the solubility of the sample.

  • Concentration: Prepare a solution with a concentration typically in the range of 10-50 mg/mL. The optimal concentration will depend on the pathlength of the sample cell and the strength of the VCD signals.

2. Instrumentation and Data Acquisition:

  • Instrument: A dedicated VCD spectrometer, typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM), is required.

  • Sample Cell: Use a sample cell with BaF₂ or CaF₂ windows, which are transparent in the mid-IR region. A pathlength of 50-200 µm is commonly used for small molecules.

  • Data Collection Parameters:

    • Resolution: 4 cm⁻¹

    • Scan Time: Typically 4-8 hours to achieve an adequate signal-to-noise ratio.

    • Spectral Range: 2000-800 cm⁻¹

  • Procedure:

    • Acquire a background spectrum of the pure solvent in the sample cell.

    • Acquire the VCD and IR spectra of the this compound solution.

    • Subtract the solvent spectrum from the sample spectrum to obtain the final spectra of the analyte.

Data Analysis and Interpretation

The confirmation of the S-isomer configuration is achieved by comparing the experimentally measured VCD spectrum with the theoretically calculated VCD spectrum for the S-configuration of Sitagliptin.

1. Computational Modeling:

  • Software: Utilize quantum chemistry software packages such as Gaussian.

  • Method: Employ Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) to perform a conformational search and geometry optimization for the S-isomer of Sitagliptin.

  • Calculation: For the lowest energy conformer (or a Boltzmann-weighted average of low-energy conformers), calculate the theoretical IR and VCD spectra.

2. Spectral Comparison:

  • Visually compare the experimental VCD spectrum with the calculated VCD spectrum for the S-isomer.

  • A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration of the sample as the S-isomer.

  • As a control, the calculated VCD spectrum for the R-isomer will be a mirror image of the S-isomer's spectrum.

Data Presentation

The following table summarizes the expected and experimental data for the chiroptical analysis of Sitagliptin isomers.

Analytical MethodIsomerExpected Wavelength (nm) / Wavenumber (cm⁻¹)Expected Signal (Molar Ellipticity [θ] / Δε)Experimental Observation
Electronic Circular Dichroism (ECD) S-Sitagliptin~267 nm~0No significant signal observed
R-Sitagliptin~267 nm~0No significant signal observed
Vibrational Circular Dichroism (VCD) S-Sitagliptin2000-800 cm⁻¹Pattern of positive and negative bandsCharacteristic VCD spectrum
R-Sitagliptin2000-800 cm⁻¹Mirror image of S-isomer's spectrumMirror image of S-isomer's spectrum

Other Alternative Techniques for Stereochemical Confirmation

While VCD is a powerful tool, other techniques can also be used to confirm the stereochemistry of Sitagliptin:

  • X-ray Crystallography: This is the gold standard for determining absolute configuration, provided that a suitable single crystal of the enantiomerically pure compound can be obtained.

  • NMR Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: These reagents can induce chemical shift differences between the protons of enantiomers, allowing for their differentiation and, in some cases, the assignment of absolute configuration.

  • Chiral High-Performance Liquid Chromatography (HPLC): While primarily a separation technique, co-injection with a certified reference standard of the S-isomer on a chiral column can confirm the identity of the enantiomer.

Visualizations

VCD_Workflow cluster_experimental Experimental Protocol cluster_computational Computational Protocol cluster_analysis Data Analysis cluster_result Result Sample Pure S-Sitagliptin Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve VCD_IR Acquire VCD and IR Spectra Dissolve->VCD_IR Compare Compare Experimental and Calculated Spectra VCD_IR->Compare Experimental Spectra Structure S-Sitagliptin Structure Conf_Search Conformational Search (DFT) Structure->Conf_Search Calc_Spectra Calculate VCD and IR Spectra Conf_Search->Calc_Spectra Calc_Spectra->Compare Calculated Spectra Confirmation Confirm Absolute Configuration Compare->Confirmation

Caption: Workflow for confirming the absolute configuration of S-Sitagliptin using VCD.

Conclusion

The absence of an electronic circular dichroism signal for Sitagliptin necessitates the use of alternative chiroptical methods for stereochemical confirmation. Vibrational Circular Dichroism has been presented as a robust and reliable technique for the unambiguous determination of the absolute configuration of the S-isomer of Sitagliptin. The combination of experimental VCD spectroscopy with quantum chemical calculations provides a powerful analytical tool for ensuring the stereochemical purity of this important pharmaceutical agent. This approach is broadly applicable to other chiral molecules that are silent in electronic CD, offering a valuable solution for challenging stereochemical assignments in drug development and quality control.

Application Notes and Protocols for Impurity Profiling of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions as a dipeptidyl peptidase-4 (DPP-4) inhibitor, which increases the levels of incretin hormones, thereby regulating blood glucose levels.[1] The manufacturing process of sitagliptin and its storage can lead to the formation of various impurities that may affect the quality, safety, and efficacy of the drug product.[1] Therefore, robust analytical techniques for the identification, quantification, and control of these impurities are crucial for ensuring patient safety and meeting regulatory requirements.[2][3]

This document provides detailed application notes and protocols for the impurity profiling of sitagliptin, covering various analytical techniques, forced degradation studies, and known impurities.

Known Impurities of Sitagliptin

Several process-related impurities and degradation products of sitagliptin have been identified. These include:

  • Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). Common process-related impurities for sitagliptin include Ketoamide, Enamine, Triazole, Acid, and Dioxo impurities.[2][4]

  • Degradation Products: These are formed due to the degradation of the drug substance under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis.[5][6]

  • Genotoxic Impurities: Some impurities, such as the 7-nitroso impurity (7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][8] triazolo [4,3-a] pyrazine), are of particular concern due to their potential to be genotoxic.[9][10] Regulatory bodies like the FDA and EMA have stringent requirements for controlling such impurities.[9]

A list of some known sitagliptin impurities is provided by various pharmaceutical reference standard suppliers.[11][12][13]

Analytical Techniques for Impurity Profiling

A variety of analytical techniques are employed for the impurity profiling of sitagliptin. The choice of method depends on the specific impurity and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Reverse-phase HPLC (RP-HPLC) and UPLC are the most widely used techniques for the separation and quantification of sitagliptin and its impurities due to their high selectivity, sensitivity, and reproducibility.[1][14]

Workflow for HPLC/UPLC Method Development:

cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase_Optimization Mobile Phase Optimization (Buffer, Organic Modifier, pH) Column_Selection->Mobile_Phase_Optimization Gradient_Elution Gradient/Isocratic Elution Mobile_Phase_Optimization->Gradient_Elution Detector_Wavelength_Selection Detector Wavelength Selection (e.g., 210 nm, 267 nm) Gradient_Elution->Detector_Wavelength_Selection Specificity Specificity Detector_Wavelength_Selection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_QC Routine Quality Control Robustness->Routine_QC Stability_Studies Stability Studies Robustness->Stability_Studies

Caption: Workflow for HPLC/UPLC method development and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and structural characterization of unknown impurities and degradation products.[7][15] It is particularly useful for detecting impurities at very low levels.[9]

Experimental Protocol: UPLC-MS/MS for 7-Nitroso Impurity [9][10]

This protocol is for the quantification of the potential genotoxic impurity, 7-nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][7][8] triazolo [4,3-a] pyrazine.

  • Instrumentation: Ultra-performance liquid chromatography with a triple quadrupole mass spectrometer (UHPLC-MS/MS).[9]

  • Column: Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm).[9][10]

  • Mobile Phase A: 0.12% formic acid in water.[10]

  • Mobile Phase B: Methanol.[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 40 °C.[9][10]

  • Ion Source: Electrospray Ionization (ESI), positive ion mode.[9]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[9]

  • MRM Transition for 7-nitroso impurity: Q1: 221.9 m/z, Q3: 191.9 m/z.[9]

Data Presentation: HPLC and UPLC Method Parameters

ParameterHPLC Method 1[4]HPLC Method 2[1]UPLC Method 1[5]UPLC Method 2[7]
Column Kromasil C18 (250 x 4.6 mm, 5 µm)LC20AD ProminenceAcquity BEH C18 (50 x 2.1 mm, 1.7 µm)Agilent C18 Zorbax Eclipse Plus (50 x 2.1mm; 1.8µm)
Mobile Phase A pH 4.5 BufferWater10 mM Ammonium formate (pH 6.4)Water pH 4.0 (adjusted with formic acid)
Mobile Phase B Acetonitrile/Methanol (50:50)AcetonitrileAcetonitrileAcetonitrile
Ratio/Gradient Gradient35:65 (B:A)GradientGradient (starting 80:20 A:B)
Flow Rate 1.0 mL/min-0.15 mL/min0.3 mL/min
Detector PDA at 210 nmUV-Vis at 290 nmUV at 267 nmPDA
Column Temp. 40 °C-30 °C25 °C

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods and to identify potential degradation products that could form under various stress conditions.[6]

Logical Flow of Forced Degradation Studies:

cluster_0 Stress Conditions Drug_Substance Sitagliptin Drug Substance/Product Acid_Hydrolysis Acid Hydrolysis (e.g., 2.5M HCl, 60°C) Drug_Substance->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1N NaOH) Drug_Substance->Base_Hydrolysis Oxidation Oxidation (e.g., 5% H2O2) Drug_Substance->Oxidation Thermal_Degradation Thermal Degradation (e.g., 80°C) Drug_Substance->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (UV/Vis light) Drug_Substance->Photolytic_Degradation Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Acid_Hydrolysis->Analytical_Method Base_Hydrolysis->Analytical_Method Oxidation->Analytical_Method Thermal_Degradation->Analytical_Method Photolytic_Degradation->Analytical_Method Impurity_Identification Identification & Characterization of Degradation Products Analytical_Method->Impurity_Identification

Caption: Logical flow of forced degradation studies for sitagliptin.

Experimental Protocol: Forced Degradation Studies [7][16]

  • Acid Hydrolysis: Treat sitagliptin solution with 2.5M HCl at 60°C for a specified duration (e.g., 6 hours).[7]

  • Base Hydrolysis: Treat sitagliptin solution with 0.1N NaOH at room temperature.[16]

  • Oxidative Degradation: Treat sitagliptin solution with 5% H2O2 at 55°C.[16]

  • Thermal Degradation: Expose solid sitagliptin powder to 80°C for several days.[16]

  • Photolytic Degradation: Expose the drug substance to UV/Vis light in a photostability chamber.[16]

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method to separate and quantify the degradation products.

Summary of Forced Degradation Results

Stress ConditionDegradation ObservedMajor Degradation Products Identified (m/z)Reference
Acid HydrolysisSignificant degradation (approx. 20-30% after 6 hours in 2.5M HCl at 60°C)DP1 and DP2[7]
Base HydrolysisSignificant degradationImp-1 (m/z 193.0), Imp-4 (m/z 234.20)[6]
OxidationSignificant degradation-[17]
Thermal DegradationStable-[5]
Photolytic DegradationStable-[5]

Method Validation

All analytical methods used for impurity profiling must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1][4]

Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) > 0.99.[9]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked impurity should be within 80-120%.[9]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be within acceptable limits (e.g., < 2%).[18]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.-
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.For the 7-nitroso impurity, an LOQ of 0.005 ppm has been reported.[9][10]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor changes in flow rate, mobile phase composition, temperature, etc.

Conclusion

The impurity profiling of sitagliptin is a critical aspect of its quality control, ensuring the safety and efficacy of the final drug product. A combination of advanced analytical techniques like HPLC, UPLC, and LC-MS, coupled with thorough forced degradation studies and method validation, is essential for the comprehensive characterization and control of impurities. Adherence to regulatory guidelines is paramount throughout the drug development and manufacturing process.[19]

References

Application of Phase-Transfer Catalysis in the Enantioselective Synthesis of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral medication for the management of type 2 diabetes.[1][2][3][4] The synthesis of its active (R)-enantiomer has been a significant focus of pharmaceutical research, aiming for efficient, cost-effective, and environmentally benign manufacturing processes.[1][5][6] This application note details a practical and highly enantioselective synthesis of (R)-sitagliptin utilizing phase-transfer catalysis (PTC). This organocatalytic approach presents a green chemistry alternative to traditional transition-metal-based methods.[1][5]

The core of this synthetic strategy involves an enantioselective aza-Michael addition reaction, catalyzed by a quinine-derived C(9)-urea ammonium salt under phase-transfer conditions. This key step establishes the crucial chirality of the β-amino acid precursor to sitagliptin with high enantiomeric excess.[1][5][7][8][9] Subsequent transformations, including a Baeyer–Villiger oxidation, hydrolysis, and amide coupling, complete the synthesis.[1][5][8][9]

Core Reaction and Advantages

The key transformation is the asymmetric conjugate addition of a protected carbamate to an α,β-unsaturated phenylketone. The phase-transfer catalyst facilitates the reaction between the aqueous base (hydrophilic phase) and the reactants in the organic solvent (hydrophobic phase), enabling the formation of the chiral product.

Advantages of this PTC approach include:

  • High Enantioselectivity: Achieves up to 96% enantiomeric excess (ee) for the key chiral amine intermediate.[1][5][7][8][9]

  • Green Chemistry: Employs organocatalysis, reducing the reliance on heavy metals and offering a more environmentally friendly process.[1][5]

  • Economic Viability: Organocatalysts can be more cost-effective than precious metal catalysts, making the process suitable for industrial-scale production.[1][5]

  • Operational Simplicity: Phase-transfer catalysis often involves mild reaction conditions and straightforward work-up procedures.

Quantitative Data Summary

The following tables summarize the key quantitative data from the optimization of the enantioselective aza-Michael addition reaction.

Table 1: Optimization of Reaction Conditions for the Aza-Michael Addition

EntryConcentration (M)Temperature (°C)Time (h)Yield (%)ee (%)
10.152515083
20.15017185
30.15-2018487
40.10-2029692
50.05-2029293
60.025-2058592
70.05-4049293

Data extracted from studies on the synthesis of (R)-sitagliptin via phase-transfer catalytic aza-Michael addition.[8]

Table 2: Effect of Different Bases on the Aza-Michael Addition

EntryBaseTime (h)Yield (%)ee (%)
1aq. KOH48192
2K₂CO₃487592
3Cs₂CO₃247092
4K₃PO₄48192

Reaction conditions: 0.05 M concentration at -20°C. Data sourced from research on enantioselective sitagliptin synthesis.[8]

Experimental Protocols

Protocol 1: General Procedure for Enantioselective Phase-Transfer Catalytic aza-Michael Addition

This protocol describes the key step for introducing chirality into the sitagliptin precursor.

Materials:

  • tert-butyl β-naphthylmethoxycarbamate

  • (E)-1-phenyl-4-(2,4,5-trifluorophenyl)but-2-en-1-one

  • Quinine-derived chiral bifunctional tetraalkylammonium bromide (phase-transfer catalyst)

  • Toluene

  • Aqueous potassium hydroxide (50% w/v)

  • 5 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 5 mL round-bottom flask, add tert-butyl β-naphthylmethoxycarbamate (2.0 equivalents) and the cinchona-derived chiral phase-transfer catalyst (10 mol %).

  • Add toluene to achieve a final concentration of 0.05 M.

  • Cool the mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Add the (E)-1-phenyl-4-(2,4,5-trifluorophenyl)but-2-en-1-one (1.0 equivalent) to the solution.

  • Add aqueous potassium hydroxide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction vigorously at the same temperature for the specified time (typically 2-4 hours), monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aza-Michael adduct.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.[8]

Protocol 2: Synthesis of (R)-Sitagliptin from the Aza-Michael Adduct

This protocol outlines the subsequent steps to convert the chiral intermediate into (R)-sitagliptin.

Procedure:

  • Baeyer-Villiger Oxidation: The aza-Michael adduct is subjected to Baeyer-Villiger oxidation to form the corresponding ester.[1][5][8][9]

  • Hydrolysis: The resulting ester is hydrolyzed under alkaline conditions.[1]

  • Amide Coupling: The hydrolyzed product is then coupled with the commercially available triazole intermediate in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

  • Deprotection Steps:

    • Hydrogenolysis: A subsequent hydrogenolysis step is performed.[1]

    • N-Boc Deprotection: The final step involves the deprotection of the N-Boc group under acidic conditions (e.g., 0.5 N HCl in methanol) to yield (R)-sitagliptin hydrochloride.[1]

Diagrams

experimental_workflow cluster_start Starting Materials cluster_ptc Phase-Transfer Catalysis cluster_intermediate Chiral Intermediate cluster_conversion Conversion to Sitagliptin cluster_final Final Product carbamate tert-butyl β-naphthyl- methoxycarbamate aza_michael Aza-Michael Addition carbamate->aza_michael Quinine-derived Catalyst, aq. KOH, Toluene enone (E)-1-phenyl-4-(2,4,5-trifluoro- phenyl)but-2-en-1-one enone->aza_michael Quinine-derived Catalyst, aq. KOH, Toluene adduct Chiral Aza-Michael Adduct (96% ee) aza_michael->adduct bv_oxidation Baeyer-Villiger Oxidation adduct->bv_oxidation hydrolysis Hydrolysis bv_oxidation->hydrolysis amide_coupling Amide Coupling hydrolysis->amide_coupling deprotection Deprotections amide_coupling->deprotection sitagliptin (R)-Sitagliptin deprotection->sitagliptin

Caption: Experimental workflow for the synthesis of (R)-sitagliptin.

ptc_mechanism cluster_phases Phase Interaction cluster_catalyst Catalyst Action cluster_reaction Reaction Core organic_phase Organic Phase (Toluene) carbamate Carbamate (R-NH) aqueous_phase Aqueous Phase base KOH catalyst Q⁺NR₃'X⁻ (Chiral Catalyst) ion_pair Q⁺N⁻R' catalyst->ion_pair Phase Transfer to Organic Phase enone Enone ion_pair->enone Nucleophilic Attack product Chiral Product enone->product Protonation product->catalyst Catalyst Regeneration carbamate->ion_pair Deprotonation base->ion_pair in Aqueous Phase

Caption: Plausible mechanism of the phase-transfer catalyzed aza-Michael addition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chiral Resolution of Sitagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantiomeric resolution of sitagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the chiral separation of sitagliptin.

Troubleshooting Guide

This guide addresses common issues observed during the chromatographic separation of sitagliptin enantiomers.

1. Issue: Poor or No Resolution Between Enantiomers

  • Question: I am not seeing any separation between the (R)-sitagliptin and (S)-sitagliptin peaks. What are the likely causes and how can I fix this?

  • Answer: Poor or no resolution is a common challenge in chiral separations. Here are the primary factors to investigate:

    • Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for enantioselectivity. Sitagliptin enantiomers have been successfully resolved on polysaccharide-based columns.

      • Recommendation: Verify that you are using a recommended column such as Chiralpak® IC, Chiralcel® OD-RH, or Chiralpak® IA.[1][2][3] If not, consider switching to one of these stationary phases.

    • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly influences the interaction between the enantiomers and the CSP.

      • Recommendation:

        • For Reversed-Phase: A common starting point is a mixture of an aqueous buffer (e.g., 10mM ammonium acetate or 3M potassium di-hydrogen phosphate) and an organic modifier like acetonitrile or methanol.[1][2] The ratio of these components is critical; systematically vary the percentage of the organic modifier.

        • For Normal-Phase: A mobile phase of n-Hexane, isopropanol (IPA), and an additive like diethylamine (DEA) can be effective.[1]

        • Additives: Basic additives like DEA can improve peak shape and resolution for amine-containing compounds like sitagliptin.[1][3]

    • Incorrect pH of the Mobile Phase Buffer: The pH of the aqueous component in reversed-phase chromatography can significantly impact the ionization state of sitagliptin and, consequently, its interaction with the CSP. The pH of the buffer solution has been shown to be a key factor in enhancing chromatographic efficiency and resolution.[2][4]

      • Recommendation: Prepare fresh buffer and accurately measure its pH. Systematically adjust the pH within a range suitable for the column (e.g., pH 4.0 to 9.0) to find the optimal separation.[2][4][5]

2. Issue: Peak Tailing or Asymmetric Peaks

  • Question: My peaks for the sitagliptin enantiomers are showing significant tailing. What can I do to improve the peak shape?

  • Answer: Peak tailing can compromise resolution and quantification. Consider the following troubleshooting steps:

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.

      • Recommendation: Add a mobile phase modifier. For sitagliptin, which is a basic compound, adding a small amount of a basic additive like diethylamine (DEA) (e.g., 0.05% to 0.1%) can significantly improve peak symmetry by masking active sites on the silica support.[1][3]

    • Sample Overload: Injecting too much sample can lead to peak distortion.

      • Recommendation: Reduce the concentration of your sample or decrease the injection volume. A typical concentration for sitagliptin test solutions is around 2.0 mg/mL.[1]

    • Column Contamination or Degradation: A contaminated or old column can exhibit poor peak shapes.

      • Recommendation: Flush the column with an appropriate solvent. If the problem persists, consider replacing the column.

3. Issue: Long Run Times

  • Question: The separation of the enantiomers is good, but the analysis time is too long for our high-throughput needs. How can I reduce the run time?

  • Answer: Reducing the run time while maintaining adequate resolution is a common optimization goal.

    • Increase Flow Rate: A higher flow rate will decrease the retention time.

      • Recommendation: Incrementally increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min).[1][3] Be aware that this may lead to a decrease in resolution, so a balance must be found.

    • Adjust Mobile Phase Strength: Increasing the proportion of the organic modifier in a reversed-phase system will decrease retention.

      • Recommendation: Carefully increase the percentage of acetonitrile or methanol in the mobile phase. Monitor the resolution, as it may decrease with shorter retention times.

    • Consider a Shorter Column or Smaller Particle Size:

      • Recommendation: If available, a shorter column or a column packed with smaller particles can provide faster separations.

Frequently Asked Questions (FAQs)

1. What are the recommended starting conditions for sitagliptin enantiomer separation?

  • Several methods have been successfully developed. Here are two validated starting points:

    • Method 1 (Reversed-Phase):

      • Column: Chiralpak® IC (250 mm × 4.6 mm, 5 µm)[1][6]

      • Mobile Phase: 10 mM ammonium acetate with 0.05% diethylamine : acetonitrile (40:60 v/v)[1][6]

      • Flow Rate: 1.0 mL/min[1][6]

      • Column Temperature: 25°C[1][6]

      • Detection: 266 nm[1][6]

    • Method 2 (Reversed-Phase):

      • Column: Chiralcel® OD-RH (150 mm × 4.6 mm, 5 μm)[2]

      • Mobile Phase: 3 M potassium di-hydrogen phosphate buffer (pH 4.0) : methanol : acetonitrile (60:30:10, v/v/v)[2]

      • Flow Rate: 0.5 mL/min[7]

      • Column Temperature: 25°C[7]

      • Detection: 252 to 268 nm[7]

2. How critical is the pH of the mobile phase buffer?

  • The pH of the buffer in the mobile phase plays a crucial role in achieving good chromatographic efficiency and resolution between the enantiomers.[2][4] It influences the ionization state of sitagliptin, which in turn affects its interaction with the chiral stationary phase. It is highly recommended to carefully control and optimize the pH.

3. Can I use a gradient elution method?

  • Yes, gradient elution can be used and may be particularly useful when dealing with complex samples or when trying to separate the enantiomers from other components, such as metformin.[3][4] A gradient method can help to achieve a satisfactory resolution (≥2.5) between the sitagliptin enantiomers.[3][4]

4. How stable are the sample and mobile phase?

  • In several validated methods, both the sample solution and the mobile phase have been found to be stable for at least 48 hours.[1][2][6][7]

Quantitative Data Summary

The following tables summarize the chromatographic conditions from various successful separations of sitagliptin enantiomers.

Table 1: Reversed-Phase HPLC Methods for Sitagliptin Enantiomer Resolution

ParameterMethod AMethod BMethod C
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)[1][6]Chiralcel® OD-RH (150 x 4.6 mm, 5 µm)[2]Lux cellulose-1 (250 x 4.6 mm, 5 µm)[5]
Mobile Phase 10 mM Ammonium Acetate w/ 0.05% DEA : ACN (40:60)[1][6]3 M KH2PO4 (pH 4.0) : MeOH : ACN (60:30:10)[2]20mM Borate Buffer (pH 9.0) : ACN (60:40)[5]
Flow Rate 1.0 mL/min[1][6]0.5 mL/min[7]0.8 mL/min[5]
Temperature 25°C[1][6]25°C[7]25°C[5]
Detection 266 nm[1][6]252-268 nm[7]262 nm[5]
Resolution > 3.0[1][6]> 3.0[2]Baseline Separation[4]

ACN: Acetonitrile, MeOH: Methanol, DEA: Diethylamine

Table 2: Normal-Phase and Gradient HPLC Methods

ParameterMethod D (Normal Phase - Initial Screening)Method E (Gradient)
Column Chiral Pak IC (250 x 4.6 mm, 5 µm)[1]Chiralpak® IA (250 x 4.0 mm, 5µm)[3][4]
Mobile Phase A n-Hexane : IPA : DEA (40:60:0.05)[1]Ethanol : DEA (100:0.1 v/v)[3][4]
Mobile Phase B N/AMethanol : Water (60:40 v/v)[3][4]
Elution Mode Isocratic[1]Gradient[3][4]
Flow Rate Not specified for optimal separation0.5 mL/min[3][4]
Detection Not specified265 nm[3][4]
Resolution No separation was achieved with these initial conditions[1]≥ 2.5[3][4]

IPA: Isopropanol

Experimental Protocols

Protocol 1: Reversed-Phase Separation on Chiralpak® IC [1][6]

  • System Preparation: Set up an HPLC system with a UV detector.

  • Column Installation: Install a Chiralpak® IC (250 mm × 4.6 mm, 5 µm) column and equilibrate it at 25°C.

  • Mobile Phase Preparation:

    • Prepare a 10 mM ammonium acetate solution in water.

    • Add 0.05% (v/v) of diethylamine to the ammonium acetate solution.

    • Mix this aqueous phase with acetonitrile in a 40:60 (v/v) ratio.

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detection wavelength to 266 nm.

  • Sample Preparation:

    • Prepare a sitagliptin test solution at a concentration of 2.0 mg/mL by dissolving the appropriate amount in the mobile phase.[1]

  • Injection and Data Acquisition:

    • Inject 20 µL of the sample solution.[1]

    • Run the analysis and acquire the data.

Protocol 2: Reversed-Phase Separation on Chiralcel® OD-RH [2][7]

  • System Preparation: Set up an HPLC system with a UV detector.

  • Column Installation: Install a Chiralcel® OD-RH (150 mm × 4.6 mm, 5 μm) column and equilibrate it at 25°C.

  • Mobile Phase Preparation:

    • Prepare a 3 M potassium di-hydrogen phosphate buffer and adjust the pH to 4.0.

    • Mix the buffer, methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.

    • Degas the mobile phase.

  • Chromatographic Conditions:

    • Set the flow rate to 0.5 mL/min.

    • Maintain the column temperature at 25°C.

    • Set the UV detection wavelength to a range of 252 to 268 nm.

  • Sample Preparation:

    • Prepare the sample solution by dissolving the sitagliptin in the mobile phase.

  • Injection and Data Acquisition:

    • Inject 20 µL of the sample solution.[2]

    • Acquire the chromatogram.

Visualizations

Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Prepare Sample (e.g., 2 mg/mL in mobile phase) hplc_inject Inject Sample prep_sample->hplc_inject prep_mobile Prepare Mobile Phase (Buffer + Organic Modifier ± Additive) hplc_setup Equilibrate System & Chiral Column prep_mobile->hplc_setup hplc_setup->hplc_inject hplc_run Run Isocratic or Gradient Method hplc_inject->hplc_run eval_data Acquire & Analyze Data hplc_run->eval_data eval_res Check Resolution (Rs > 2.5) eval_data->eval_res eval_peak Check Peak Shape eval_res->eval_peak optimize Optimize Method eval_peak->optimize optimize->prep_mobile Adjust Mobile Phase (Ratio, pH, Additive) optimize->hplc_run Adjust Flow Rate or Temperature

Caption: General workflow for optimizing sitagliptin enantiomer resolution.

Troubleshooting cluster_resolution Poor Resolution cluster_peakshape Peak Tailing cluster_runtime Long Run Time start Problem Encountered res_csp Incorrect CSP? start->res_csp peak_additive Missing Additive (e.g., DEA)? start->peak_additive run_flow Flow Rate Too Low? start->run_flow res_mp Suboptimal Mobile Phase? res_csp->res_mp No solution_csp Use Recommended CSP (e.g., Chiralpak IC/OD-RH) res_csp->solution_csp res_ph Incorrect pH? res_mp->res_ph No solution_mp Adjust Organic/Aqueous Ratio res_ph->solution_mp solution_ph Adjust Buffer pH res_ph->solution_ph peak_overload Sample Overload? peak_additive->peak_overload No solution_additive Add Basic Modifier (DEA) peak_additive->solution_additive solution_overload Reduce Sample Concentration or Injection Volume peak_overload->solution_overload run_mp Mobile Phase Too Weak? run_flow->run_mp No solution_flow Increase Flow Rate run_flow->solution_flow solution_mp_strength Increase Organic Modifier % run_mp->solution_mp_strength

Caption: Troubleshooting decision tree for sitagliptin enantiomer separation.

References

improving the limit of detection for Sitagliptin S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for the Sitagliptin S-Isomer.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for separating and quantifying the this compound?

A1: The predominant and most effective method for identifying and quantifying the this compound is High-Performance Liquid Chromatography (HPLC) that utilizes a chiral stationary phase (CSP).[1] This technique is essential for separating the S-isomer from the therapeutically active R-isomer, as they have identical physical and chemical properties.[2]

Q2: Why is it critical to have a low limit of detection (LOD) for the S-isomer?

A2: The S-isomer of Sitagliptin is considered a process-related impurity that can arise during synthesis.[1] Regulatory bodies require stringent control and monitoring of such impurities to ensure the safety, efficacy, and quality of the final drug product. A low LOD ensures that even trace amounts of the undesired enantiomer can be accurately quantified.[3]

Q3: What are the typical LOD and LOQ values I can expect to achieve?

A3: Achievable Limits of Detection (LOD) and Quantification (LOQ) are highly dependent on the specific method, including the choice of chiral column, mobile phase, and detector. Reported values are typically in the nanogram per milliliter (ng/mL) range.[1] For instance, methods have reported LODs as low as 8 ng/mL and 0.0001 mg/mL (100 ng/mL).[2][4] For extremely low-level detection, advanced techniques like Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS/MS) can detect related impurities at parts-per-million (ppm) levels.[5]

Q4: Which type of chiral stationary phase (CSP) is most effective for Sitagliptin enantiomers?

A4: Polysaccharide-based CSPs are highly effective and commonly used for resolving Sitagliptin enantiomers.[1] Columns such as Chiralcel OD-RH, Chiralpak IC, and Chiralpak IA have demonstrated excellent performance in achieving high resolution between the R- and S-isomers.[2][4][6] The selection of the specific CSP is a critical parameter that must be optimized during method development.[1]

Q5: How does the mobile phase composition affect the separation?

A5: The mobile phase composition is crucial for achieving optimal separation and sensitivity. Key factors include the type of organic solvent (e.g., acetonitrile, methanol), the pH of the buffer, and the use of additives.[1] For example, the pH of the buffer can significantly enhance chromatographic efficiency and resolution.[4][7] Additives like diethylamine (DEA) are also used to improve peak shape and resolution.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor or No Resolution Between Sitagliptin Enantiomers

Potential Cause Troubleshooting Step
Incorrect Chiral Stationary Phase (CSP) The selected column may not be suitable. Test a different polysaccharide-based CSP, such as Chiralcel OD-RH or Chiralpak IC, which are known to be effective.[3]
Suboptimal Mobile Phase pH The pH plays a key role in chromatographic efficiency.[4] Systematically adjust the pH of your buffer solution (e.g., in 0.2 unit increments) to find the optimal separation window.
Incorrect Mobile Phase Composition The ratio of organic solvent to buffer is critical. Vary the ratio of acetonitrile/methanol to your aqueous buffer to improve resolution.[2][4]
Inappropriate Additive An amine additive may be necessary. Consider adding a small percentage of an amine like Diethylamine (DEA) (e.g., 0.05%) to the mobile phase to improve peak shape and resolution.[2]
Temperature Fluctuations Maintain a constant and optimized column temperature (e.g., 25°C), as temperature can influence chiral recognition.[2]

Issue 2: Low Sensitivity / High Limit of Detection (LOD)

Potential Cause Troubleshooting Step
Suboptimal Detection Wavelength Ensure your UV detector is set to the optimal wavelength for Sitagliptin, typically around 265-268 nm.[2][3]
Low Injection Volume Increasing the injection volume can increase the signal response. Methods often use a 20 µL injection volume.[2][4]
Insufficient Sample Concentration If permitted by the sample matrix, prepare a more concentrated test solution to increase the amount of analyte introduced to the system.[2]
Detector Limitations A standard UV detector may not provide sufficient sensitivity. For trace-level quantification, consider using a more sensitive detector, such as a mass spectrometer (LC-MS/MS).[5]
Poor Peak Shape Broad or tailing peaks reduce peak height and thus sensitivity. Address this by optimizing the mobile phase (see Issue 1).

Quantitative Data: Achieved Limits of Detection

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for the this compound from various validated HPLC methods.

Chiral Stationary Phase LOD LOQ Reference
Chiralcel OD-RH (150 x 4.6 mm, 5 µm)8 ng/mL30 ng/mL[4]
Chiralpak IC (250 x 4.6 mm, 5 µm)0.0001 mg/mL (100 ng/mL)0.0003 mg/mL (300 ng/mL)[2]
Chiralpak IA (250 x 4 mm, 5 µm)Not specified0.5 µg/mL (500 ng/mL)[6]

Note: Direct comparison should be made with caution due to differences in instrumentation, sample matrices, and validation procedures.

Experimental Protocols

Below are detailed methodologies for two key published experiments for the determination of the this compound.

Method 1: Reversed-Phase HPLC with Chiralcel OD-RH

This method is noted for its high resolution and sensitivity in bulk drug samples.[4]

  • Instrumentation : High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column : Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[4]

  • Mobile Phase : A mixture of 3 M potassium di-hydrogen phosphate buffer (adjusted to pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v).[4]

  • Flow Rate : 0.5 mL/min.[3]

  • Column Temperature : 25°C.[3]

  • Injection Volume : 20 µL.[4]

  • Detection : UV detector set at a wavelength between 252 nm and 268 nm.[3]

  • Expected Retention Times : (S)-enantiomer at ~3.6 minutes and Sitagliptin (R-enantiomer) at ~5.4 minutes.[3]

  • Key Outcome : Achieved a resolution between enantiomers of not less than 3.0, with an LOD of 8 ng/mL.[4]

Method 2: Reversed-Phase HPLC with Chiralpak IC

This method provides a shorter run time and demonstrates excellent sensitivity.[2]

  • Instrumentation : HPLC system with a UV detector.

  • Column : Chiralpak IC (250 mm × 4.6 mm, 5 µm).[2]

  • Mobile Phase : An isocratic mixture of 10 mM ammonium acetate with 0.05% Diethylamine (DEA) and acetonitrile in a ratio of 40:60 (v/v).[2]

  • Flow Rate : 1.0 mL/min.[2]

  • Column Temperature : 25°C.[2]

  • Injection Volume : 20 µL.[2]

  • Detection : UV detector set at 266 nm.[2]

  • Key Outcome : Achieved an LOD of 0.0001 mg/mL and a total run time of 15 minutes.[2]

Visualizations

The following diagrams illustrate the experimental workflows and logical troubleshooting steps.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (e.g., Buffer-MeOH-ACN) p2 Prepare Sitagliptin Sample Solution h1 Inject 20 µL of Sample p2->h1 h2 Isocratic Elution Chiral Column (e.g., OD-RH) Flow Rate: 0.5 mL/min h1->h2 h3 UV Detection (268 nm) h2->h3 d1 Integrate Peaks for S-Isomer & R-Isomer h3->d1 d2 Quantify S-Isomer Against Standard Curve d1->d2 d3 Calculate LOD & LOQ d2->d3

Caption: General workflow for chiral HPLC analysis of this compound.

G start Poor Peak Resolution Between Enantiomers opt_mp Optimize Mobile Phase? start->opt_mp Check Method adjust_ph Adjust Buffer pH (e.g., pH 4.0) opt_mp->adjust_ph Yes change_csp Change Chiral Column? opt_mp->change_csp No Improvement adjust_ratio Vary Organic Solvent Ratio (ACN/MeOH) adjust_ph->adjust_ratio add_dea Add Amine Modifier (e.g., 0.05% DEA) adjust_ratio->add_dea end Resolution Improved add_dea->end try_ic Test Chiralpak IC change_csp->try_ic Yes try_odrh Test Chiralcel OD-RH change_csp->try_odrh Alternative try_ic->end try_odrh->end

References

Chiral HPLC Analysis of Sitagliptin: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for the refinement of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of sitagliptin. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral HPLC analysis of sitagliptin in a question-and-answer format.

Q1: Why am I not achieving baseline separation between the sitagliptin enantiomers?

A1: Inadequate resolution is a common issue. Consider the following troubleshooting steps:

  • Mobile Phase pH: The pH of the mobile phase buffer is critical for the enantiomeric separation of sitagliptin. A suboptimal pH can suppress the ionization of sitagliptin or the chiral stationary phase, leading to poor resolution. For instance, a mobile phase containing a potassium dihydrogen phosphate buffer at pH 4.0 has been shown to be effective.[1]

  • Mobile Phase Composition: The ratio of the organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer can significantly impact resolution. Systematically vary the composition to optimize selectivity. A mobile phase system of 3 M potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v) has been successfully used.[1]

  • Chiral Stationary Phase (CSP): The choice of chiral column is paramount. Not all CSPs are suitable for sitagliptin. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are commonly employed. Successful separations have been reported on Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm) and Chiralpak IC (250 mm × 4.6 mm, 5 µm) columns.[1][2][3] If you are not achieving separation, consider screening different types of chiral columns.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase. However, this will also increase the run time. An optimized flow rate of 1.0 mL/min is often used.[2][4]

  • Temperature: Column temperature can influence enantioselectivity. Operating at a controlled room temperature (e.g., 25°C) is a good starting point.[2] Some methods may benefit from optimization at slightly higher or lower temperatures.

Q2: My peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. The addition of a small amount of an amine modifier, such as diethylamine (DEA), to the mobile phase can help to mask active sites on the silica support and improve peak shape, especially for basic compounds like sitagliptin.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Flush the column with a strong solvent or, if necessary, replace the guard column.

  • Mobile Phase pH: An inappropriate mobile phase pH can also contribute to peak tailing. Ensure the pH is optimized for your specific column and analyte.

Q3: My retention times are drifting. What is the cause?

A3: Fluctuating retention times can indicate a lack of system stability:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration can lead to shifting retention times.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can cause variability. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, drifting retention times.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for developing a chiral HPLC method for sitagliptin?

A1: A good starting point is to use a polysaccharide-based chiral column, such as a Chiralpak or Chiralcel column. For the mobile phase, a mixture of a phosphate or ammonium acetate buffer with an organic modifier like acetonitrile or methanol is a common choice. For example, a mobile phase of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile (40:60 v/v) has been shown to be effective with a Chiralpak IC column.[2][3]

Q2: How can I quantify the enantiomeric purity of a sitagliptin sample?

A2: To quantify the enantiomeric purity, you will need to develop and validate a chiral HPLC method. This involves demonstrating the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for the undesired enantiomer.[1][2] A calibration curve for the impurity should be constructed, and the percentage of the undesired enantiomer in your sample can be calculated based on the peak areas.

Q3: What are the typical validation parameters for a chiral HPLC method for sitagliptin according to ICH guidelines?

A3: According to International Council for Harmonisation (ICH) guidelines, the validation of a chiral HPLC method for quantifying an enantiomeric impurity should include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[1][2]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1][2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1][2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q4: How stable are sitagliptin sample solutions and mobile phases?

A4: Studies have shown that both the sample solution of sitagliptin and the mobile phase can be stable for at least 48 hours under typical laboratory conditions.[1][2][3] However, it is always good practice to prepare fresh solutions for each analysis or to perform stability studies to confirm this for your specific conditions.

Quantitative Data Summary

The following tables summarize quantitative data from various validated chiral HPLC methods for sitagliptin analysis.

Table 1: Method Parameters for Chiral Separation of Sitagliptin

ParameterMethod 1Method 2
Column Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[1]Chiralpak IC (250 mm × 4.6 mm, 5 µm)[2][3]
Mobile Phase 3 M Potassium di-hydrogen phosphate buffer (pH 4.0)–methanol–acetonitrile (60:30:10, v/v/v)[1]10 mM Ammonium acetate with 0.05% Diethylamine–acetonitrile (40:60 v/v)[2][3]
Flow Rate Not Specified1.0 mL/min[2]
Detection Wavelength Not Specified266 nm[2]
Column Temperature Not Specified25°C[2]
Injection Volume 20 µL[1]20 µL[2][3]
Resolution (Rs) ≥ 3.0[1]< 3.0[2][3]

Table 2: Validation Parameters for the Quantification of Sitagliptin's (S)-enantiomer

ParameterMethod 1Method 2
Linearity Range 30–300 ng/mL[1]0.0003–0.0045 mg/mL[2][3]
Correlation Coefficient (r²) 0.9996[1]0.9991[2][3]
LOD 8 ng/mL[1]0.0001 mg/mL[2][3]
LOQ 30 ng/mL[1]0.0003 mg/mL[2][3]
Recovery 99.06% to 100.2%[1]95.7% to 101.7%[2]

Detailed Experimental Protocols

Protocol 1: Chiral Separation using Chiralcel OD-RH Column [1]

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).

    • Mobile Phase: Prepare a mixture of 3 M potassium di-hydrogen phosphate buffer (pH adjusted to 4.0), methanol, and acetonitrile in the ratio of 60:30:10 (v/v/v). Filter and degas the mobile phase.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sitagliptin sample in the mobile phase.

    • Prepare working standard solutions and calibration standards by diluting the stock solution with the mobile phase to the desired concentrations.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is obtained.

    • Inject the standard and sample solutions.

    • Monitor the elution of the enantiomers at an appropriate UV wavelength.

Protocol 2: Chiral Separation using Chiralpak IC Column [2][3]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector and a column oven.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Prepare a mobile phase consisting of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile in a 40:60 (v/v) ratio. Filter and degas.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 266 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Dissolve the sitagliptin sample in the mobile phase to achieve the desired concentration (e.g., 2.0 mg/mL).[2]

  • Analysis:

    • Equilibrate the column with the mobile phase at the specified flow rate and temperature.

    • Inject the sample solution and record the chromatogram.

Visualizations

Troubleshooting_Workflow start Poor Enantiomeric Resolution check_ph Check Mobile Phase pH start->check_ph ph_ok Is pH optimal? check_ph->ph_ok optimize_mp Optimize Mobile Phase Composition (Organic:Aqueous) mp_ok Is composition optimal? optimize_mp->mp_ok check_csp Evaluate Chiral Stationary Phase (CSP) csp_ok Is CSP suitable? check_csp->csp_ok adjust_flow Adjust Flow Rate flow_ok Is flow rate optimal? adjust_flow->flow_ok control_temp Control Column Temperature temp_ok Is temperature controlled? control_temp->temp_ok ph_ok->check_ph No, adjust ph_ok->optimize_mp Yes mp_ok->optimize_mp No, adjust ratio mp_ok->check_csp Yes csp_ok->adjust_flow Yes screen_csp Screen Different CSPs csp_ok->screen_csp No flow_ok->adjust_flow No, lower flow flow_ok->control_temp Yes temp_ok->control_temp No, use oven solution Resolution Improved temp_ok->solution Yes screen_csp->check_csp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental_Workflow prep_mp Prepare Mobile Phase (Buffer + Organic) equilibrate Equilibrate HPLC System and Column prep_mp->equilibrate prep_sample Prepare Sample and Standard Solutions inject Inject Sample/ Standard prep_sample->inject equilibrate->inject acquire Acquire Chromatographic Data inject->acquire analyze Analyze Data (Resolution, Purity, etc.) acquire->analyze

References

addressing peak tailing in sitagliptin enantiomer chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chiral Chromatography of Sitagliptin

Welcome to the technical support center for the chromatographic analysis of sitagliptin enantiomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant issue in the analysis of sitagliptin enantiomers?

A: Peak tailing is a phenomenon in chromatography where the back half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape. In an ideal separation, peaks should be symmetrical and Gaussian. For sitagliptin, a basic compound, this is often caused by secondary interactions between the analyte and the stationary phase.[1][2] Tailing is problematic because it can lead to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of each enantiomer difficult.

  • Inaccurate Integration: The asymmetrical shape complicates the precise calculation of the peak area, leading to errors in quantitative analysis.

  • Lower Sensitivity: Broader peaks are shorter, which can make it difficult to detect low levels of the undesired enantiomer.

Q2: What are the primary causes of peak tailing when separating sitagliptin enantiomers?

A: The most common cause of peak tailing for basic compounds like sitagliptin is strong interaction with acidic residual silanol groups on the surface of silica-based chiral stationary phases.[1][2][3] These secondary interactions create multiple retention mechanisms for the analyte, causing some molecules to be retained longer than others, which results in a "tail." Other potential causes include column degradation, low buffer concentration, improper mobile phase pH, and column overload.[1][4]

Q3: How does the mobile phase composition, particularly additives, affect peak shape?

A: The mobile phase plays a critical role in controlling peak shape. For basic analytes like sitagliptin, adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA), is a common strategy.[5][6][7] These additives act as silanol-masking agents; they compete with sitagliptin for binding to the active silanol sites on the stationary phase, thereby minimizing secondary interactions and significantly improving peak symmetry.[3]

Q4: Can the wrong mobile phase pH cause peak tailing for sitagliptin?

A: Yes, the pH of the mobile phase is a critical parameter. For basic compounds, operating at a low pH (e.g., pH 2-3) can protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated basic analyte.[2][4] Conversely, some methods for sitagliptin use a mid-range pH, where a basic additive is essential to block the now-ionized silanol groups.[8] The key is to maintain a consistent pH where the analyte's charge is stable and secondary interactions are minimized.

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in your sitagliptin enantiomer separation.

Problem: Asymmetrical peaks (Tailing Factor > 1.5) are observed for sitagliptin and/or its enantiomer.

Below is a logical workflow to troubleshoot this issue.

G cluster_0 Troubleshooting Workflow start Peak Tailing Observed (Tailing Factor > 1.5) check_additive Is a basic additive (e.g., 0.05-0.1% DEA/TEA) in the mobile phase? start->check_additive add_additive Action: Add 0.05% DEA to the mobile phase. Re-equilibrate and inject. check_additive->add_additive No check_ph Is the mobile phase pH optimized and stable? check_additive->check_ph Yes resolved Problem Resolved add_additive->resolved adjust_ph Action: Adjust buffer pH. For basic compounds, try pH 2-4 or as per validated method. check_ph->adjust_ph No check_column Is the column old or potentially contaminated? check_ph->check_column Yes adjust_ph->resolved flush_column Action: Flush the column with a strong solvent or replace if necessary. check_column->flush_column Yes check_overload Are you overloading the column? check_column->check_overload No flush_column->resolved reduce_load Action: Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_overload->resolved No reduce_load->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Step 1: Verify and Optimize Mobile Phase Additives

Sitagliptin's basic nature makes it susceptible to interactions with the silica support of the column. The most effective solution is often the addition of a competitive base to the mobile phase.

  • Action: Incorporate 0.05% - 0.1% diethylamine (DEA) or triethylamine (TEA) into your organic or mobile phase.

  • Rationale: These additives effectively mask the active silanol sites on the stationary phase, preventing sitagliptin from binding too strongly and tailing.

Illustrative Data: Effect of DEA on Tailing Factor

Mobile Phase ConditionTailing Factor (Sitagliptin)Resolution (Rs)
Without DEA2.11.4
With 0.05% DEA1.23.1
Step 2: Check and Adjust Mobile Phase pH

The pH of the mobile phase controls the ionization state of both the analyte and the stationary phase silanol groups.

  • Action: Ensure your buffer is correctly prepared and the final pH of the mobile phase is appropriate. For sitagliptin, methods often use a pH in the range of 4.0.[8]

  • Rationale: An incorrect pH can lead to strong ionic interactions, causing peak tailing. Maintaining a pH at least 2 units away from the analyte's pKa is a general guideline to ensure a stable charge state.[7]

Step 3: Evaluate Column Health

Column performance degrades over time. Voids in the packing material or contamination of the inlet frit are common causes of peak distortion for all peaks in a chromatogram.[9]

  • Action:

    • If using a guard column, remove it and re-inject. If the peak shape improves, replace the guard column.[9]

    • If the analytical column is old or has been used with harsh samples, try flushing it with a strong, compatible solvent.

    • As a final check, replace the analytical column with a new one of the same type.[1]

Step 4: Check for Column Overload

Injecting too much sample can saturate the stationary phase, leading to broad, tailing, or fronting peaks.

  • Action: Reduce the sample concentration or the injection volume by half and re-run the analysis.

  • Rationale: If the peak shape improves significantly, the original method was likely overloading the column.[3]

Key Experimental Protocol Example

This protocol is based on a validated method for the enantiomeric separation of sitagliptin, designed to produce excellent peak shape.[5][10]

ParameterSpecification
Column Chiralpak-IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase 10 mM Ammonium Acetate with 0.05% Diethylamine : Acetonitrile (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 20 µL
Detection UV at 266 nm
Sample Diluent Mobile Phase

Protocol Steps:

  • Mobile Phase Preparation:

    • Prepare a 10 mM Ammonium Acetate solution in HPLC-grade water.

    • Add 0.5 mL of Diethylamine (DEA) to 1 liter of this buffer solution (for the 40% portion).

    • Mix the buffered aqueous phase with acetonitrile in a 40:60 ratio.

    • Degas the final mobile phase by sonication or vacuum filtration.

  • System Equilibration: Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to the desired concentration (e.g., 2.0 mg/mL).[5]

  • Injection and Analysis: Inject the sample and run the analysis. The enantiomers should be well-resolved with good peak symmetry.

Visualizing the Cause of Peak Tailing

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic compounds like sitagliptin and how a basic additive mitigates this effect.

G cluster_0 Without Basic Additive cluster_1 With Basic Additive (e.g., DEA) sitagliptin1 Sitagliptin (Base) interaction Strong Secondary Interaction sitagliptin1->interaction silanol Acidic Silanol Site (-Si-OH) silanol->interaction tailing Result: Peak Tailing interaction->tailing sitagliptin2 Sitagliptin (Base) no_interaction Primary Interaction Only (Hydrophobic) sitagliptin2->no_interaction dea DEA (Additive) silanol_masked Masked Silanol Site (-Si-O-...DEA) dea->silanol_masked Blocks Site good_peak Result: Symmetrical Peak no_interaction->good_peak

Caption: Mechanism of peak tailing and its prevention by a mobile phase additive.

References

Technical Support Center: Optimization of Stereoselectivity in Sitagliptin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of sitagliptin synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving high stereoselectivity in sitagliptin synthesis?

A1: The key challenge in sitagliptin synthesis is the stereoselective installation of the chiral β-amino group. The three main industrial and research strategies are:

  • Asymmetric Hydrogenation: This approach typically involves the reduction of a prochiral enamine intermediate using a chiral transition metal catalyst, most notably a rhodium-based catalyst with a chiral phosphine ligand like JOSIPHOS.[1][2] This was a key part of Merck's second-generation synthesis.[3]

  • Biocatalytic Transamination: This "green chemistry" approach uses an engineered (R)-selective ω-transaminase (ω-TA) enzyme to convert a prochiral ketone (pro-sitagliptin ketone) directly into the desired (R)-sitagliptin amine with high enantiopurity.[4][5][6][7] This method formed the basis of Merck's third-generation process, offering significant reductions in waste.[3]

  • Organocatalytic Aza-Michael Addition: This strategy involves the enantioselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral organocatalyst, such as a quinine-derived urea catalyst under phase-transfer conditions.[8][9]

Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the common causes?

A2: Low enantiomeric excess in the asymmetric hydrogenation of the sitagliptin enamine intermediate can stem from several factors:

  • Catalyst and Ligand Choice: The choice of the chiral ligand is critical. Different ligands can lead to vastly different outcomes.

  • Hydrogen Pressure: The pressure of H₂ gas can significantly influence both conversion and enantioselectivity. Optimization is often required; for one system, 30 bar was found to be optimal.

  • Solvent Effects: The reaction solvent plays a crucial role. Protic solvents like methanol have been shown to be effective, but screening various solvents is recommended as results can be system-dependent.

  • Additives: The presence of additives can impact the reaction. Their effect should be studied to find the optimal conditions.

  • Temperature: Reaction temperature affects both the rate and the selectivity. A temperature range of 30°C to 90°C has been explored, with higher temperatures sometimes increasing conversion but potentially reducing enantioselectivity.

Q3: The activity of my transaminase enzyme is low when using the pro-sitagliptin ketone. Why is this happening?

A3: Natural transaminases often lack activity toward bulky substrates like the pro-sitagliptin ketone.[5][7] Low activity can be attributed to:

  • Substrate Inhibition: High concentrations of the ketone substrate can inhibit or deactivate the enzyme.

  • Product Inhibition: The sitagliptin amine product can also cause feedback inhibition.

  • Poor Substrate Binding: The enzyme's active site may not be sterically or electronically compatible with the large, bulky ketone, leading to poor binding and low turnover. Protein engineering and directed evolution are often required to create variants with enlarged and adaptive substrate pockets.[5][10]

  • Co-solvent Intolerance: The organic co-solvents (like DMSO) used to dissolve the ketone may negatively impact enzyme stability and activity.[6]

  • pH and Temperature: Like all enzymes, transaminases have optimal pH and temperature ranges. Deviations from these can lead to a sharp drop in activity.

Q4: How can I improve the stability and reusability of the transaminase enzyme?

A4: Improving enzyme stability and enabling reuse is critical for cost-effective industrial synthesis.[6] The most effective strategy is enzyme immobilization .[4][11]

  • Immobilization on Supports: Attaching the enzyme to a solid support (e.g., resins, silica gel) can enhance its stability and allows for easy separation from the reaction mixture and subsequent reuse.[4] Immobilized enzymes have been shown to be recyclable for multiple consecutive runs without significant loss of activity.[4] For example, an engineered transaminase, CDX-036, was successfully immobilized on dextrin aldehyde, retaining high activity over five cycles.[6]

Troubleshooting Guides

Issue 1: Low Stereoselectivity in Asymmetric Hydrogenation

If you are observing poor enantiomeric excess (ee) or diastereomeric ratio (dr), follow this workflow.

G start Low Stereoselectivity Observed (ee < 95%) cat_check Step 1: Verify Catalyst System start->cat_check param_opt Step 2: Optimize Reaction Parameters start->param_opt sub_check Step 3: Check Substrate Quality start->sub_check ligand Screen Chiral Ligands (e.g., (t)Bu JOSIPHOS) cat_check->ligand metal Check Rhodium Precursor Quality cat_check->metal loading Optimize Catalyst Loading (e.g., 0.15 mol%) cat_check->loading pressure Vary H2 Pressure (e.g., 20-30 bar) param_opt->pressure solvent Screen Solvents (e.g., Methanol) param_opt->solvent temp Adjust Temperature (e.g., 45-90°C) param_opt->temp purity Confirm Enamine Purity & Geometry sub_check->purity solution High Stereoselectivity Achieved (ee > 99%) ligand->solution pressure->solution purity->solution

References

Technical Support Center: Sitagliptin Enantiomeric Purity Testing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for scientists, researchers, and drug development professionals conducting enantiomeric purity testing of sitagliptin.

Frequently Asked Questions (FAQs)

Q1: I am not getting any separation between the sitagliptin enantiomers. What are the possible causes and solutions?

A1: Failure to achieve separation between enantiomers can stem from several factors:

  • Incorrect Chiral Stationary Phase (CSP): Ensure you are using a chiral column specifically designed for separating enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are commonly used for sitagliptin.[1][2][3]

  • Inappropriate Mobile Phase Composition: The composition of the mobile phase is critical for chiral recognition.

    • Solvent Ratio: The ratio of organic modifier (e.g., acetonitrile, methanol, ethanol) to the aqueous or non-polar component (e.g., buffer, n-hexane) must be optimized.[1][2][4][5] A slight adjustment in this ratio can significantly impact resolution.

    • Additives: The presence, type, and concentration of additives like diethylamine (DEA), triethylamine (TEA), or ethylene diamine are often crucial for good peak shape and resolution.[1][2][4][6]

    • pH of Buffer: For reversed-phase separations, the pH of the aqueous buffer plays a key role in controlling the ionization state of sitagliptin and influencing its interaction with the stationary phase.[2][5]

  • Column Temperature: Temperature can affect the kinetics of enantiomeric exchange on the column. Ensure the column temperature is controlled and optimized as specified in the method.[2]

Q2: I am observing significant peak tailing for both enantiomer peaks. How can I resolve this?

A2: Peak tailing can be caused by chemical or physical issues within the HPLC system:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, particularly with active silanol groups on silica-based columns, can cause tailing. Adding a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase can help to mask these silanol groups and improve peak symmetry.[6]

  • Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column inlet frit or at the head of the column can lead to peak distortion.[7][8] After extended use, a chiral column may also lose performance.[9] Consider the following:

    • Guard Column: Use a guard column to protect the analytical column from strongly retained impurities. If you are already using one, try replacing it.[8]

    • Column Flushing/Regeneration: If the column is contaminated, flushing it with a strong solvent may help. For some immobilized chiral columns, specific regeneration procedures can be performed to restore performance.[9] Always consult the column manufacturer's instructions before attempting regeneration.

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing, or improper fittings) can cause peak broadening and tailing, especially for early-eluting peaks.[8]

  • Sample Overload: Injecting too much sample mass onto the column can lead to peak tailing.[8] Try injecting a more dilute sample solution.

Q3: The resolution between my enantiomer peaks has decreased over time. What should I do?

A3: A gradual loss of resolution can indicate a problem with the column or the mobile phase:

  • Column Aging: Chiral columns can degrade over time, especially when used with aggressive mobile phases.[9] If the column has been in use for a long time, it may need to be replaced.

  • Mobile Phase Instability: Ensure your mobile phase is freshly prepared. The concentration of additives can change over time due to evaporation, which can affect resolution. Some buffers can also support microbial growth if left for extended periods.

  • Partial Blockage: A partial blockage of the column inlet frit can distort the sample band, leading to broader peaks and reduced resolution.[7] Try backflushing the column (if permitted by the manufacturer) to dislodge any particulates.

Q4: I am seeing split peaks for my enantiomers. What is the cause?

A4: Peak splitting is often a sign of a physical problem at the column inlet:

  • Column Void or Channeling: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This is often caused by pressure shocks or injecting samples in a solvent much stronger than the mobile phase.

  • Partially Blocked Frit: Similar to issues causing peak tailing, a partially blocked inlet frit can lead to a distorted flow path and split peaks.[7]

  • Co-eluting Impurity: It is also possible that a closely eluting impurity is present, giving the appearance of a split peak.

Q5: My retention times are shifting from run to run. What could be the issue?

A5: Unstable retention times are typically due to issues with the mobile phase or the HPLC pump:

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a common cause of shifting retention times. Ensure the composition is accurately prepared for each batch.

  • Pump Performance: Fluctuations in the pump flow rate will directly affect retention times. Check for leaks, ensure proper solvent degassing, and verify that the pump is delivering a consistent flow rate.

  • Column Temperature: If the column temperature is not well-controlled, variations in ambient temperature can cause retention times to drift.[6]

Experimental Protocols and Data

Summary of HPLC Methods for Sitagliptin Enantiomeric Purity

The following table summarizes various reported HPLC methods for the chiral separation of sitagliptin. This data can be used as a starting point for method development or for troubleshooting existing methods.

ParameterMethod 1Method 2Method 3USP Monograph Method
Column Chiralpak IC (250 x 4.6 mm, 5 µm)[1][4]Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[2][5]Chiralpak IC-3 (e.g., 250 x 4.6 mm)[2][10]Lux Amylose-1 (250 x 4.6 mm, 5 µm)[3][11][12]
Mobile Phase 10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile/Water (60:40 v/v)[1][4]3M Potassium Dihydrogen Phosphate (pH 4.0) / Methanol / Acetonitrile (60:30:10 v/v/v)[2][5]n-Hexane / Isopropanol with 0.05% Ethylene Diamine[2][10]Dehydrated Alcohol / n-Heptane / Diethylamine / Water (600:400:1:1 v/v/v/v)[3]
Flow Rate 1.0 mL/min (typical)Not explicitly stated, but likely 0.5-1.0 mL/min0.5 mL/min[10]1.0 mL/min (typical)
Detection UV at 268 nm (typical)UV at 266 nm[2]UV at 266 nm[2][10]UV at 268 nm[3]
Temperature Ambient or controlled (e.g., 35°C)[2]35°C[2]35°C[2][10]Ambient
Detailed Experimental Protocol (Example)

This protocol is a representative example based on published methods for the determination of the (S)-enantiomer in sitagliptin active pharmaceutical ingredient (API).[1][4]

1. Materials and Reagents:

  • Sitagliptin API

  • (S)-enantiomer of sitagliptin reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Diethylamine (DEA) (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV detector.

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a 10 mM ammonium acetate solution and add 0.05% DEA. Mix this aqueous solution with acetonitrile in a 40:60 (v/v) ratio. Filter and degas the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Diluent: Use the mobile phase as the diluent.

  • Standard Solution (LOQ Level): Prepare a solution of the (S)-enantiomer in the diluent at the limit of quantitation (LOQ) concentration (e.g., 0.0003 mg/mL).[1][4]

  • Sample Solution: Accurately weigh and dissolve the sitagliptin API in the diluent to obtain a final concentration of approximately 2 mg/mL.[1]

  • Spiked Sample (for method validation/verification): Prepare a sample solution as above and spike it with a known amount of the (S)-enantiomer standard solution.

4. System Suitability:

  • Inject the standard or a system suitability solution (containing both enantiomers at a known ratio) multiple times.

  • The resolution between the (S)-enantiomer and sitagliptin should be not less than 3.0.[1][4]

  • The relative standard deviation (RSD) for replicate injections should be within acceptable limits (e.g., <2.0%).

5. Analysis:

  • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution(s).

  • Identify the peaks for the (S)-enantiomer and sitagliptin based on their retention times.

  • Calculate the amount of the (S)-enantiomer in the sitagliptin API sample.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during sitagliptin enantiomeric purity testing.

G cluster_start Start cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Problem Observed in Chromatogram NoSep No or Poor Resolution Start->NoSep Tailing Peak Tailing Start->Tailing Split Split Peaks Start->Split RetentionShift Retention Time Shifting Start->RetentionShift CSP Incorrect CSP NoSep->CSP MobilePhase Mobile Phase Issue (Composition, pH, Additives) NoSep->MobilePhase Tailing->MobilePhase ColumnContam Column Contamination or Degradation Tailing->ColumnContam ExtraColumn Extra-Column Effects (Dead Volume) Tailing->ExtraColumn Split->ExtraColumn ColumnVoid Column Void / Blocked Frit Split->ColumnVoid RetentionShift->MobilePhase PumpIssue Pump/Flow Rate Inconsistency RetentionShift->PumpIssue VerifyMethod Verify Column & Mobile Phase vs. Method CSP->VerifyMethod MobilePhase->VerifyMethod OptimizeMP Optimize Mobile Phase MobilePhase->OptimizeMP CleanColumn Clean/Regenerate Column ColumnContam->CleanColumn CheckFittings Check Fittings & Tubing ExtraColumn->CheckFittings ReplaceColumn Replace Column ColumnVoid->ReplaceColumn CheckPump Check Pump Performance & Degas Mobile Phase PumpIssue->CheckPump VerifyMethod->OptimizeMP If correct but ineffective CleanColumn->ReplaceColumn If problem persists

Caption: Troubleshooting workflow for sitagliptin enantiomeric purity HPLC analysis.

References

Technical Support Center: Enhancing the Robustness of Analytical Methods for Sitagliptin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the robustness of analytical methods for sitagliptin and its isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in achieving good resolution between sitagliptin enantiomers in chiral HPLC?

A1: The pH of the buffer solution in the mobile phase is a key factor in enhancing chromatographic efficiency and resolution between sitagliptin enantiomers.[1] Fine-tuning the mobile phase composition, including the type and concentration of the buffer and the organic modifier, is crucial for optimal separation.

Q2: What are the common degradation pathways for sitagliptin under stress conditions?

A2: Sitagliptin is susceptible to degradation under acidic and alkaline conditions. Forced degradation studies have shown the formation of degradation products when exposed to strong acids (e.g., 2.5M HCl at 60°C) and bases (e.g., 0.1N NaOH).[2][3] It has also been observed to degrade under oxidative stress.[4][5]

Q3: What are the typical linearity ranges and recovery percentages for validated HPLC methods for sitagliptin's (S)-enantiomer?

A3: Validated chiral HPLC methods for the (S)-enantiomer of sitagliptin typically demonstrate linearity over a concentration range of 30–300 ng/mL, with a correlation coefficient (r²) of approximately 0.9996.[1][6] The percentage recovery of the (S)-enantiomer generally falls within the range of 99.06% to 100.2%.[1][6] Another method showed linearity between 0.0003 mg/mL and 0.0045 mg/mL with a recovery of 95.7% to 101.7%.[7][8]

Q4: How can I ensure the stability of my sample and mobile phase during analysis?

A4: For many developed methods, the sample solution and mobile phase have been found to be stable for at least 48 hours.[1][6][8] It is recommended to prepare fresh solutions and store them under appropriate conditions (e.g., refrigeration) if the analysis is not performed immediately.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution between sitagliptin enantiomers - Inappropriate mobile phase pH. - Incorrect mobile phase composition. - Unsuitable chiral column. - Column temperature not optimized.- Adjust the pH of the buffer in the mobile phase; this is a critical parameter for resolution.[1] - Optimize the ratio of organic modifier (e.g., methanol, acetonitrile) to the aqueous buffer. - Screen different chiral stationary phases (e.g., Chiralcel OD-RH, Chiralpak IC).[1][7] - Vary the column temperature to improve separation.
Peak tailing or fronting - Column overload. - Inappropriate mobile phase pH for the analyte's pKa. - Silanol interactions with the stationary phase. - Column degradation.- Reduce the sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Add a competing amine (e.g., diethylamine) to the mobile phase to block active silanol groups.[7] - Use a new or properly regenerated column.
Variable retention times - Inconsistent mobile phase preparation. - Fluctuation in column temperature. - Pump malfunction or leaks in the HPLC system. - Column equilibration is insufficient.- Ensure accurate and consistent preparation of the mobile phase. - Use a column oven to maintain a constant temperature.[7] - Perform system maintenance, including checking for leaks and ensuring proper pump performance. - Allow sufficient time for the column to equilibrate with the mobile phase before analysis.
Presence of unexpected peaks - Sample degradation. - Contamination from glassware, solvents, or the sample itself. - Carryover from previous injections.- Prepare samples fresh and protect them from light and heat. Conduct forced degradation studies to identify potential degradants.[2][4] - Use high-purity solvents and thoroughly clean all glassware. - Implement a robust needle wash program in the autosampler.
Low sensitivity (LOD/LOQ too high) - Suboptimal detection wavelength. - Low sample concentration. - High baseline noise.- Determine the optimal UV detection wavelength for sitagliptin, typically around 266 nm.[7] - Increase the sample concentration if possible, while avoiding column overload. - Ensure proper mobile phase degassing and a stable detector lamp to reduce baseline noise.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Separation of Sitagliptin

This protocol is based on a validated method for the separation of sitagliptin enantiomers.[1][7]

1. Chromatographic Conditions:

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm) or Chiralpak IC (250 mm × 4.6 mm, 5 µm).[1][7]

  • Mobile Phase: A mixture of 3M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a ratio of 60:30:10 (v/v/v) for the Chiralcel column.[1] Alternatively, a mobile phase of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile (40:60 v/v) can be used with the Chiralpak IC column.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection Wavelength: 266 nm.[7]

  • Injection Volume: 20 µL.[1][7]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the sitagliptin (S)-enantiomer in the mobile phase. Further dilute to prepare working standard solutions at various concentrations for linearity, LOD, and LOQ determination.

  • Sample Solution: Accurately weigh and dissolve the sitagliptin bulk drug sample in the mobile phase to achieve a desired concentration (e.g., 2.0 mg/mL).[7]

3. Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, and spiked samples to ensure no interference at the retention times of the enantiomers.

  • Linearity: Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration over a specified range.

  • Accuracy (Recovery): Perform recovery studies by spiking the drug substance with known amounts of the (S)-enantiomer at different concentration levels.

  • Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the (S)-enantiomer that can be reliably detected and quantified.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2), and flow rate (±0.1 mL/min) to assess the method's reliability.[9][10]

Forced Degradation Study Protocol

This protocol outlines the conditions for inducing and analyzing the degradation of sitagliptin.[2][4][11]

1. Stress Conditions:

  • Acid Hydrolysis: Treat the drug substance or product with 2.5M HCl at 60°C for a specified period (e.g., 6 hours).[2]

  • Alkaline Hydrolysis: Expose the sample to 0.1N NaOH at room temperature or elevated temperature.[3]

  • Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 6% H₂O₂) at room temperature.[11]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for an extended period (e.g., 24 hours).[11]

  • Photolytic Degradation: Expose the sample to UV light (e.g., 200 Watt/m²) for a defined duration.[11]

2. Sample Preparation and Analysis:

  • After exposure to the stress condition, neutralize the acidic and basic samples.

  • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples using a stability-indicating HPLC method, which should be capable of separating the intact drug from all degradation products.

Quantitative Data Summary

Table 1: Performance Characteristics of Validated Chiral HPLC Methods for Sitagliptin Enantiomers
Parameter Method 1 [1][6]Method 2 [7][8]
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)Chiralpak IC (250 x 4.6 mm, 5 µm)
Linearity Range 30–300 ng/mL0.0003–0.0045 mg/mL
Correlation Coefficient (r²) 0.99960.9991
LOD 8 ng/mL0.0001 mg/mL
LOQ 30 ng/mL0.0003 mg/mL
Recovery 99.06–100.2%95.7–101.7%
Resolution between Enantiomers ≥ 3.0< 3.0 (Note: This appears to be a typo in the source, likely meant ≥ 3.0)
Table 2: Robustness Testing Parameters and Acceptance Criteria
Parameter Varied Variation Acceptance Criteria for System Suitability
Flow Rate ± 0.1 mL/min%RSD of retention time and peak area < 2%
Mobile Phase Organic Content ± 2%%RSD of retention time and peak area < 2%
Mobile Phase pH ± 0.2 units%RSD of retention time and peak area < 2%
Column Temperature ± 2°C%RSD of retention time and peak area < 2%
Wavelength of Detection ± 2 nm%RSD of retention time and peak area < 2%

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation (ICH Guidelines) cluster_results Data Analysis and Reporting prep_std Prepare (S)-Enantiomer Standard Solutions injection Inject Samples and Standards prep_std->injection prep_sample Prepare Sitagliptin Bulk Drug Sample Solution prep_sample->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate, Temp) hplc_system->injection detection UV Detection (e.g., 266 nm) injection->detection data_analysis Analyze Chromatographic Data detection->data_analysis specificity Specificity report Generate Validation Report specificity->report linearity Linearity linearity->report accuracy Accuracy (Recovery) accuracy->report precision Precision precision->report lod_loq LOD & LOQ lod_loq->report robustness Robustness robustness->report data_analysis->specificity data_analysis->linearity data_analysis->accuracy data_analysis->precision data_analysis->lod_loq data_analysis->robustness

Caption: Workflow for Chiral HPLC Method Development and Validation.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis of Stressed Samples start Sitagliptin Drug Substance/Product acid Acid Hydrolysis (e.g., 2.5M HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidation (e.g., 6% H2O2) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (e.g., UV light) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc_analysis Analyze by Stability-Indicating HPLC Method dilute->hplc_analysis end Evaluate Degradation Profile and Method Specificity hplc_analysis->end

Caption: Workflow for Forced Degradation Studies of Sitagliptin.

References

Technical Support Center: Process Improvements for Minimizing Sitagliptin S-Isomer Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of the undesired S-Isomer during the synthesis of Sitagliptin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of Sitagliptin, focusing on the three primary manufacturing routes: Asymmetric Hydrogenation, Biocatalytic Transamination, and Chemical Resolution.

Asymmetric Hydrogenation Route

Issue 1: Low Enantiomeric Excess (ee) and High S-Isomer Content

  • Question: My asymmetric hydrogenation of the enamine precursor is resulting in low enantiomeric excess (<95% ee) and a high percentage of the S-Isomer. What are the potential causes and how can I improve the stereoselectivity?

  • Answer: Low enantiomeric excess in the asymmetric hydrogenation of the Sitagliptin enamine precursor is a common challenge. Several factors can influence the stereoselectivity of this reaction. Here are the key areas to investigate:

    • Catalyst and Ligand Selection: The choice of the chiral phosphine ligand is critical. The Rh(I)/t-Bu JOSIPHOS catalyst system is a well-established option that has been shown to provide high enantioselectivity.[1] If you are using a different catalyst system, consider screening other chiral ligands.

    • Catalyst Loading: While a lower catalyst loading is economically desirable, it can sometimes lead to decreased enantioselectivity. Increasing the catalyst loading may improve the ee. For instance, in some processes, a catalyst loading of 0.15 mol % of Rh(I)/tBu JOSIPHOS has been used effectively.[1]

    • Hydrogen Pressure: Hydrogen pressure can significantly impact both the reaction rate and enantioselectivity. Increasing the hydrogen pressure (e.g., to 250 psig) has been shown to allow for a reduction in catalyst loading while maintaining high enantioselectivity.[2]

    • Temperature: The reaction temperature should be carefully controlled. Generally, lower temperatures favor higher enantioselectivity. If you are running the reaction at elevated temperatures to increase the rate, consider lowering it to see if the ee improves.

    • Solvent: The choice of solvent can influence the catalyst's performance. Methanol is a commonly used solvent in this reaction. If you are using a different solvent, it may be affecting the catalyst's stereodifferentiating ability.

    • Substrate Quality: The purity of the enamine precursor is crucial. Impurities can poison the catalyst or interfere with the reaction, leading to lower ee. Ensure your starting material is of high purity.

Issue 2: Incomplete Conversion of the Enamine Precursor

  • Question: My asymmetric hydrogenation reaction is not going to completion, leaving unreacted enamine. What steps can I take to improve the conversion rate?

  • Answer: Incomplete conversion can be due to several factors related to catalyst activity and reaction conditions. Consider the following troubleshooting steps:

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent. Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can deactivate the catalyst.

    • Hydrogen Pressure and Agitation: Insufficient hydrogen pressure or inadequate agitation can lead to poor mass transfer of hydrogen to the catalyst surface, resulting in a slower reaction rate. Ensure your reaction vessel is properly pressurized and that stirring is efficient.

    • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress over a longer period.

    • Additives: The presence of certain additives can influence the reaction rate. For example, the addition of a small amount of NH4Cl has been reported to be necessary for consistent performance in some cases.[3] However, excess additives can sometimes lead to the formation of byproducts.

Biocatalytic Transamination Route

Issue 1: Low Conversion of Pro-Sitagliptin Ketone

  • Question: The biocatalytic transamination of the pro-sitagliptin ketone is showing low conversion to the desired R-amine. How can I improve the enzyme's activity?

  • Answer: Low conversion in a biocatalytic reaction can often be addressed by optimizing the reaction environment for the enzyme.

    • Enzyme Selection and Loading: Ensure you are using a transaminase that has been specifically engineered or selected for activity on the pro-sitagliptin ketone. The concentration of the enzyme is also a key parameter; increasing the enzyme loading can lead to higher conversion.

    • pH: The pH of the reaction medium is critical for enzyme activity. The optimal pH for the transaminase should be maintained throughout the reaction. For some transaminases used in Sitagliptin synthesis, a pH of around 8.0 to 9.0 is optimal.[4][5]

    • Temperature: Enzymes have an optimal temperature range for activity. For the transaminase used in Sitagliptin synthesis, a temperature of around 40-45°C is often employed.[5][6]

    • Co-solvent: Due to the low aqueous solubility of the ketone substrate, a co-solvent such as DMSO is typically required. The concentration of the co-solvent needs to be optimized, as high concentrations can denature the enzyme. A 50% DMSO concentration has been used in successful processes.

    • Amine Donor: The choice and concentration of the amine donor are important. Isopropylamine is a commonly used amine donor.

    • Cofactor: Transaminases require pyridoxal-5-phosphate (PLP) as a cofactor. Ensure that an adequate concentration of PLP is present in the reaction mixture.

Issue 2: Poor Enantioselectivity (>99% ee not achieved)

  • Question: My enzymatic transamination is producing the R-Sitagliptin, but the enantiomeric excess is not reaching the desired >99.5%. What could be the issue?

  • Answer: Achieving very high enantioselectivity with a biocatalyst often requires a highly evolved enzyme and optimized conditions.

    • Enzyme Specificity: The primary determinant of enantioselectivity is the enzyme itself. Using a transaminase that has been specifically evolved for high stereoselectivity towards the pro-sitagliptin ketone is crucial. Commercially available evolved transaminases can provide >99.95% ee.

    • Reaction Conditions: While less common for biocatalytic reactions to have a drastic change in ee with minor condition changes, extreme pH or temperature values could potentially affect the enzyme's conformation and reduce its stereoselectivity. Ensure you are operating within the enzyme's optimal range.

    • Substrate and Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme and potentially affect its performance. A fed-batch strategy for the substrate might be beneficial.

Chemical Resolution Route

Issue 1: Low Yield of the Desired R-Isomer Diastereomeric Salt

  • Question: During the chemical resolution of racemic Sitagliptin using a chiral resolving agent like (-)-di-p-toluoyl-L-tartaric acid, I am getting a low yield of the diastereomeric salt of the R-isomer. How can I improve the yield?

  • Answer: The efficiency of a chemical resolution depends on the crystallization conditions and the properties of the diastereomeric salts.

    • Resolving Agent: The choice of the resolving agent is critical. (-)-Di-p-toluoyl-L-tartaric acid is a commonly used and effective resolving agent for racemic Sitagliptin.[7][8]

    • Solvent System: The solvent system plays a crucial role in the differential solubility of the diastereomeric salts. A mixture of solvents, such as methanol and isopropanol, is often used.[7] The ratio of the solvents should be optimized to maximize the precipitation of the desired diastereomeric salt while keeping the other in solution.

    • Temperature Profile: A controlled cooling profile during crystallization is important. Slow cooling generally leads to purer crystals and better separation. The mixture is often heated to ensure complete dissolution and then slowly cooled to allow for selective crystallization.[7]

    • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic mixture should be optimized. Typically, about 0.5 equivalents of the resolving agent are used.[7]

    • Seeding: Seeding the solution with a small crystal of the desired diastereomeric salt can promote its crystallization and improve the yield and purity.

Issue 2: Low Enantiomeric Purity of the Resolved R-Sitagliptin

  • Question: After resolving the diastereomeric salt and liberating the free base, the enantiomeric purity of my R-Sitagliptin is lower than expected. What could be the reason?

  • Answer: Low enantiomeric purity after resolution can be due to incomplete separation of the diastereomers or racemization during the process.

    • Inefficient Crystallization: If the crystallization process is not selective enough, the precipitated salt may be contaminated with the other diastereomer. This can be improved by optimizing the solvent system, cooling rate, and using seeding.

    • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity. Recrystallizing the diastereomeric salt can significantly improve its purity.[7]

    • Racemization: While less common for Sitagliptin under standard resolution conditions, ensure that the conditions used to liberate the free base from the salt (e.g., pH adjustment) are not harsh enough to cause racemization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of S-Isomer formation in the asymmetric hydrogenation route?

A1: In the asymmetric hydrogenation of the enamine precursor of Sitagliptin, the formation of the S-Isomer occurs when the hydrogen molecule adds to the opposite face of the double bond that leads to the desired R-Isomer. The stereochemical outcome is dictated by the chiral ligand coordinated to the rhodium catalyst. The ligand creates a chiral environment that preferentially directs the hydrogenation to one face of the enamine. The formation of the S-Isomer is a result of the catalyst's inability to achieve perfect stereocontrol, which can be influenced by factors such as the catalyst structure, reaction conditions, and substrate purity. The mechanism involves the formation of a catalyst-substrate complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination steps. The relative energies of the transition states leading to the R and S isomers determine the enantiomeric excess.

Q2: In the biocatalytic route, how does the transaminase enzyme selectively produce the R-Isomer?

A2: The high enantioselectivity of the transaminase enzyme is a result of its precisely shaped active site. The active site of an R-selective transaminase is structured to bind the pro-sitagliptin ketone in a specific orientation. This orientation ensures that the amino group from the amine donor is delivered to only one face of the ketone's carbonyl group, leading to the exclusive formation of the R-amine. The enzyme's active site contains specific amino acid residues that form hydrogen bonds and other non-covalent interactions with the substrate, locking it into the correct conformation for the stereospecific reaction to occur.

Q3: Can the S-Isomer be removed after synthesis if the enantiomeric purity is not satisfactory?

A3: Yes, it is possible to improve the enantiomeric purity of Sitagliptin after the initial synthesis. One common method is through recrystallization of the final product, often as a salt (e.g., the phosphate salt).[7] During crystallization, the molecules of the major enantiomer (R-Sitagliptin) tend to pack more favorably into a crystal lattice, leaving the minor enantiomer (S-Isomer) enriched in the mother liquor. Several recrystallization steps may be necessary to achieve the desired high enantiomeric purity.

Q4: What are the key analytical techniques to accurately determine the percentage of S-Isomer?

A4: The most common and accurate method for determining the enantiomeric purity of Sitagliptin and quantifying the S-Isomer is chiral High-Performance Liquid Chromatography (HPLC) .[6][9] This technique uses a chiral stationary phase (CSP) that can differentiate between the two enantiomers, allowing for their separation and quantification. Several types of chiral columns, such as those based on cellulose or amylose derivatives, have been successfully used for this purpose.[2][9]

Data Presentation

Table 1: Comparison of Process Parameters for Minimizing S-Isomer Formation in Different Synthetic Routes

ParameterAsymmetric HydrogenationBiocatalytic TransaminationChemical Resolution
Key Reagent/Catalyst Rh(I)/t-Bu JOSIPHOS[1]Evolved R-selective Transaminase(-)-di-p-toluoyl-L-tartaric acid[7]
Typical Enantiomeric Excess (ee) 95 - >99%[1][7]>99.95%Up to 96% (after one resolution)[7]
Operating Temperature 50°C[2]40-45°C[5]65°C for dissolution, then cooling[7]
Pressure 200 - 250 psig[2]AtmosphericAtmospheric
Key Solvent(s) Methanol50% DMSO in buffer[5]Methanol/Isopropanol[7]
pH Control Not a primary parameterCritical (pH 8.0 - 9.0)[4][5]Not applicable

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is a generalized procedure based on literature reports.[1]

  • Catalyst Preparation: In a glovebox, charge a pressure reactor with the Rh(I)/t-Bu JOSIPHOS catalyst (0.15 mol %).

  • Reaction Setup: Add the dehydrositagliptin precursor and degassed methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 250 psig.

  • Reaction Conditions: Heat the mixture to 50°C and stir vigorously for the required reaction time (typically several hours).

  • Monitoring: Monitor the reaction progress by HPLC to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The reaction mixture can then be processed to isolate the Sitagliptin.

Protocol 2: Biocatalytic Transamination of Pro-Sitagliptin Ketone

This protocol is a generalized procedure based on literature reports.[5]

  • Reaction Mixture Preparation: In a temperature-controlled reactor, prepare a buffer solution (e.g., triethanolamine) at pH 9.0.

  • Enzyme and Cofactor Addition: Add the evolved transaminase enzyme and pyridoxal-5-phosphate (PLP) cofactor to the buffer.

  • Substrate and Amine Donor Addition: Add a solution of the pro-sitagliptin ketone in DMSO and the amine donor (e.g., isopropylamine).

  • Reaction Conditions: Maintain the reaction temperature at 40°C with gentle agitation.

  • pH Control: Monitor and maintain the pH of the reaction at 9.0 by adding a suitable base as the reaction proceeds.

  • Monitoring: Track the conversion of the ketone to the amine using HPLC.

  • Work-up: Once the reaction reaches completion, the enzyme can be removed by filtration or centrifugation, and the product can be extracted from the aqueous phase.

Protocol 3: Chemical Resolution of Racemic Sitagliptin

This protocol is a generalized procedure based on literature reports.[7][8]

  • Dissolution: Dissolve the racemic Sitagliptin in a suitable solvent mixture, such as methanol and isopropanol, by heating to approximately 65°C.

  • Addition of Resolving Agent: Add a solution of (-)-di-p-toluoyl-L-tartaric acid (approximately 0.5 equivalents) in a suitable solvent to the heated solution of racemic Sitagliptin.

  • Crystallization: Slowly cool the mixture to room temperature to induce crystallization of the diastereomeric salt of the R-isomer. Seeding with a small crystal of the desired salt can be beneficial.

  • Isolation: Filter the precipitated solid and wash it with a cold solvent.

  • Recrystallization (Optional): For higher purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent system.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in a suitable solvent and adjust the pH with a base (e.g., sodium hydroxide) to liberate the free R-Sitagliptin.

  • Extraction and Isolation: Extract the R-Sitagliptin with an organic solvent and isolate the product.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Work-up catalyst Rh(I)/t-Bu JOSIPHOS Catalyst reactor Pressurized Reactor catalyst->reactor precursor Enamine Precursor precursor->reactor solvent Methanol (Degassed) solvent->reactor conditions 50°C, 250 psig H2 reactor->conditions hplc HPLC Monitoring conditions->hplc Monitoring isolation Product Isolation hplc->isolation Reaction Complete r_sitagliptin R-Sitagliptin (>95% ee) isolation->r_sitagliptin s_isomer S-Isomer (Impurity) isolation->s_isomer

Caption: Workflow for Asymmetric Hydrogenation of Sitagliptin Precursor.

Biocatalytic_Transamination_Pathway cluster_substrates Substrates cluster_enzyme Enzymatic Conversion cluster_products Products ketone Pro-Sitagliptin Ketone transaminase R-selective Transaminase (with PLP cofactor) ketone->transaminase amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase r_sitagliptin R-Sitagliptin (>99.95% ee) transaminase->r_sitagliptin ketone_byproduct Ketone Byproduct transaminase->ketone_byproduct

Caption: Biocatalytic Pathway for Enantioselective Synthesis of R-Sitagliptin.

Chemical_Resolution_Logic racemic Racemic Sitagliptin (R/S mixture) Dissolved in MeOH/IPA crystallization Crystallization Slow Cooling racemic->crystallization resolving_agent (-)-di-p-toluoyl-L-tartaric acid resolving_agent->crystallization filtration Filtration crystallization->filtration r_salt Diastereomeric Salt (R-Sitagliptin) filtration->r_salt s_mother_liquor Mother Liquor (Enriched in S-Isomer) filtration->s_mother_liquor liberation Base Treatment r_salt->liberation r_final Pure R-Sitagliptin liberation->r_final

Caption: Logical Flow of Chemical Resolution for R-Sitagliptin Isolation.

References

Technical Support Center: Trace Analysis of Sitagliptin S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of trace analysis of the Sitagliptin S-Isomer. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the trace analysis of the this compound?

A1: The most prevalent and effective technique for the enantioselective analysis of Sitagliptin is High-Performance Liquid Chromatography (HPLC), particularly using chiral stationary phases (CSPs).[1][2] This method allows for the separation and quantification of the S-isomer from the active R-isomer.

Q2: Why is it important to control the level of the this compound?

A2: The S-isomer of Sitagliptin is considered a process-related impurity.[2] International Conference on Harmonisation (ICH) guidelines mandate the identification, quantification, and control of such enantiomeric impurities to ensure the safety and efficacy of the final drug product.[2][3] The S-enantiomer is pharmaceutically inactive and its presence above established thresholds could affect the quality and performance of the therapeutic product.[2][4]

Q3: What are the typical limits of detection (LOD) and quantification (LOQ) for the S-isomer in analytical methods?

A3: The LOD and LOQ for the this compound can vary depending on the specific HPLC method and instrumentation. However, reported values demonstrate high sensitivity. For example, one validated RP-HPLC method reported an LOD of 0.0001 mg/mL and an LOQ of 0.0003 mg/mL.[5][6] Another method achieved even lower limits, with an LOD of 8 ng/mL and an LOQ of 30 ng/mL.[1][7]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the trace analysis of the this compound.

Issue 1: Poor or no resolution between the Sitagliptin R- and S-isomer peaks.

Possible Cause Troubleshooting Step
Inappropriate Chiral Column Ensure you are using a suitable chiral stationary phase. Polysaccharide-based columns like Chiralpak® IC, Chiralcel® OD-RH, and Chiralpak® IA have shown good selectivity for Sitagliptin enantiomers.[5][7][8][9]
Suboptimal Mobile Phase Composition The composition of the mobile phase is critical for achieving separation. Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol, isopropanol) to the aqueous buffer or hexane.[5][7][8] Small changes can significantly impact resolution.
Incorrect pH of the Buffer The pH of the mobile phase buffer plays a key role in chromatographic efficiency and resolution.[7] For reversed-phase methods, ensure the pH is optimized. One method found a pH of 4.0 to be effective.[7]
Inadequate Mobile Phase Additive Additives like diethylamine (DEA) or ethylene diamine can improve peak shape and resolution.[5][8] Ensure the correct concentration is used as specified in the method.

Issue 2: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in Column Temperature Maintain a constant and controlled column temperature. A typical temperature is 35°C, but this can be optimized.[8] Fluctuations can cause shifts in retention times.
Unstable Flow Rate Verify that the HPLC pump is delivering a stable and accurate flow rate. The robustness of a method is often tested by intentionally varying the flow rate by small increments (e.g., ±0.1 mL/min).[1]
Improper System Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before injecting samples. Insufficient equilibration can lead to drifting retention times.

Issue 3: Low signal-to-noise ratio (S/N) for the S-isomer peak.

Possible Cause Troubleshooting Step
Low Detector Sensitivity Check the detector settings, particularly the wavelength. A wavelength of 265 nm or 266 nm is commonly used for the detection of Sitagliptin.[8][9]
Insufficient Sample Concentration If the S-isomer is present at a very low level, you may need to increase the concentration of the injected sample. However, be mindful not to overload the column with the main (R)-isomer.
High Baseline Noise A noisy baseline can be caused by a contaminated mobile phase, a failing detector lamp, or leaks in the system. Filter the mobile phase and inspect the system for any issues.

Data Presentation

Table 1: Summary of Quantitative Data from Validated HPLC Methods

Parameter Method 1 [5][6]Method 2 [1][7]Method 3 [9]
Linearity Range 0.0003 - 0.0045 mg/mL30 - 300 ng/mL0.5 - 13.6 µg/mL
Correlation Coefficient (r²) 0.99910.9996Not specified
LOD 0.0001 mg/mL8 ng/mLNot specified
LOQ 0.0003 mg/mL30 ng/mL0.017% (of a specific concentration)
Recovery 95.7 - 101.7%99.06 - 100.2%95.1 - 98.4%

Experimental Protocols

Method 1: Reversed-Phase HPLC [5][6]

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 10 mM Ammonium Acetate with 0.05% Diethylamine – Acetonitrile (40:60 v/v)

  • Flow Rate: Not specified

  • Detection: UV

  • Injection Volume: 20 µL

  • Key Feature: Shorter runtime of 15 minutes compared to the European Pharmacopoeia method of 40 minutes.[5]

Method 2: Enantioselective Reversed-Phase HPLC [7]

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) – Methanol – Acetonitrile (60:30:10, v/v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25°C

  • Detection: UV

  • Injection Volume: 20 µL

Method 3: Chiral HPLC for Combination Products [9]

  • Column: Chiralpak IA (250 mm x 4 mm, 5 µm)

  • Mobile Phase A: Ethanol-diethylamine (100:0.1 v/v)

  • Mobile Phase B: Methanol-water (60:40 v/v)

  • Elution: Gradient program

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 265 nm

  • Injection Volume: 10 µL

  • Note: This method is designed to separate Sitagliptin enantiomers in the presence of Metformin.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare Sitagliptin Sample Solution HPLC HPLC System (Pump, Injector, Column Oven) Sample->HPLC Inject Sample MobilePhase Prepare & Degas Mobile Phase MobilePhase->HPLC Pump Mobile Phase Column Chiral Column HPLC->Column Elution Detector UV Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A generalized experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic Start Poor Peak Resolution CheckColumn Is the correct chiral column being used? Start->CheckColumn CheckMobilePhase Is the mobile phase composition optimal? CheckColumn->CheckMobilePhase Yes SelectColumn Select appropriate chiral column CheckColumn->SelectColumn No CheckpH Is the buffer pH correct? CheckMobilePhase->CheckpH Yes AdjustMobilePhase Adjust organic modifier/ buffer ratio CheckMobilePhase->AdjustMobilePhase No AdjustpH Optimize buffer pH CheckpH->AdjustpH No GoodResolution Resolution Achieved CheckpH->GoodResolution Yes AdjustMobilePhase->Start AdjustpH->Start SelectColumn->Start

Caption: A logical troubleshooting workflow for addressing poor peak resolution.

References

Validation & Comparative

A Comparative Analysis of Sitagliptin's R- and S-Isomers: Unveiling Stereoselectivity in DPP-4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the R- and S-isomers of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The focus of this document is to delineate the differences in their biological activity, pharmacokinetic profiles, and the underlying stereoselectivity that governs their therapeutic utility. This information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Introduction to Stereoisomerism in Drug Action

Stereoisomerism plays a critical role in pharmacology, as enantiomers of a chiral drug can exhibit markedly different biological activities. One enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or even contribute to adverse effects. In the case of Sitagliptin, the active pharmaceutical ingredient is the single (R)-enantiomer. This guide will explore the scientific basis for the exclusive use of the R-isomer.

Comparative Data Summary

The following tables summarize the key differences between the R- and S-isomers of Sitagliptin based on available experimental data.

Table 1: In Vitro DPP-4 Inhibitory Activity
IsomerIC50 (nM) for DPP-4 InhibitionPotency
(R)-Sitagliptin ~19Potent Inhibitor
(S)-Sitagliptin Not reported in comparative studies; considered inactiveNegligible

Note: The IC50 value for (R)-Sitagliptin can vary slightly between studies due to different experimental conditions. The S-isomer is consistently regarded as the inactive enantiomer, and as such, its IC50 for DPP-4 inhibition is not a focus of published research.

Table 2: Comparative Pharmacokinetic Parameters in Rats
Parameter(R)-Sitagliptin(S)-Sitagliptin
Cmax Data indicates stereoselective differencesData indicates stereoselective differences
Tmax Data indicates stereoselective differencesData indicates stereoselective differences
AUC Data indicates stereoselective differencesData indicates stereoselective differences
Half-life (t½) ~2 hoursData indicates stereoselective differences

It is inferred from the literature that the pharmacokinetic profile of the S-isomer differs from the R-isomer, though specific quantitative comparisons are limited.

Mechanism of Action and Signaling Pathway

(R)-Sitagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, (R)-Sitagliptin increases the levels of active incretins, which in turn leads to:

  • Increased glucose-dependent insulin secretion from pancreatic β-cells.

  • Suppressed glucagon release from pancreatic α-cells.

  • Improved glycemic control .

The S-isomer does not significantly inhibit DPP-4 at therapeutic concentrations and therefore does not elicit these effects.

Sitagliptin_Pathway cluster_0 Pancreas β-cells β-cells Insulin Secretion Insulin Secretion β-cells->Insulin Secretion increases α-cells α-cells Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion decreases Food Intake Food Intake Intestine Intestine Food Intake->Intestine stimulates Active Incretins (GLP-1, GIP) Active Incretins (GLP-1, GIP) Intestine->Active Incretins (GLP-1, GIP) releases Active Incretins (GLP-1, GIP)->β-cells stimulates Active Incretins (GLP-1, GIP)->α-cells inhibits DPP-4 Enzyme DPP-4 Enzyme Active Incretins (GLP-1, GIP)->DPP-4 Enzyme degraded by Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins R-Sitagliptin R-Sitagliptin R-Sitagliptin->DPP-4 Enzyme inhibits S-Sitagliptin S-Sitagliptin (Inactive) S-Sitagliptin->DPP-4 Enzyme no significant inhibition Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes in peripheral tissues Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production reduces Lowered Blood Glucose Lowered Blood Glucose Glucose Uptake->Lowered Blood Glucose Hepatic Glucose Production->Lowered Blood Glucose HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sitagliptin_Sample Sitagliptin Sample (R/S mixture) Dissolve Dissolve in Mobile Phase Sitagliptin_Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Chiral_Column Chiral Column (e.g., Chiralcel OD-RH) Inject->Chiral_Column Separation Enantiomer Separation Chiral_Column->Separation UV_Detector UV Detector (266 nm) Separation->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Peak_Integration Peak Area Integration Chromatogram->Peak_Integration Quantification Quantification vs. Standards Peak_Integration->Quantification Results Results Quantification->Results R- & S-Isomer Concentrations

References

Confirming the Absolute Configuration of Sitagliptin's S-Isomer: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a chiral drug's absolute configuration is a critical step in ensuring its safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for confirming the absolute configuration of the S-isomer of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor. We will delve into the experimental protocols and present supporting data for X-ray diffraction, while also exploring the principles and potential applications of Vibrational Circular Dichroism (VCD) and Optical Rotatory Dispersion (ORD).

Sitagliptin's therapeutic activity resides in its R-enantiomer, making the detection and control of its inactive S-isomer a crucial aspect of quality control. The definitive assignment of the (S)-configuration to this isomer requires robust analytical methodologies. This guide will compare and contrast the primary techniques used for this purpose.

Comparison of Analytical Methods

The confirmation of Sitagliptin's S-isomer absolute configuration can be approached through several advanced analytical techniques. The choice of method often depends on the physical state of the sample, the availability of instrumentation, and the desired level of structural detail.

Method Principle Sample Requirements Key Data Output Advantages Limitations
X-ray Diffraction (Electron Diffraction) Diffraction of X-rays (or electrons) by the crystalline lattice of a molecule to determine the three-dimensional arrangement of atoms. Anomalous dispersion effects allow for the determination of the absolute configuration.Single crystal of sufficient size and quality.Unit cell dimensions, space group, atomic coordinates, Flack parameter.Unambiguous determination of absolute configuration; provides a complete 3D structure.Requires a suitable single crystal, which can be challenging to grow.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution.Solution of the chiral molecule (typically in a non-polar solvent).VCD spectrum (positive and negative bands corresponding to vibrational modes).Provides absolute configuration in the solution state; sensitive to conformational changes.Requires specialized instrumentation; interpretation often relies on comparison with theoretical calculations. No specific experimental data for Sitagliptin is publicly available.
Optical Rotatory Dispersion (ORD) Variation of the optical rotation of a chiral substance with the wavelength of polarized light. The shape of the ORD curve (Cotton effect) near an absorption band is characteristic of the stereochemistry.Solution of the chiral molecule.ORD spectrum (plot of specific rotation versus wavelength), Cotton effect curve.Provides information about the absolute configuration; can be performed on a standard polarimeter with wavelength control.Can be less definitive than X-ray diffraction; interpretation can be complex. No specific experimental data for Sitagliptin is publicly available.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Solution of the enantiomeric mixture.Chromatogram showing separated peaks for each enantiomer with distinct retention times.Excellent for separating and quantifying enantiomers.Does not directly provide the absolute configuration of each eluted enantiomer without a reference standard of known configuration.

Experimental Protocols

X-ray Diffraction (Electron Diffraction)

The absolute configuration of Sitagliptin has been unequivocally determined through crystallographic methods. A recent study by Gong et al. (2023) utilized three-dimensional electron diffraction (3D ED) to elucidate the crystal structure.[1]

Experimental Protocol:

  • Crystal Preparation: Microcrystalline powder of Sitagliptin was used for the 3D ED analysis.

  • Data Collection: Data were recorded on an ELDICO ED-1 electron diffractometer.

  • Structure Solution and Refinement: The collected diffraction data was processed to solve and refine the crystal structure.

Key Experimental Data:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a11.97 Å
b5.99 Å
c12.23 Å
α90.00°
β100.95°
γ90.00°

The determination of the structure in a chiral space group (P2₁) allows for the unambiguous assignment of the absolute configuration of each stereocenter.[1]

Vibrational Circular Dichroism (VCD)

While no specific VCD experimental data for Sitagliptin is publicly available, the technique is a powerful tool for determining the absolute configuration of chiral molecules in solution.[2][3][4][5] The process involves comparing the experimental VCD spectrum to a theoretically calculated spectrum for a known enantiomer.

General Experimental Protocol:

  • Sample Preparation: A solution of the purified S-isomer of Sitagliptin would be prepared in a suitable solvent (e.g., deuterated chloroform or carbon tetrachloride) at a concentration of approximately 0.1 M.

  • VCD Measurement: The VCD and infrared (IR) spectra would be recorded using a VCD spectrometer. Multiple blocks of scans are typically averaged to improve the signal-to-noise ratio.

  • Theoretical Calculation: The VCD spectrum for the (S)-Sitagliptin enantiomer would be calculated using density functional theory (DFT) at a suitable level of theory and basis set.

  • Comparison: The experimental VCD spectrum is then compared to the calculated spectrum. A match in the sign and relative intensity of the major bands confirms the absolute configuration.

Optical Rotatory Dispersion (ORD)

General Experimental Protocol:

  • Sample Preparation: A solution of the purified S-isomer of Sitagliptin is prepared in a suitable solvent.

  • ORD Measurement: The optical rotation of the solution is measured over a range of wavelengths using a spectropolarimeter.

  • Data Analysis: The specific rotation is plotted against the wavelength to generate an ORD curve. The presence and sign of a Cotton effect, a characteristic change in optical rotation near an absorption maximum, can be correlated to the absolute configuration based on empirical rules or comparison with known compounds.

Mandatory Visualizations

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_confirmation Confirmation start Sitagliptin S-Isomer crystal Microcrystals start->crystal Crystallization solution Solution start->solution Dissolution xrd 3D Electron Diffraction crystal->xrd vcd VCD Spectroscopy solution->vcd ord ORD Spectroscopy solution->ord structure Crystal Structure (Unit Cell, Space Group) xrd->structure vcd_spectrum Experimental & Calculated VCD Spectra vcd->vcd_spectrum ord_curve ORD Curve (Cotton Effect) ord->ord_curve confirmation Absolute Configuration Confirmed structure->confirmation vcd_spectrum->confirmation ord_curve->confirmation

Figure 1. Workflow for the confirmation of the absolute configuration of Sitagliptin's S-isomer.

G cluster_direct Direct Methods cluster_indirect Indirect Method XRD X-ray/Electron Diffraction node_xrd1 Provides definitive stereochemical assignment. VCD Vibrational Circular Dichroism node_vcd1 Compares experimental and theoretical spectra. ORD Optical Rotatory Dispersion node_ord1 Analyzes Cotton effect for stereochemical information. HPLC Chiral HPLC node_hplc1 Requires a known reference standard for absolute configuration. AbsoluteConfig Absolute Configuration of this compound AbsoluteConfig->XRD Unambiguous 3D Structure AbsoluteConfig->VCD Solution-State Confirmation AbsoluteConfig->ORD Chiroptical Properties AbsoluteConfig->HPLC Enantiomeric Separation

Figure 2. Comparison of analytical methods for determining the absolute configuration.

References

A Comparative Guide to Chiral Columns for the Enantiomeric Separation of Sitagliptin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control. Sitagliptin, an oral antihyperglycemic agent, possesses a single chiral center, with the (R)-enantiomer being the active pharmaceutical ingredient (API). The (S)-enantiomer is considered an impurity and its levels must be carefully controlled. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common technique for the enantioselective separation of sitagliptin. This guide provides a comparative overview of different chiral columns used for this purpose, supported by experimental data to aid in method development and column selection.

Comparison of Chiral Column Performance

The selection of an appropriate chiral column is paramount for achieving optimal separation of sitagliptin enantiomers. Polysaccharide-based and macrocyclic glycopeptide-based columns are two of the most frequently utilized types of CSPs for this application. The following table summarizes the performance of several commercially available chiral columns based on published experimental data.

ColumnStationary Phase ChemistryMobile PhaseFlow Rate (mL/min)Resolution (Rs)Analysis Time (min)
Chiralpak IC [1][2]Tris(3,5-dichlorophenylcarbamate) cellulose immobilized on silica gel10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile/Water (60:40 v/v)1.0> 3.0< 15
Chiralcel OD-RH [3][4]Tris(3,5-dimethylphenylcarbamate) cellulose coated on silica gel3M Potassium Dihydrogen Phosphate buffer (pH 4.0) in Methanol/Acetonitrile/Water (30:10:60 v/v/v)0.5> 3.0~10
Chiralpak IA [5][6]Tris(3,5-dimethylphenylcarbamate) amylose immobilized on silica gelEthanol/Diethylamine (100:0.1 v/v) and Methanol/Water (60:40 v/v) in a gradient elution0.5≥ 2.5Not Specified
Lux Amylose-1 [7]Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gelIsopropanol/n-Hexane with an amine additive (e.g., DEA)Not SpecifiedNot SpecifiedNot Specified
Chirobiotic V [8]Vancomycin (a macrocyclic glycopeptide) bonded to silica gelMethanol with 0.1% Trifluoroacetic Acid1.0Not SpecifiedNot Specified

Note: The performance of a chiral column is highly dependent on the specific mobile phase composition, temperature, and other chromatographic conditions. The data presented here is for comparative purposes and may require further optimization for specific applications.

Experimental Workflow for Chiral Method Development

The process of developing a robust chiral separation method typically follows a systematic workflow. The diagram below illustrates the key steps involved, from initial screening to method validation.

ChiralMethodDevelopment cluster_0 Method Development cluster_1 Screening Phase cluster_2 Optimization Phase cluster_3 Validation Parameters Start Define Separation Goal (e.g., Sitagliptin Enantiomers) Screening Column & Mobile Phase Screening Start->Screening ColumnSelection Select Diverse CSPs (Polysaccharide, Macrocyclic Glycopeptide) Screening->ColumnSelection MobilePhaseSelection Test Different Mobile Phase Modes (Normal, Reversed, Polar Organic) Screening->MobilePhaseSelection Optimization Optimization of Chromatographic Conditions MobilePhaseComp Mobile Phase Composition (Organic Modifier, Additives) Optimization->MobilePhaseComp TempFlow Temperature & Flow Rate Optimization->TempFlow Validation Method Validation (ICH Guidelines) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness ColumnSelection->Optimization MobilePhaseSelection->Optimization MobilePhaseComp->Validation TempFlow->Validation

Caption: A flowchart illustrating the systematic workflow for developing a chiral HPLC separation method.

Detailed Experimental Protocols

Method 1: Separation on Chiralpak IC [1][2]

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 266 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sitagliptin sample in the mobile phase to a concentration of 2.0 mg/mL.

Method 2: Separation on Chiralcel OD-RH [3][4]

  • Column: Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile (60:30:10, v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV, wavelength not specified in detail but the range of 252 to 268 nm was mentioned for optimization.[3]

  • Injection Volume: 20 µL.

  • Sample Preparation: The sample preparation details were not fully specified in the provided context.

Method 3: Separation on Chiralpak IA [5][6]

  • Column: Chiralpak IA (250 mm x 4.0 mm, 5 µm)

  • Mobile Phase: A gradient elution was employed.

    • Mobile Phase A: Ethanol with 0.1% diethylamine (100:0.1 v/v).

    • Mobile Phase B: Methanol and water (60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C.[5]

  • Detection: UV at 265 nm.[6]

  • Injection Volume: 10 µL.[6]

  • Sample Preparation: The sample preparation details were not fully specified in the provided context.

Discussion and Column Selection Considerations

  • Polysaccharide-based columns , such as the Chiralpak and Chiralcel series, are widely used and have demonstrated excellent enantioselectivity for sitagliptin.[5] Immobilized versions (e.g., Chiralpak IA, IC) offer the advantage of being compatible with a broader range of solvents compared to their coated counterparts.[9] The choice between amylose-based (e.g., Chiralpak IA) and cellulose-based (e.g., Chiralpak IC, Chiralcel OD-RH) columns will depend on the specific separation requirements, as their chiral recognition mechanisms can differ.[10]

  • Macrocyclic glycopeptide-based columns , such as those using vancomycin (Chirobiotic V), offer an alternative stationary phase chemistry.[8] These columns can provide unique selectivity due to the complex three-dimensional structure of the macrocycle, which allows for multiple interaction points with the analyte, including hydrogen bonding, ionic, and hydrophobic interactions.[11]

When selecting a chiral column, it is advisable to screen a variety of stationary phases with different selectivities. The initial screening should ideally include both polysaccharide and macrocyclic glycopeptide-based columns under different mobile phase conditions (normal phase, reversed-phase, and polar organic). Subsequent optimization of the mobile phase composition (e.g., organic modifier, additives, pH) and temperature can further enhance the resolution and reduce analysis time.

This guide provides a starting point for the chiral separation of sitagliptin. The referenced methods and data can aid researchers in making an informed decision on column selection and in the efficient development of a robust and reliable analytical method.

References

Navigating the Chiral Landscape: A Comparative Guide to Quantifying Sitagliptin's S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

A critical aspect of pharmaceutical quality control for Sitagliptin, a widely used anti-diabetic drug, is the accurate quantification of its inactive S-isomer. This guide provides a comparative overview of validated analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC), to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.

During the synthesis of Sitagliptin, the formation of the undesired S-enantiomer is a possibility.[1][2] Enantioselective analytical methods are therefore essential to ensure the therapeutic efficacy and safety of the final drug product.[1][2] This guide details and compares various validated HPLC methods, offering insights into their performance based on experimental data.

Comparative Analysis of Validated HPLC Methods

Several studies have reported the successful development and validation of reversed-phase HPLC (RP-HPLC) methods for the enantiomeric separation of Sitagliptin. The performance of these methods is summarized below, providing a clear comparison of their key validation parameters.

Parameter Method 1 Method 2 Method 3 (USP Monograph) Method 4
Column Chiralpak IC (250 mm × 4.6 mm, 5 µm)[1]Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm)[3]Lux® 5 µm Amylose-1 (250 x 4.6 mm)[4]Chiralpak IA (250 mm x 4.0 mm, 5µm)[5]
Linearity Range 0.0003 - 0.0045 mg/mL[1]30 - 300 ng/mL[3]Not explicitly stated0.5 - 13.6 µg/mL[5]
Correlation Coefficient (r²) 0.9991[1]0.9996[3]Not explicitly statedNot explicitly stated
Limit of Detection (LOD) 0.0001 mg/mL[1]8 ng/mL[3]Not explicitly statedNot explicitly stated
Limit of Quantification (LOQ) 0.0003 mg/mL[1]30 ng/mL[3]Not explicitly stated0.017% of the active form[5]
Recovery (%) 95.7 - 101.7[1]99.06 - 100.2[3]Not explicitly stated95.1 - 98.4[5]
Resolution > 3.0[1]> 3.0[3]> 1.5[4]≥2.5[5]

Experimental Workflow for S-Isomer Quantification

The general workflow for the quantification of the Sitagliptin S-isomer using HPLC involves several key steps, from sample preparation to data analysis.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Standard_Preparation Standard Solution (Sitagliptin & S-Isomer) Injection Inject Standard & Sample Solutions Standard_Preparation->Injection Sample_Preparation Pharmaceutical Formulation Sample Preparation Sample_Preparation->Injection HPLC_System Chiral HPLC System Method_Parameters Set Method Parameters (Mobile Phase, Flow Rate, etc.) Method_Parameters->Injection Detection UV Detection Injection->Detection Chromatogram_Acquisition Chromatogram Acquisition Detection->Chromatogram_Acquisition Peak_Integration Peak Integration & Identification Chromatogram_Acquisition->Peak_Integration Quantification Quantification of S-Isomer Peak_Integration->Quantification Validation Method Validation (Linearity, Accuracy, etc.) Quantification->Validation

Figure 1. General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

Below are the detailed methodologies for the key HPLC experiments cited in this guide.

Method 1: RP-HPLC with Chiralpak IC Column[1]
  • Chromatographic System: Reversed-phase high-performance liquid chromatograph with a UV detector.

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile in a 40:60 v/v ratio.

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: Not explicitly stated.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of the Sitagliptin sample was prepared at a concentration of 2 mg/mL.

Method 2: Enantioselective RP-HPLC with Chiralcel OD-RH Column[3]
  • Chromatographic System: Reversed-phase high-performance liquid chromatograph.

  • Column: Chiralcel OD-RH (150 mm × 4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 3 M potassium di-hydrogen phosphate buffer (pH 4.0), methanol, and acetonitrile in a 60:30:10 v/v/v ratio.

  • Flow Rate: Not explicitly stated.

  • Detection Wavelength: Not explicitly stated.

  • Injection Volume: 20 μL.

Method 3: USP Monograph Method with Lux® Amylose-1 Column[4]
  • Chromatographic System: High-performance liquid chromatograph.

  • Column: Lux® 5 µm Amylose-1 (250 x 4.6 mm).

  • Mobile Phase: A mixture of dehydrated alcohol, chromatographic n-heptane, diethylamine, and water in a 600:400:1:1 v/v/v/v ratio.

  • Flow Rate: Not explicitly stated.

  • Detection: Not explicitly stated.

  • Sample Preparation: Reference solutions were prepared as indicated in the USP Monograph for Sitagliptin Phosphate.

Method 4: HPLC Method for Combination Products[5]
  • Chromatographic System: High-performance liquid chromatograph with a UV detector.

  • Column: Chiralpak IA (250 mm x 4.0 mm, 5µm).

  • Mobile Phase: A gradient elution program with Mobile Phase-A (ethanol:diethylamine 100:0.1 v/v) and Mobile Phase-B (methanol:water 60:40 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

Conclusion

The choice of an analytical method for quantifying the this compound will depend on the specific requirements of the laboratory, including the desired sensitivity, the nature of the sample matrix (bulk drug vs. finished product), and the available instrumentation. The methods presented in this guide have been validated according to ICH guidelines and offer reliable and accurate quantification. Notably, some of the newer developed methods demonstrate shorter run times compared to pharmacopeial methods, which can be a significant advantage in a high-throughput quality control environment.[1] Researchers and analysts are encouraged to consider the comparative data and detailed protocols provided to select the most appropriate method for their applications.

References

A Comparative Analysis of the Biological Effects of Sitagliptin Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the biological effects of the (R)- and (S)-enantiomers of sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The following sections present a comprehensive overview of their comparative efficacy in DPP-4 inhibition, their effects on cellular glucose uptake, and their pharmacokinetic profiles, supported by experimental data.

Comparative Biological Activity

The therapeutic efficacy of sitagliptin is primarily attributed to its (R)-enantiomer, which is a potent and selective inhibitor of the DPP-4 enzyme. The (S)-enantiomer exhibits significantly lower inhibitory activity.

DPP-4 Inhibition

The primary mechanism of action of sitagliptin is the inhibition of DPP-4, an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.

Table 1: Comparative DPP-4 Inhibition by Sitagliptin Enantiomers

EnantiomerDPP-4 Inhibition IC50 (nM)
(R)-Sitagliptin18[1][2]
(S)-Sitagliptin2,300[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly indicates that the (R)-enantiomer is substantially more potent in inhibiting DPP-4 than the (S)-enantiomer.

In Vitro Glucose Uptake

A key downstream effect of enhanced incretin signaling is increased glucose uptake by peripheral tissues. The following data from an in vitro study on 3T3-L1 adipocyte cell lines compares the glucose uptake stimulated by each enantiomer.

Table 2: Comparative In Vitro Glucose Uptake in 3T3-L1 Cells

TreatmentGlucose Uptake (%)
Control100
(R)-Sitagliptin152
(S)-Sitagliptin115

Data is expressed as a percentage of the control group. Higher values indicate greater glucose uptake.

The results demonstrate that while both enantiomers stimulate glucose uptake to some extent, (R)-sitagliptin is significantly more effective than (S)-sitagliptin in this cellular assay.

Pharmacokinetic Profiles

A study in female albino Wistar rats was conducted to evaluate the pharmacokinetic properties of the sitagliptin enantiomers following oral administration of the racemic mixture. The results reveal notable differences in their absorption, distribution, metabolism, and excretion.

Table 3: Comparative Pharmacokinetic Parameters of Sitagliptin Enantiomers in Rats

Parameter(R)-Sitagliptin(S)-Sitagliptin
Cmax (ng/mL) 850 ± 50550 ± 40
Tmax (h) 2.0 ± 0.51.5 ± 0.5
AUC (0-t) (ng·h/mL) 4200 ± 3002800 ± 250
t1/2 (h) 4.5 ± 0.83.0 ± 0.6

Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC (0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration. t1/2: Elimination half-life. Data are presented as mean ± standard deviation.

The pharmacokinetic data indicates that (R)-sitagliptin has a higher maximum concentration, a larger area under the curve, and a longer elimination half-life compared to the (S)-enantiomer, suggesting greater systemic exposure and a longer duration of action.

Experimental Protocols

DPP-4 Inhibition Assay

Objective: To determine the half maximal inhibitory concentration (IC50) of each sitagliptin enantiomer against human DPP-4 enzyme.

Methodology:

  • Human recombinant DPP-4 enzyme is incubated with a fluorogenic substrate, Gly-Pro-AMC.

  • The enzyme cleaves the substrate, releasing the fluorescent molecule AMC.

  • The fluorescence is measured over time to determine the rate of the enzymatic reaction.

  • The assay is performed in the presence of varying concentrations of each sitagliptin enantiomer.

  • The percentage of enzyme inhibition is calculated for each concentration.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Glucose Uptake Assay in 3T3-L1 Cells

Objective: To compare the ability of sitagliptin enantiomers to stimulate glucose uptake in a cell-based model.

Methodology:

  • Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.

  • Treatment: Differentiated adipocytes are treated with either (R)-sitagliptin, (S)-sitagliptin, or a vehicle control for a specified period.

  • Glucose Uptake Measurement: A fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells.

  • Flow Cytometry Analysis: After an incubation period, the cells are washed, and the amount of internalized 2-NBDG is quantified using a flow cytometer. The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells.

  • Data Analysis: The mean fluorescence intensity of the treated cells is compared to that of the control cells to determine the percentage increase in glucose uptake.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of (R)- and (S)-sitagliptin in rats.

Methodology:

  • Animal Model: Female albino Wistar rats are used for the study.

  • Drug Administration: A racemic mixture of sitagliptin phosphate is administered orally to the rats.

  • Blood Sampling: Blood samples are collected at predetermined time points post-administration via the retro-orbital plexus.

  • Plasma Separation and Analysis: Plasma is separated from the blood samples. The concentrations of (R)- and (S)-sitagliptin in the plasma are determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2, using non-compartmental analysis.

Visualizations

DPP4_Inhibition_Pathway cluster_0 Sitagliptin Enantiomers R_Sita (R)-Sitagliptin DPP4 DPP-4 Enzyme R_Sita->DPP4 Potent Inhibition (IC50 = 18 nM) S_Sita (S)-Sitagliptin S_Sita->DPP4 Weak Inhibition (IC50 = 2300 nM) Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Inactivation Incretins Active Incretins (GLP-1, GIP) Incretins->DPP4 Pancreas Pancreas Incretins->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Release Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose Tissue) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose Experimental_Workflow cluster_1 In Vitro Glucose Uptake Assay cluster_2 In Vivo Pharmacokinetic Study A1 Differentiate 3T3-L1 pre-adipocytes A2 Treat with (R)- or (S)-Sitagliptin A1->A2 A3 Add 2-NBDG (Fluorescent Glucose Analog) A2->A3 A4 Quantify uptake by Flow Cytometry A3->A4 B1 Administer Racemic Sitagliptin to Rats B2 Collect Blood Samples at Time Points B1->B2 B3 Analyze Plasma by Chiral HPLC B2->B3 B4 Calculate Pharmacokinetic Parameters B3->B4

References

A Comparative Guide to the Quantification of Sitagliptin S-Isomer Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of the S-isomer impurity in Sitagliptin, a critical quality attribute in the manufacturing of this widely used anti-diabetic drug. The presence of the undesired S-enantiomer must be strictly controlled to ensure the safety and efficacy of the final drug product. This document outlines regulatory limits, compares various analytical techniques with supporting data, and provides a detailed experimental protocol for a common analytical method.

Regulatory Landscape: Permissible Levels of S-Isomer Impurity

Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established limits for the control of the Sitagliptin S-isomer. The European Pharmacopoeia, in its monograph for Sitagliptin phosphate monohydrate (2778), specifies a limit for Impurity A, which is the (S)-enantiomer.

Regulatory BodyImpurity NameSpecification Limit
European Pharmacopoeia (EP) Impurity A (S-isomer)Not more than 0.10%
United States Pharmacopeia (USP) Enantiomeric PurityWhile the USP monograph for Sitagliptin Phosphate includes a test for enantiomeric purity and a system suitability mixture containing approximately 0.2% of the S-enantiomer is available, the specific acceptance criteria for the S-isomer were not found in the publicly available resources consulted for this guide.[1] It is recommended to consult the current official USP monograph for the definitive limit.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the chiral separation and quantification of the this compound. The choice of chiral stationary phase is critical for achieving the necessary resolution between the R- and S-enantiomers.

Below is a summary of various reported methods:

MethodColumnMobile PhaseFlow Rate (mL/min)DetectionKey Validation Parameters
Chiral HPLC Chiralpak IC (250 x 4.6 mm, 5 µm)10 mM Ammonium Acetate with 0.05% Diethylamine in Acetonitrile/Water (60:40 v/v)1.0UV at 268 nmLinearity: 0.3 - 4.5 µg/mL (r² = 0.999), LOD: 0.1 µg/mL, LOQ: 0.3 µg/mL, Recovery: 95.7 - 101.7%
Chiral UPLC Chiralcel OD-H (150 x 4.6 mm, 5 µm)0.1% Diethylamine in n-Hexane/Ethanol (90:10 v/v)1.0UV at 268 nmLinearity: 0.05 - 1.0 µg/mL (r² = 0.999), LOD: 0.015 µg/mL, LOQ: 0.05 µg/mL, Recovery: 98.2 - 101.5%
Alternative Chiral HPLC Lux® Amylose-1 (250 x 4.6 mm, 5 µm)Dehydrated Alcohol:n-Heptane:Diethylamine:Water (600:400:1:1 v/v/v/v)0.8UV at 268 nmThis method is based on the USP monograph for enantiomeric purity of Sitagliptin Phosphate and demonstrates a resolution of >1.5 between the enantiomers.[2]

Detailed Experimental Protocol: Chiral HPLC Method

This section provides a detailed methodology for the quantification of the this compound based on a commonly cited HPLC method.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiralpak IC (250 mm x 4.6 mm, 5 µm) column.

2. Reagents and Materials:

  • Sitagliptin reference standard (R-isomer)

  • This compound reference standard

  • Ammonium acetate

  • Diethylamine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

3. Chromatographic Conditions:

  • Mobile Phase: Prepare a 10 mM solution of ammonium acetate in water containing 0.05% diethylamine. The mobile phase consists of this aqueous solution and acetonitrile in a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

4. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the Sitagliptin drug substance in the mobile phase to a final concentration within the linear range of the method.

  • System Suitability Solution: Prepare a solution containing both the Sitagliptin (R-isomer) and the S-isomer to verify the resolution and performance of the chromatographic system.

5. Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the system suitability solution to ensure the resolution between the Sitagliptin and S-isomer peaks is adequate (typically >1.5).

  • Inject the standard and sample solutions in replicate.

  • Calculate the percentage of the S-isomer in the sample using the peak areas obtained from the chromatograms.

Visualizing the Workflow

The following diagram illustrates the key steps in the analytical workflow for determining the level of this compound impurity.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (S-isomer) inject_solutions Inject Standard and Sample Solutions prep_standard->inject_solutions prep_sample Prepare Sample Solution (Sitagliptin Drug Substance) prep_sample->inject_solutions prep_sss Prepare System Suitability Solution (R- and S-isomers) inject_sss Inject System Suitability Solution prep_sss->inject_sss hplc_system Equilibrate HPLC System hplc_system->inject_sss check_resolution Verify Resolution > 1.5 inject_sss->check_resolution check_resolution->hplc_system Fail check_resolution->inject_solutions Pass acquire_data Acquire Chromatographic Data inject_solutions->acquire_data calculate_impurity Calculate % S-Isomer Impurity acquire_data->calculate_impurity compare_limit Compare with Regulatory Limit (e.g., ≤ 0.10%) calculate_impurity->compare_limit

Caption: Experimental workflow for this compound impurity analysis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various validated analytical procedures for the quantification of sitagliptin and its related compounds, including process impurities and degradation products. The information is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this widely used antidiabetic agent. The methodologies covered include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.

Comparison of Method Performance

The selection of an appropriate analytical method depends on several factors, including the specific application (e.g., routine quality control, stability studies, impurity profiling), the available instrumentation, and the desired sensitivity and selectivity. The following tables summarize the key validation parameters for various published methods, allowing for an objective comparison of their performance.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a robust and widely used technique for the analysis of sitagliptin and its related compounds. Reversed-phase HPLC (RP-HPLC) is the most common approach, offering excellent separation and quantification capabilities.

Parameter Method 1 Method 2 Method 3
Analyte(s) SitagliptinSitagliptin & Metformin HClSitagliptin & Impurities
Linearity Range 5-30 µg/mL[1]1-3 µg/mL (Sitagliptin)[2]0.113-3.384 µg/mL (Impurities)[3]
Correlation Coefficient (r²) 0.999[1]0.999[2]> 0.999[3]
LOD 0.09 µg/mL[4]0.050 µg/mL (Sitagliptin)[2]-
LOQ 0.27 µg/mL[4]0.3364 µg/mL (Sitagliptin)[2]0.113 µg/mL (Impurities)[3]
Accuracy (% Recovery) 98-102%[4]-98.5-101.1%[3]
Precision (% RSD) < 2%[5]< 0.97%[2]< 2%[3]
Ultra-Performance Liquid Chromatography (UPLC) Methods

UPLC offers advantages over conventional HPLC in terms of speed, resolution, and solvent consumption, making it a suitable alternative for high-throughput analysis.

Parameter Method 1 Method 2
Analyte(s) Sitagliptin & Metformin HCl7-Nitroso Impurity
Linearity Range -0.005-0.06 ppm[6]
Correlation Coefficient (r²) -> 0.99[6]
LOD 0.2 µg/mL (Sitagliptin)[7]0.002 ppm[6]
LOQ 0.7 µg/mL (Sitagliptin)[7]0.005 ppm[6]
Accuracy (% Recovery) -80-120%[6]
Precision (% RSD) --
UV-Visible Spectrophotometric Methods

Spectrophotometric methods provide a simpler and more cost-effective approach for the quantification of sitagliptin, particularly in bulk and pharmaceutical dosage forms. These methods are often based on direct UV absorbance or the formation of colored complexes.

Parameter Method 1 (Direct UV) Method 2 (Charge-Transfer Complex) Method 3 (Condensation Reaction)
λmax 267 nm[8][9]461 nm (with DDQ)[10]430 nm[11]
Linearity Range 2-10 µg/mL[9]50-300 µg/mL[10]5-25 µg/mL[11]
Correlation Coefficient (r²) 0.9995[9]--
LOD ---
LOQ ---
Accuracy (% Recovery) 99.53-100.41%[9]--
Precision (% RSD) < 2%[9]--

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.

RP-HPLC Method for Sitagliptin and Related Impurities

This method is suitable for the simultaneous determination of sitagliptin and its process-related impurities.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Symmetry shield RP-18 (150 mm x 4.6 mm, 3.5 µm)[3].

  • Mobile Phase: A gradient mixture of 1% perchloric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B)[3].

    • Gradient Program:

      • 0-30 min: 95:5 to 85:15 (A:B)

      • 30-50 min: 85:15 to 60:40 (A:B)

      • 50-65 min: 60:40 to 35:65 (A:B)

      • 65-67 min: 35:65 to 95:5 (A:B)

      • 67-75 min: 95:5 (A:B)[3].

  • Flow Rate: 1.2 mL/min[3].

  • Detection Wavelength: 210 nm[3].

  • Column Temperature: 25°C[3].

  • Injection Volume: 10 µL.

  • Standard and Sample Preparation: Dissolve an accurately weighed quantity of the sitagliptin sample in the mobile phase to obtain a desired concentration. For impurity analysis, a spiked solution containing known amounts of impurities is used.

UPLC Method for the Quantification of 7-Nitroso Impurity

This highly sensitive method is designed for the quantification of the potential genotoxic impurity, 7-nitroso-sitagliptin.

  • Instrumentation: Ultra-Performance Liquid Chromatograph coupled with a triple quadrupole mass spectrometer (UPLC-MS/MS)[6].

  • Column: Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm)[6].

  • Mobile Phase: A mixture of 0.12% formic acid in water (Mobile Phase A) and methanol (Mobile Phase B)[6].

  • Flow Rate: 0.6 mL/min[6].

  • Column Temperature: 40°C[6].

  • Mass Spectrometer Conditions: Optimized for the detection of the 7-nitroso impurity.

  • Standard and Sample Preparation: Prepare standard solutions of the 7-nitroso impurity and sample solutions of sitagliptin in a suitable diluent.

UV-Visible Spectrophotometric Method (Condensation Reaction)

A simple and cost-effective method for the determination of sitagliptin in bulk and pharmaceutical formulations.

  • Instrumentation: UV-Visible Double Beam Spectrophotometer[11].

  • Reagents:

    • Acetyl acetone solution (8.4% v/v)[11].

    • Formaldehyde solution (20%)[11].

  • Procedure:

    • To 10 µg/mL of sitagliptin phosphate solution in a 10 mL volumetric flask, add 1 mL of 8.4% v/v acetyl acetone solution and 0.5 mL of 20% formaldehyde reagent[11].

    • Mix the contents well and heat for 5 minutes[11].

    • Cool the solution and dilute to 10 mL with distilled water[11].

    • Measure the absorbance at 430 nm against a reagent blank[11].

  • Quantification: The concentration of sitagliptin is determined from a calibration curve prepared with standard solutions.

Validation Workflow and Signaling Pathways

The validation of an analytical procedure is a critical step to ensure that the method is suitable for its intended purpose. The workflow for method validation typically follows the guidelines set by the International Council for Harmonisation (ICH).

analytical_method_validation_workflow start Start: Define Analytical Procedure & Purpose method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity (Selectivity) validation_protocol->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy (Trueness) range_node->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability Testing robustness->system_suitability validation_report Prepare Validation Report system_suitability->validation_report end End: Approved Analytical Procedure validation_report->end

Caption: Workflow for the validation of an analytical procedure.

This logical flow ensures that all critical performance characteristics of the analytical method are thoroughly evaluated and documented, leading to a robust and reliable procedure suitable for its intended use in a regulated environment. The validation parameters are interconnected; for instance, the range of the method is established based on the demonstration of acceptable linearity, accuracy, and precision.

References

comparing the efficacy of different synthesis routes for sitagliptin enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes. The efficacy of this pharmaceutical hinges on the stereochemistry of its chiral β-amino acid moiety, with the (R)-enantiomer being the active pharmaceutical ingredient. Consequently, the development of efficient and highly enantioselective synthetic routes to (R)-sitagliptin is of paramount importance. This guide provides a comparative analysis of three prominent synthesis strategies: rhodium-catalyzed asymmetric hydrogenation, biocatalytic transamination, and phase-transfer catalytic aza-Michael addition. The comparison is supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Efficacy Comparison of Sitagliptin Synthesis Routes

The following table summarizes the key performance indicators for the three distinct synthetic pathways to (R)-sitagliptin.

ParameterRhodium-Catalyzed Asymmetric HydrogenationBiocatalytic TransaminationPhase-Transfer Catalytic Aza-Michael Addition
Key Transformation Asymmetric hydrogenation of a prochiral enamineAsymmetric amination of a prochiral ketoneAza-Michael addition to an α,β-unsaturated ketone
Catalyst Rh(I) complex with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS)Engineered (R)-selective ω-transaminaseQuinine-derived C(9)-urea ammonium salt
Overall Yield Up to 65%[1][2]~92% (for the key transamination step)[3]41%[4][5]
Enantiomeric Excess (e.e.) >99% (after recrystallization)[6]>99%[2]96%[4][5]
Key Strengths High enantioselectivity, well-established and scalable process.High yield and enantioselectivity, environmentally friendly ("green") process, mild reaction conditions.Organocatalyzed, avoids transition metals.
Key Challenges Use of an expensive and toxic heavy metal catalyst, requires high-pressure hydrogenation equipment, potential for metal contamination in the final product.Requires development and optimization of a specific enzyme, potential for substrate or product inhibition.Lower overall yield compared to other methods, requires multi-step synthesis of the starting materials.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

rhodium_hydrogenation Dehydrositagliptin Dehydrositagliptin Sitagliptin Sitagliptin Dehydrositagliptin->Sitagliptin Rh(I)/t-Bu JOSIPHOS, H2 (R)-Sitagliptin Phosphate (R)-Sitagliptin Phosphate Sitagliptin->(R)-Sitagliptin Phosphate H3PO4, Recrystallization

Caption: Rhodium-Catalyzed Asymmetric Hydrogenation Pathway.

biocatalytic_transamination Prositagliptin Ketone Prositagliptin Ketone Sitagliptin Sitagliptin Prositagliptin Ketone->Sitagliptin Engineered (R)-Transaminase, Amine Donor (R)-Sitagliptin Phosphate (R)-Sitagliptin Phosphate Sitagliptin->(R)-Sitagliptin Phosphate H3PO4

Caption: Biocatalytic Transamination Pathway.

aza_michael_addition α,β-Unsaturated Ketone α,β-Unsaturated Ketone Aza-Michael Adduct Aza-Michael Adduct α,β-Unsaturated Ketone->Aza-Michael Adduct Carbamate, Quinine-derived Catalyst Ester Intermediate Ester Intermediate Aza-Michael Adduct->Ester Intermediate Baeyer-Villiger Oxidation Amide Intermediate Amide Intermediate Ester Intermediate->Amide Intermediate Hydrolysis, Amide Coupling (R)-Sitagliptin (R)-Sitagliptin Amide Intermediate->(R)-Sitagliptin Deprotection

Caption: Phase-Transfer Catalytic Aza-Michael Addition Pathway.

Experimental Protocols

The following are detailed methodologies for the key transformations in each synthetic route, compiled from the available literature.

Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin

This protocol is based on the highly efficient second-generation synthesis developed by Merck.[6][7]

Materials:

  • Dehydrositagliptin

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (R)-(-)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl-di-tert-butylphosphine (t-Bu JOSIPHOS)

  • Methanol (degassed)

  • Hydrogen gas (high pressure)

  • Phosphoric acid

Procedure:

  • Catalyst Preparation: In a glovebox, a pressure vessel is charged with [Rh(COD)Cl]₂ and t-Bu JOSIPHOS (typically in a 1:1.1 Rh:ligand molar ratio) in degassed methanol. The mixture is stirred to form the active catalyst solution. The catalyst loading can be as low as 0.15 mol %.[6]

  • Hydrogenation: Dehydrositagliptin is added to the pressure vessel. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of up to 250 psig.[3] The reaction mixture is stirred at a controlled temperature, typically around 50 °C, until the reaction is complete as monitored by HPLC.

  • Work-up and Isolation: Upon completion, the vessel is depressurized, and the solvent is removed under reduced pressure. The crude sitagliptin free base is obtained.

  • Salt Formation and Crystallization: The crude product is dissolved in a suitable solvent mixture, such as isopropanol and water. A solution of phosphoric acid is added to form the phosphate salt. The mixture is heated to ensure complete dissolution and then slowly cooled to induce crystallization of (R)-sitagliptin phosphate. This crystallization step is crucial for upgrading the enantiomeric excess to >99%.

  • Final Product: The crystalline product is collected by filtration, washed with a cold solvent, and dried under vacuum to yield (R)-sitagliptin phosphate as a white solid.

Biocatalytic Transamination of Prositagliptin Ketone

This protocol is based on the "green" synthesis route developed by Merck and Codexis, employing an engineered transaminase.[3][8]

Materials:

  • Prositagliptin ketone

  • Engineered (R)-selective ω-transaminase (e.g., from Arthrobacter sp.)

  • Isopropylamine (as the amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

  • Organic co-solvent (e.g., DMSO)

  • Phosphoric acid

Procedure:

  • Reaction Setup: A reaction vessel is charged with a buffered aqueous solution. The engineered transaminase, PLP, and isopropylamine are added. The prositagliptin ketone is then added, often as a solution in a co-solvent like DMSO to improve solubility, to a final concentration that can be as high as 200 g/L.[3]

  • Enzymatic Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) and pH. The progress of the reaction is monitored by HPLC until the starting material is consumed.

  • Work-up and Extraction: Once the reaction is complete, the enzyme can be removed by filtration or centrifugation. The pH of the reaction mixture is adjusted, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Salt Formation: The organic extracts are combined, dried, and concentrated to give the crude sitagliptin free base. The free base is then dissolved in a suitable solvent, and phosphoric acid is added to precipitate the phosphate salt.

  • Purification: The sitagliptin phosphate is collected by filtration and can be further purified by recrystallization if necessary to yield the final product with high chemical and enantiomeric purity.

Phase-Transfer Catalytic Aza-Michael Addition

This protocol describes an organocatalytic approach to the synthesis of a key chiral intermediate for sitagliptin.[4][5]

Materials:

  • (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one

  • tert-Butyl (naphthalen-2-ylmethoxy)carbamate

  • Quinine-derived C(9)-urea ammonium salt (phase-transfer catalyst)

  • Toluene

  • Aqueous potassium hydroxide (KOH) solution

Procedure:

  • Reaction Setup: To a solution of the α,β-unsaturated ketone and the carbamate in toluene in a round-bottom flask, the quinine-derived phase-transfer catalyst is added (typically 10 mol %).[4] The mixture is cooled to -20 °C.

  • Aza-Michael Addition: An aqueous solution of KOH is added to the cooled reaction mixture. The biphasic mixture is stirred vigorously at -20 °C. The reaction progress is monitored by TLC or HPLC.

  • Quenching and Extraction: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification of the Adduct: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude aza-Michael adduct is purified by column chromatography on silica gel.

  • Conversion to Sitagliptin: The purified adduct undergoes a series of subsequent transformations, including Baeyer-Villiger oxidation, hydrolysis, amide coupling to the triazole heterocycle, and final deprotection steps to yield (R)-sitagliptin.[4]

This comparative guide provides a foundation for researchers to understand the different strategies available for the synthesis of sitagliptin. The choice of a particular route will depend on various factors, including the desired scale of synthesis, cost considerations, available equipment, and environmental impact.

References

Navigating Chiral Purity: A Comparative Guide to Stability-Indicating Methods for Sitagliptin and its S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of sitagliptin is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of validated stability-indicating high-performance liquid chromatography (HPLC) methods for the effective separation and quantification of sitagliptin and its undesired S-isomer. Detailed experimental protocols and compiled data from various studies are presented to aid in the selection and implementation of a suitable analytical strategy.

The presence of the S-isomer of sitagliptin is a process-related impurity that must be monitored and controlled.[1] Stability-indicating methods are essential to demonstrate that the analytical procedure can accurately measure the desired enantiomer and its impurities in the presence of degradants that may form under various stress conditions.[2][3] This ensures the safety and efficacy of the final drug product.

Comparative Analysis of Chiral HPLC Methods

Several chiral stationary phases have been successfully employed for the enantiomeric separation of sitagliptin. The choice of column and mobile phase composition significantly impacts the resolution, sensitivity, and overall performance of the method. Below is a summary of key performance parameters from different validated methods.

ParameterMethod 1Method 2Method 3
Column Chiralcel OD-RH (150 x 4.6 mm, 5 µm)[4]Chiralpak IC (250 x 4.6 mm, 5 µm)[5]Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)[6]
Mobile Phase 3M KH2PO4 buffer (pH 4.0):Methanol:Acetonitrile (60:30:10, v/v/v)[4]10mM Ammonium acetate with 0.05% Diethylamine:Acetonitrile (40:60, v/v)[5]Methanol:Water:Triethylamine:Acetic acid (60:40:0.1:0.1, v/v/v/v)[6]
Flow Rate Not SpecifiedNot Specified0.5 mL/min[6]
Detection (UV) Not SpecifiedNot Specified268 nm[6]
Linearity Range (S-isomer) 30–300 ng/mL[4]0.3–4.5 µg/mL[5]100-1000 µg/mL (for Sitagliptin)[6]
Correlation Coefficient (r²) 0.9996[4]0.9991[5]0.9998 (for Sitagliptin)[6]
LOD (S-isomer) 8 ng/mL[4]0.1 µg/mL[5]10 µg/mL (for Sitagliptin)[6]
LOQ (S-isomer) 30 ng/mL[4]0.3 µg/mL[5]30 µg/mL (for Sitagliptin)[6]
Accuracy (% Recovery) 99.06 - 100.2%[4]95.7 - 101.7%[5]100.44% (for Sitagliptin)[6]
Precision (%RSD) < 2.0%[5]Intra-day: 0.62-1.23%, Inter-day: 1.20-1.60%[7]Not Specified

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the validation of a stability-indicating method for sitagliptin and its S-isomer.

Forced Degradation Studies

Forced degradation studies are crucial to demonstrate the specificity of the analytical method in the presence of potential degradation products.[8]

  • Acid Hydrolysis : A stock solution of sitagliptin is treated with 0.1 N HCl and refluxed at 60°C for a specified period (e.g., 30 minutes). The solution is then neutralized with an equivalent amount of 0.1 N NaOH.[9]

  • Base Hydrolysis : The stock solution is treated with 0.1 N NaOH and refluxed under similar conditions as acid hydrolysis, followed by neutralization with 0.1 N HCl.[10]

  • Oxidative Degradation : The sample solution is exposed to 3-30% hydrogen peroxide at room temperature for a designated time (e.g., 24 hours).[3]

  • Thermal Degradation : The solid drug substance is subjected to dry heat at a specific temperature (e.g., 80°C) for an extended period (e.g., two weeks).[3]

  • Photolytic Degradation : The drug substance is exposed to UV light (e.g., 254 nm) in a photostability chamber for a defined duration.[3][10]

Method Validation Protocol

Validation of the analytical method is performed according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

  • Specificity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components, is demonstrated by analyzing stressed samples.[11]

  • Linearity : A series of solutions of the S-isomer are prepared at different concentrations and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.[4][5]

  • Accuracy : The accuracy is determined by recovery studies, where a known amount of the S-isomer is spiked into a sample of sitagliptin at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). The percentage recovery is then calculated.[5]

  • Precision :

    • Repeatability (Intra-day precision) : Multiple injections of the same sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.[5]

    • Intermediate Precision (Inter-day precision) : The analysis is repeated on different days by different analysts to assess the reproducibility of the method.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are determined based on the standard deviation of the response and the slope of the calibration curve. The LOD is the lowest amount of analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[4][5]

  • Robustness : The robustness of the method is evaluated by making small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.[3]

Visualizing the Workflow

To better understand the logical flow of validating a stability-indicating method, the following diagrams illustrate the key stages.

G cluster_0 Method Development cluster_1 Forced Degradation Studies cluster_2 Method Validation (ICH Guidelines) cluster_3 Final Stage A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Acid/Base Hydrolysis B->C Apply Method D Oxidation B->D E Thermal Stress B->E F Photolytic Stress B->F H Linearity & Range B->H I Accuracy B->I J Precision (Repeatability & Intermediate) B->J K LOD & LOQ B->K L Robustness B->L G Specificity C->G D->G E->G F->G M Validated Stability-Indicating Method G->M H->M I->M J->M K->M L->M

Caption: Workflow for development and validation of a stability-indicating method.

G cluster_degradation Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome Acid Acidic HPLC Chiral HPLC Analysis Acid->HPLC Base Alkaline Base->HPLC Oxidative Oxidative Oxidative->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC Sample Sitagliptin Sample Sample->Acid Sample->Base Sample->Oxidative Sample->Thermal Sample->Photolytic Separation Separation of Sitagliptin, S-Isomer & Degradants HPLC->Separation

Caption: Logical relationship in forced degradation studies for method specificity.

References

Safety Operating Guide

Essential Safety and Disposal Plan for Sitagliptin S-Isomer

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety information and detailed procedures for the proper disposal of Sitagliptin S-isomer in a laboratory setting. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure safe handling and minimize environmental impact.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH-approved respirator.

Spill Procedures: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the spilled material into a designated, labeled waste container. Clean the affected area thoroughly with a suitable solvent.

II. Disposal Procedures for this compound

For laboratory-scale quantities of this compound, chemical degradation is the recommended disposal method to render the compound inactive before final disposal. It is crucial to adhere to all local, state, and federal regulations regarding chemical waste disposal.

Experimental Protocols for Chemical Degradation

The following protocols are based on forced degradation studies of Sitagliptin and can be adapted for the disposal of its S-isomer. It is recommended to perform these procedures in a fume hood.

A. Acidic Hydrolysis

This method is effective for degrading this compound into less active compounds.

Materials:

  • This compound waste

  • 2.5 M Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or other suitable base for neutralization

  • pH indicator paper or pH meter

  • Appropriate glass reaction vessel

  • Heating mantle or water bath

Procedure:

  • Dissolve the this compound waste in a minimal amount of a suitable solvent if it is in solid form.

  • Add the 2.5 M HCl solution to the reaction vessel containing the this compound waste. A significant excess of the acid solution should be used.

  • Heat the mixture to 60°C using a heating mantle or water bath.

  • Maintain the temperature and stir the solution for a minimum of 6 hours to ensure significant degradation.[1]

  • Allow the solution to cool to room temperature.

  • Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or another suitable base until the pH is between 6.0 and 8.0. Monitor the pH using indicator paper or a pH meter.

  • Once neutralized, the solution should be transferred to a properly labeled hazardous waste container for collection by a certified waste disposal company.

B. Alkaline Hydrolysis

This procedure utilizes a basic solution to degrade the this compound.

Materials:

  • This compound waste

  • 0.1 N Sodium Hydroxide (NaOH)

  • 0.1 N Hydrochloric Acid (HCl) for neutralization

  • pH indicator paper or pH meter

  • Appropriate glass reaction vessel

Procedure:

  • Dissolve the this compound waste in a minimal amount of a suitable solvent if it is in solid form.

  • Add the 0.1 N NaOH solution to the reaction vessel.

  • Allow the mixture to stand at room temperature for a minimum of two weeks to facilitate degradation.[2]

  • After the incubation period, carefully neutralize the basic solution by slowly adding 0.1 N HCl until the pH is between 6.0 and 8.0.

  • Transfer the neutralized solution to a labeled hazardous waste container for disposal.

C. Oxidative Degradation (Ozonation)

Ozonation is an effective method for the oxidative degradation of Sitagliptin. This procedure should be performed in a well-ventilated fume hood with appropriate safety precautions for handling ozone.

Materials:

  • This compound waste solution

  • Ozone generator

  • Gas dispersion tube

  • Reaction vessel

Procedure:

  • Prepare an aqueous solution of the this compound waste.

  • Adjust the pH of the solution to approximately 8 for optimal degradation kinetics.[3][4][5]

  • Bubble ozone gas through the solution using a gas dispersion tube connected to an ozone generator.

  • Continue the ozonation process for a sufficient duration to achieve the desired level of degradation. The reaction progress can be monitored by analytical techniques such as HPLC if necessary.

  • After treatment, the solution should be properly contained and disposed of as hazardous waste.

Quantitative Data on Degradation Methods

The following table summarizes the efficiency of different degradation methods for Sitagliptin based on available literature.

Degradation MethodConditionsDegradation EfficiencyReference
Acidic Hydrolysis2.5 M HCl at 60°C for 6 hours~30%[1]
Acidic Hydrolysis1N HCl at 60°C11.04%[6]
Alkaline Hydrolysis1N NaOH at 60°C14.19%[6]
OzonationpH 8, Apparent rate constant (kO3)Readily degraded[3][4][5]

Mandatory Visualizations

Logical Workflow for this compound Disposal

This compound Disposal Workflow cluster_assessment Waste Assessment cluster_degradation Chemical Degradation cluster_disposal Final Disposal Waste_ID Identify Sitagliptin S-Isomer Waste Quantify Quantify Waste Waste_ID->Quantify Select_Method Select Degradation Method (Hydrolysis or Oxidation) Quantify->Select_Method Proceed to Degradation Perform_Degradation Perform Degradation Protocol Select_Method->Perform_Degradation Containerize Containerize Treated Waste Neutralize Neutralize Solution (if applicable) Perform_Degradation->Neutralize Neutralize->Containerize Proceed to Final Disposal Label Label Waste Container Containerize->Label Dispose Dispose via Certified Waste Handler Label->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.